molecular formula C13H16N2O3 B1503262 Methyl 1-benzyl-3-oxopiperazine-2-carboxylate CAS No. 954240-42-7

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Cat. No.: B1503262
CAS No.: 954240-42-7
M. Wt: 248.28 g/mol
InChI Key: FMGWBPGNRNTLJI-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-benzyl-3-oxopiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)11-12(16)14-7-8-15(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGWBPGNRNTLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)NCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695803
Record name Methyl 1-benzyl-3-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-42-7
Record name Methyl 1-benzyl-3-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step protocol, in-depth mechanistic insights, and a thorough characterization of the target compound. By elucidating the causality behind the experimental choices, this document aims to serve as a practical and educational resource for the synthesis of substituted piperazinones.

Introduction: The Significance of the Piperazinone Core

Piperazinone derivatives are a pivotal class of heterocyclic compounds frequently incorporated into pharmacologically active molecules. Their rigid, peptide-like structure makes them valuable as constrained dipeptide mimetics, enabling the exploration of conformational space in drug design. The 3-oxopiperazine-2-carboxylate moiety, in particular, offers multiple points for diversification, making it an attractive scaffold for the development of novel therapeutics targeting a wide range of diseases. This guide details a logical and efficient three-step synthesis to obtain Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a key intermediate for further chemical elaboration.

Proposed Synthetic Pathway

The synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (CAS 954240-42-7) is strategically designed in three key stages, beginning with commercially available starting materials. This pathway ensures high yields and facile purification at each step. The overall transformation is depicted below:

Synthetic_Pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Dieckmann Condensation Glycine_methyl_ester_HCl Glycine methyl ester hydrochloride N_benzylglycine_methyl_ester N-benzylglycine methyl ester Glycine_methyl_ester_HCl->N_benzylglycine_methyl_ester  Benzyl bromide,  K2CO3, Acetonitrile   Diester_precursor Methyl 3-((2-methoxy-2-oxoethyl)(benzyl)amino)propanoate N_benzylglycine_methyl_ester->Diester_precursor  Methyl acrylate,  Methanol   Target_Molecule Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Diester_precursor->Target_Molecule  Sodium methoxide,  Toluene  

Caption: Overall synthetic scheme for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of the target molecule and its intermediates.

Step 1: Synthesis of N-benzylglycine methyl ester

Rationale: The initial step involves the protection of the secondary amine of glycine methyl ester with a benzyl group. The benzylation is crucial to prevent unwanted side reactions in the subsequent steps and to introduce a key structural motif of the final product.

Experimental Workflow:

Step1_Workflow Start Start: Glycine methyl ester HCl, Benzyl bromide, K2CO3, Acetonitrile Reaction Stir at room temperature for 24 hours Start->Reaction Filtration Filter off inorganic salts Reaction->Filtration Concentration Concentrate filtrate under reduced pressure Filtration->Concentration Purification Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) Concentration->Purification Product1 Product: N-benzylglycine methyl ester Purification->Product1 Dieckmann_Mechanism Start Diester Precursor Enolate Enolate Formation (Base abstracts α-proton) Start->Enolate  1. Sodium Methoxide (NaOMe)   Cyclization Intramolecular Nucleophilic Attack (Enolate attacks ester carbonyl) Enolate->Cyclization  2.   Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral  3.   Elimination Elimination of Methoxide Tetrahedral->Elimination  4.   Product β-keto ester Product (Methyl 1-benzyl-3-oxopiperazine-2-carboxylate) Elimination->Product  5. Acidic Workup  

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted piperazine core is a privileged scaffold found in numerous biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective use as an intermediate in synthetic chemistry and for predicting its behavior in biological systems. This guide provides a comprehensive analysis of the key physicochemical attributes of this molecule. It outlines robust, validated protocols for its synthesis, purification, and characterization, and details the experimental determination of its solubility, pKa, lipophilicity (LogP), and stability. The causality behind each experimental choice is explained, ensuring that the described methodologies are both scientifically sound and practically insightful for researchers in the field.

Introduction and Molecular Overview

The piperazine ring is a cornerstone in the design of therapeutic agents due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.[1] The title compound, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, integrates several key functional groups onto this core structure:

  • N-Benzyl Group: Increases lipophilicity and can be involved in crucial binding interactions (e.g., pi-stacking) with biological targets.

  • 3-Oxo Group (Cyclic Amide/Lactam): Introduces a rigid, planar amide bond that can act as a hydrogen bond acceptor. Its presence significantly influences the basicity of the adjacent nitrogen.[2]

  • 2-Carboxylate Group (Methyl Ester): Provides a site for further chemical modification and influences the molecule's polarity and solubility.

Given its structural features, this compound is a valuable intermediate for creating complex molecular architectures. This guide serves to establish a foundational understanding of its chemical and physical nature, enabling its strategic deployment in research and development.

Predicted Physicochemical Profile

A preliminary assessment based on the molecule's constituent functional groups allows for the prediction of its core properties. These estimations are vital for planning experimental work, such as selecting appropriate solvent systems for synthesis and analysis.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₃H₁₆N₂O₃Sum of all atoms in the structure.
Molecular Weight 248.28 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for crystalline organic compounds of this nature.[3]
pKa (Conjugate Acid) ~7.0 - 8.0The N-benzyl nitrogen (N1) is a tertiary amine, but its basicity is reduced by the adjacent electron-withdrawing ester group. The amide nitrogen (N4) is non-basic due to resonance with the carbonyl group.[2] The pKa of benzylamine's conjugate acid is ~9.3, which serves as a starting point for estimation.[1]
LogP (Octanol/Water) 1.5 - 2.5The benzyl group significantly increases lipophilicity, while the amide and ester groups contribute polarity. This value suggests moderate lipophilicity, a common feature in drug-like molecules.
Aqueous Solubility pH-dependent; low in neutral waterAs a basic compound, solubility is expected to increase significantly at pH values below its pKa. Overall solubility may be low due to the lipophilic benzyl group.

Synthesis and Structural Elucidation

The synthesis of piperazin-2-one derivatives can be achieved through various routes, often involving cyclization reactions.[4][5] A plausible approach for the title compound is outlined below, providing a framework for its preparation and purification.

Proposed Synthetic Pathway

A logical synthetic route involves the cyclization of an N-benzylated amino acid ester with a suitable two-carbon synthon.

Synthetic_Pathway cluster_0 Reaction Scheme A N-Benzylglycine Methyl Ester C Intermediate Adduct A->C Michael Addition (Base) B Methyl Acrylate D Methyl 1-benzyl-3-oxopiperazine-2-carboxylate C->D Intramolecular Amidation (Cyclization)

Caption: Proposed synthesis via Michael addition followed by intramolecular cyclization.

Structural Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, multi-step process. Each analytical technique provides orthogonal information, leading to a confident structural assignment.

Characterization_Workflow cluster_1 Analytical Workflow start Synthesized Crude Product purification Purification (e.g., Flash Chromatography) start->purification purity_check Purity Assessment (HPLC-UV >95%) purification->purity_check purity_check->purification <95% Purity nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr Purity OK ms Mass Spectrometry (HRMS) nmr->ms ftir FTIR Spectroscopy ms->ftir final Confirmed Structure & Purity ftir->final

Caption: A self-validating workflow for compound purification and characterization.

Analytical Protocols & Expected Results
  • Purpose: To assess purity and serve as the quantification method for solubility and stability studies.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the benzyl chromophore).

    • Injection Volume: 10 µL.

  • Rationale: A gradient method is chosen to ensure elution of the moderately lipophilic compound and any potential impurities with different polarities. Formic acid is used to ensure good peak shape by protonating the basic nitrogen.

  • Purpose: Unambiguous structural elucidation.

  • Protocol:

    • Dissolve ~5-10 mg of the purified compound in ~0.7 mL of Deuterated Chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at ≥400 MHz.

  • Expected ¹H NMR Signals:

    • ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of benzyl group).

    • ~4.5-4.7 ppm: Singlet or AB quartet, 2H (Benzylic CH₂).

    • ~3.7 ppm: Singlet, 3H (Methyl ester CH₃).

    • ~3.0-4.0 ppm: A series of multiplets corresponding to the protons on the piperazine ring, including the chiral center at C2.

  • Expected ¹³C NMR Signals:

    • ~170-175 ppm: Ester carbonyl carbon.

    • ~165-170 ppm: Amide carbonyl carbon.

    • ~127-135 ppm: Aromatic carbons.

    • ~40-65 ppm: Aliphatic carbons of the piperazine ring and the benzylic carbon.[6][7]

  • Purpose: To confirm molecular weight and gain structural information from fragmentation patterns.

  • Protocol:

    • Prepare a dilute solution (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire data in positive ion mode.

  • Expected Results:

    • [M+H]⁺: A prominent ion at m/z 249.1234 (calculated for C₁₃H₁₇N₂O₃⁺). High-resolution measurement should be within 5 ppm of the theoretical value.

    • Major Fragments: A characteristic fragment at m/z 91 (tropylium ion, [C₇H₇]⁺) from the loss of the piperazinone moiety is highly likely. Cleavage of the C-N bond between the piperazine ring and the benzyl group is a common fragmentation pathway for such molecules.[8][9]

  • Purpose: To identify key functional groups.

  • Protocol:

    • Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Peaks:

    • ~3030 cm⁻¹: Aromatic C-H stretch.

    • ~2950 cm⁻¹: Aliphatic C-H stretch.

    • ~1740 cm⁻¹: Strong C=O stretch (Ester).[10]

    • ~1650 cm⁻¹: Strong C=O stretch (Amide I band).[10][11]

    • ~1200-1300 cm⁻¹: C-O stretch (Ester).

Experimental Determination of Physicochemical Properties

The following sections detail standardized, self-validating protocols for measuring the critical physicochemical properties that govern a molecule's behavior.

Acid Dissociation Constant (pKa)

The pKa dictates the ionization state of the molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding.

  • Principle: Potentiometric titration measures the change in pH of a solution of the compound as a titrant (acid or base) is added. The pKa is the pH at which the molecule is 50% ionized, corresponding to the midpoint of the titration curve.[12]

  • Experimental Protocol:

    • Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol in water) to ensure solubility throughout the titration.

    • Acidification: Add a stoichiometric excess of 0.1 M HCl to fully protonate the basic nitrogen.

    • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH value after each incremental addition (e.g., 0.02 mL).

    • Data Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence point.[13]

  • Causality & Self-Validation: Using a standardized titrant and a calibrated pH meter ensures accuracy. The clear sigmoidal shape of the titration curve and a sharp peak in the first derivative plot validate the quality of the measurement. The protocol should be run in triplicate to ensure reproducibility.[14]

pKa_Workflow cluster_2 pKa Determination by Potentiometric Titration A Dissolve Compound in Co-solvent/Water B Add excess 0.1 M HCl (Protonate N1) A->B C Titrate with Standardized 0.1 M NaOH B->C D Record pH vs. Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate pKa from Half-Equivalence Point E->F

Sources

Navigating the Landscape of Benzylated Oxopiperazines and Related Heterocycles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate and its Analogs for Drug Discovery and Development

For researchers, scientists, and professionals in drug development, the synthesis and application of novel heterocyclic scaffolds are of paramount importance. This guide delves into the chemical identity, synthesis, and potential applications of "Methyl 1-benzyl-3-oxopiperazine-2-carboxylate." Initial investigations reveal that this specific molecule is not readily documented in publicly available chemical databases. However, a comprehensive analysis of structurally similar and commercially available compounds provides a valuable framework for understanding its potential properties and synthetic pathways. This guide will focus on two key, closely related analogs: Benzyl 3-oxopiperazine-1-carboxylate and Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride , offering insights into their chemistry and utility in medicinal chemistry.

Section 1: Chemical Identity and Structural Analysis

A precise understanding of a molecule's structure is fundamental to its application. While a definitive CAS number and structure for "Methyl 1-benzyl-3-oxopiperazine-2-carboxylate" remain elusive, we can infer its structure and compare it with our key analogs.

Table 1: Comparative Structural and Physicochemical Properties

FeatureMethyl 1-benzyl-3-oxopiperazine-2-carboxylate (Hypothetical)Benzyl 3-oxopiperazine-1-carboxylate[1][2][3]Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride[4]
CAS Number Not Found78818-15-2[1][3]3939-01-3[4]
Molecular Formula C₁₃H₁₆N₂O₃C₁₂H₁₄N₂O₃[2][3]C₁₄H₁₈ClNO₃[4]
Molecular Weight ~248.28 g/mol 234.26 g/mol [2][3]283.75 g/mol [4]
Core Heterocycle PiperazinePiperazinePiperidine
Position of Oxo Group 334
Substituent at N-1 BenzylBenzyloxycarbonylBenzyl
Carboxylate Ester Methyl at C-2-Methyl at C-3
IUPAC Name Methyl 1-benzyl-3-oxopiperazine-2-carboxylatebenzyl 3-oxopiperazine-1-carboxylate[3]methyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride[4]
SMILES String C1(=O)N(CC2=CC=CC=C2)C(C(=O)OC)CN1C1CN(CC(=O)N1)C(=O)OCC2=CC=CC=C2[3]COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl[4]

The key distinction in the core structure is the piperazine ring in the target molecule and "Benzyl 3-oxopiperazine-1-carboxylate," versus the piperidine ring in "Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride." This difference significantly impacts the chemical properties and potential biological activities of these compounds. The presence of the second nitrogen atom in the piperazine ring offers an additional site for substitution or interaction with biological targets.

Section 2: Synthesis Strategies and Methodologies

The synthesis of these heterocyclic scaffolds is a critical aspect of their utility. While a specific protocol for the target molecule is not available, examining the synthesis of its analogs can provide a logical starting point.

Synthesis of 1-Benzylpiperazine: A Key Intermediate

A common precursor for N-benzylated piperazine derivatives is 1-benzylpiperazine. A robust method for its synthesis involves the reaction of piperazine with benzyl chloride. The benzyl group serves as a useful protecting group that can be removed later by hydrogenolysis, allowing for the synthesis of 1-monosubstituted and 1,4-unsymmetrically disubstituted piperazines.[5]

Experimental Protocol: Synthesis of 1-Benzylpiperazine Dihydrochloride [5]

  • A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C.

  • Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the warmed solution with swirling.

  • Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring while maintaining the temperature at 65°C.

  • The mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for 30 minutes.

  • The precipitated piperazine dihydrochloride is collected by suction filtration.

  • The filtrate is treated with absolute ethanol saturated with dry hydrogen chloride to precipitate 1-benzylpiperazine dihydrochloride.

  • The product is collected by suction filtration, washed with dry benzene, and dried.

This dihydrochloride salt can then be converted to the free base by treatment with a strong base, such as sodium hydroxide, followed by extraction.

Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride

A patented method describes the synthesis of a close analog, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[6] This multi-step synthesis involves the preparation of an intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, followed by a cyclization reaction.

Conceptual Workflow for Piperidone Synthesis

G A N-benzyl glycine ethyl ester C Intermediate: 4-[benzyl(ethoxycarbonylmethyl) amino]ethyl butyrate A->C Alkylation with alkali B 4-halogenated ethyl butyrate B->C D N-benzyl-3-oxopiperidine-4- carboxylic acid ethyl ester C->D Dieckmann Condensation (Base) E N-benzyl-3-oxopiperidine-4- carboxylic acid ethyl ester hydrochloride D->E Acidification

Caption: A generalized workflow for the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Section 3: Applications in Research and Drug Development

The piperazine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs. The benzyl and carboxylate functional groups on these rings further enhance their potential for creating diverse chemical libraries for drug discovery.

Piperazine Derivatives in Medicinal Chemistry

The piperazine ring is a common motif in pharmacologically active compounds. Its basic nature allows for the formation of salts, improving solubility and bioavailability. Compounds containing the piperazine ring have been investigated for a range of therapeutic areas, including:

  • Antibacterial agents

  • Antiallergic drugs

  • Antipsychotic medications [7]

"Benzyl 3-oxopiperazine-1-carboxylate" and its derivatives serve as important intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[8] They are also utilized in biochemical research for studies on enzyme inhibition and receptor binding.[8]

Piperidine Derivatives as Key Intermediates

Piperidine derivatives are also crucial building blocks in pharmaceutical synthesis. For instance, "Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate" is a key intermediate in the synthesis of highly active narcotic analgesics like remifentanil.[9] The synthesis of this intermediate often starts from 1-benzylpiperidin-4-one, highlighting the importance of the N-benzyl piperidone scaffold.

Potential Research Applications Workflow

G A Core Scaffold (e.g., Benzyl Oxopiperazine) B Chemical Modification (e.g., N-alkylation, amide coupling) A->B Derivatization C Compound Library B->C Synthesis D High-Throughput Screening C->D Biological Assays E Hit Identification D->E Data Analysis F Lead Optimization E->F Structure-Activity Relationship Studies G Preclinical Candidate F->G Pharmacokinetic/ Pharmacodynamic Profiling

Caption: A conceptual workflow for the utilization of novel heterocyclic scaffolds in a drug discovery program.

Section 4: Spectroscopic and Analytical Data

Characterization of these compounds relies on standard analytical techniques. While specific data for the target molecule is unavailable, data for the related compounds can be found in various databases.

Table 2: Available Spectroscopic Data for Analog Compounds

Compound1H NMR13C NMRIR SpectraMass Spectrometry
Benzyl 3-oxopiperazine-1-carboxylate Available[10]Available[10]Available[3]Available[3]
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride AvailableAvailableAvailable[4]Available

This data is crucial for confirming the identity and purity of synthesized compounds. Researchers aiming to synthesize "Methyl 1-benzyl-3-oxopiperazine-2-carboxylate" would need to perform a full suite of analytical tests to characterize the novel compound.

Conclusion

While "Methyl 1-benzyl-3-oxopiperazine-2-carboxylate" does not appear to be a commercially available or well-documented compound, an examination of its structural analogs provides a wealth of information for researchers in medicinal chemistry and drug development. The synthesis and functionalization of the piperazine and piperidine cores, protected with a benzyl group, are established methodologies. The insights gained from studying compounds like "Benzyl 3-oxopiperazine-1-carboxylate" and "Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride" can guide the design of synthetic routes and the exploration of the biological activity of this novel chemical entity. The versatility of these scaffolds ensures their continued importance in the quest for new therapeutic agents.

References

  • PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479. [Link]

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  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubChem. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C13H15NO3 | CID 98909. [Link]

  • Alchem.Pharmtech. CAS 78818-15-2 | Benzyl 3-oxopiperazine-1-carboxylate. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • PubChem. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777. [Link]

  • SpectraBase. Benzyl 3-oxopiperazine-1-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChemLite. Benzyl 3-oxopiperazine-1-carboxylate (C12H14N2O3). [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

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The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry - A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast number of clinically approved drugs is a testament to its status as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[3][4][5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the diverse biological activities of piperazine derivatives, the mechanistic underpinnings of their actions, and the experimental methodologies used to validate their therapeutic potential.

Physicochemical Properties and Pharmacokinetic Significance

The utility of the piperazine core is deeply rooted in its unique physicochemical characteristics. The two nitrogen atoms can act as hydrogen bond acceptors, while N-H groups can serve as donors, enhancing interactions with biological receptors and improving water solubility.[6][7][8] This inherent basicity and polarity are crucial for modulating the pharmacokinetic properties of drug candidates, often leading to improved oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[7][8] The conformational flexibility of the piperazine ring, which primarily exists in a chair conformation, can be strategically constrained or modified through substitution to optimize target binding and specificity.[3][4]

Versatility in Drug Design and Discovery

The chemical reactivity of the piperazine nitrogens facilitates straightforward derivatization, allowing medicinal chemists to easily modify the scaffold to explore structure-activity relationships (SAR).[7][8] This adaptability makes the piperazine ring an excellent linker to connect different pharmacophores or a central scaffold for building molecules with desired pharmacological activities.[3][9] Consequently, piperazine derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities.[10][11][12]

Anticancer Activity of Piperazine Derivatives

The piperazine scaffold is a key component in numerous anticancer agents, including several FDA-approved drugs.[13] Its derivatives have been shown to exert cytotoxic effects against a wide range of human cancer cell lines through multiple mechanisms of action.[13][14]

Mechanisms of Action

The anticancer effects of piperazine derivatives are multifaceted, often involving the disruption of fundamental cellular processes required for tumor growth and survival.

  • 2.1.1 Induction of Apoptosis: A primary mechanism by which many piperazine derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[14] This is often achieved by activating intrinsic apoptotic cascades, which involve the mitochondria-mediated release of cytochrome c and subsequent activation of caspase enzymes that execute cell death.

  • 2.1.2 Cell Cycle Arrest: Novel piperazine compounds can inhibit cancer cell proliferation by arresting the cell cycle, frequently at the G2/M phase, thereby preventing cells from entering mitosis and dividing.[15]

  • 2.1.3 Inhibition of Signaling Pathways: Many human cancers exhibit over-activation of pro-survival signaling pathways. Piperazine derivatives have been designed to inhibit critical nodes in these pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[15]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of piperazine derivatives. For instance, in a series of piperazine-ringed chalcone compounds, specific substitutions on the phenyl rings were found to significantly enhance cytotoxicity against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[16] Similarly, for vindoline-piperazine conjugates, the nature of the substituent on the piperazine nitrogen, such as a [4-(trifluoromethyl)benzyl] group, was shown to be critical for achieving potent antiproliferative activity.[17][18]

Quantitative Data Summary: Cytotoxicity

The anticancer efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values indicate higher potency.

Compound Class/DerivativeCancer Cell LineActivity (GI50/IC50 in µM)Reference
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast)1.00[17][18]
Vindoline-piperazine conjugate 25 HOP-92 (Non-small cell lung)1.35[17][18]
Chalcone-piperazine derivative (XI) HeLa (Cervical), PC3 (Prostate)More active than 5-FU[16]
2,3-dihydropyrido[2,3-d]pyrimidin-4-one 7a NCI-H460 (Lung), HepG2 (Liver)Higher cytotoxicity than doxorubicin[14]
Experimental Protocols

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity following exposure to a test compound.[15]

Causality: The principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 1 to 4 hours to allow for formazan formation.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Piperazine Derivatives B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (1-4h) E->F G Add Solubilizing Agent F->G H Read Absorbance (~570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for In Vitro Cytotoxicity Evaluation using the MTT Assay.

Apoptosis_Pathway Piperazine Piperazine Derivative Mito Mitochondrion Piperazine->Mito Induces Stress CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Activation Casp3_act Active Caspase-3 Casp9_act->Casp3_act Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis Execution

Caption: A Generalized Intrinsic Apoptosis Signaling Pathway.

Antimicrobial Properties of Piperazine Derivatives

With the global rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents.[19] Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.[20][21]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of piperazine derivatives with significant in vitro activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species (e.g., Candida albicans, Aspergillus niger).[21][22][23]

Mechanisms of Action

The mechanisms of antimicrobial action are diverse. Some piperazine derivatives function as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring susceptibility.[20] Others may interfere with essential cellular processes, though specific targets are often still under investigation. The incorporation of other heterocyclic rings, such as pyrimidine, can enhance the antimicrobial effect.[22]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable guidance for designing potent antimicrobial agents. The incorporation of electron-withdrawing groups (e.g., chloro, bromo, nitro) on aromatic rings attached to the piperazine scaffold has been shown to enhance antibacterial activity.[19] Conversely, electron-donating groups may reduce potency.[19] The nature and position of substituents are critical in defining the spectrum and potency of antimicrobial action.[21]

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
Chalcone-piperazine derivativeCandida albicans2.22[21]
Pyrimidine-piperazine derivative 4b Staphylococcus aureusGood activity at 40 µg/mL[22]
Pyrimidine-piperazine derivative 4d Escherichia coliGood activity at 40 µg/mL[22]
Azole-piperazine derivative 7 Various bacteria3.1 - 25[24]
Experimental Protocols

This method is a gold standard for determining the MIC of a compound against a panel of microorganisms.[15]

Causality: This protocol directly measures the concentration of a drug required to inhibit microbial growth in a liquid medium. It provides a quantitative measure of a compound's potency.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture, adjusting the concentration to a specific standard (e.g., 0.5 McFarland).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperazine derivative in a suitable sterile broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Visualizations

Broth_Microdilution A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate all wells (except negative control) A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Antiviral Potential of Piperazine Derivatives

The piperazine scaffold is present in many compounds with potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), noroviruses, and rhinoviruses.[10][25][26]

Activity Against HIV, Norovirus, and others

Piperazine derivatives have been extensively studied as anti-HIV agents.[10] They have also shown significant promise against noroviruses, the most common cause of acute viral gastroenteritis, and hepatitis B virus (HBV).[5][26] Indoleoxoacetyl piperazine derivatives, for example, have been developed specifically for the treatment of HIV and AIDS.[27]

Mechanisms of Action

The antiviral mechanisms are target-specific.

  • Anti-HIV: Piperazine derivatives have been designed as CCR5 antagonists, preventing the virus from entering host cells. Others act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or inhibit the integrase enzyme.[10]

  • Antirhinovirus: Some compounds act as capsid-binding agents, binding to a hydrophobic pocket in the viral capsid, which stabilizes it and interferes with cellular attachment or uncoating.[25]

  • Anti-HBV: Certain piperazine-substituted pyranopyridines have been shown to inhibit HBV virion production, a key step in the viral lifecycle.[5]

Structure-Activity Relationship (SAR) Insights

For anti-HIV agents, SAR studies have shown that specific linkages (e.g., amide or sulfonamide) and substituents on the piperazine ring are crucial for potent activity.[10] In the development of antirhinoviral agents, combining different active moieties onto a central piperazine scaffold was a successful strategy to broaden the antiviral spectrum.[25]

Quantitative Data Summary: Antiviral Potency

Antiviral activity is measured by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), representing the concentration of the drug that inhibits viral replication by 50%.

Compound ClassTarget VirusActivity (IC50/EC50)Reference
Benzamide analogue (45) HIV-13.7 - 3.9 µM[10]
2-methylpiperazine analogue (33) HIV-1 (CCR5 antagonist)0.0314 µM[10]
Piperazine derivative 6a NorovirusLow µM activity[26]
SDZ 880-061Rhinovirus (85% of serotypes)≤ 3 µg/mL[25]
Experimental Protocols

Replicon systems are powerful tools for screening antiviral compounds, as they allow for the study of viral replication in a controlled and safer cell culture environment.

Causality: This assay quantifies the ability of a compound to inhibit viral RNA replication. A reporter gene (e.g., luciferase) is engineered into the viral replicon, and its activity is directly proportional to the level of replication. A decrease in reporter signal indicates antiviral activity.

Methodology:

  • Cell Line: Use a stable cell line that harbors a subgenomic viral replicon (e.g., a norovirus replicon).

  • Seeding and Treatment: Seed the replicon-containing cells in a 96-well plate. After attachment, treat the cells with serial dilutions of the piperazine derivatives.

  • Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of replication (e.g., 72 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

  • Cytotoxicity Assay: In parallel, perform a standard cytotoxicity assay (e.g., MTT) on the same cell line to ensure that the observed reduction in reporter activity is due to specific antiviral effects and not general cell toxicity.

  • Data Analysis: Calculate the EC50 (the concentration at which viral replication is inhibited by 50%) and the CC50 (the concentration at which cell viability is reduced by 50%). The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.

Visualizations

Antiviral_Screening cluster_assays Parallel Assays A Assay 1: Replicon Cells + Compound Dilutions C Incubate Plates A->C B Assay 2: Host Cells + Compound Dilutions B->C D Measure Reporter Signal (e.g., Luciferase) C->D E Measure Cell Viability (e.g., MTT) C->E F Calculate EC50 (Antiviral Potency) D->F G Calculate CC50 (Cytotoxicity) E->G H Determine Selectivity Index (SI = CC50 / EC50) F->H G->H

Caption: General Workflow for Cell-Based Antiviral Compound Screening.

Central Nervous System (CNS) Applications

Piperazine derivatives are integral to the development of drugs targeting the CNS, particularly for psychiatric disorders.[12][28] Their structure allows them to cross the blood-brain barrier and interact with various neurotransmitter receptors.

Antipsychotic Activity

Many typical and atypical antipsychotic drugs contain a piperazine moiety.[29][30] These drugs are primarily used for the treatment of schizophrenia.

The antipsychotic effect of these compounds is primarily attributed to their antagonist activity at dopamine D2 receptors.[15][31] Many newer, "atypical" antipsychotics also exhibit potent antagonism at serotonin 5-HT2A receptors, which is believed to help alleviate the negative symptoms of schizophrenia and reduce the incidence of extrapyramidal side effects.[29][31]

Antidepressant and Anxiolytic Effects

Piperazine derivatives are also found in drugs used to treat depression and anxiety, such as vortioxetine and buspirone.[12][28] Their mechanisms often involve complex interactions with multiple serotonin receptor subtypes (e.g., 5-HT1A agonism) and inhibition of serotonin reuptake.[32][33]

Structure-Activity Relationship (SAR) for CNS Targets

For antipsychotics, SAR studies focus on modifying substituents on the piperazine ring and its terminal aryl group to fine-tune the affinity profile for D2 and 5-HT receptors, balancing efficacy with side effects.[29] For antidepressants, quantitative SAR (QSAR) models have been developed to identify the key molecular descriptors that influence activity at serotonin and noradrenaline reuptake transporters.[32]

Experimental Protocols

This in vitro assay is fundamental for determining the affinity of a compound for a specific receptor target.

Causality: The assay measures the ability of a test compound (the piperazine derivative) to compete with a known radiolabeled ligand for binding to a specific receptor (e.g., D2 or 5-HT2A). The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Methodology:

  • Receptor Preparation: Prepare cell membranes from cell lines engineered to express a high density of the target receptor (e.g., HEK293 cells expressing human D2 receptors).

  • Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The receptors and bound ligand are retained on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Caption: Competitive Binding at a Neurotransmitter Receptor.

Conclusion and Future Perspectives

The piperazine scaffold is a remarkably versatile and enduringly important nucleus in medicinal chemistry.[1][34] Its favorable physicochemical properties and synthetic tractability have enabled the development of drugs across a wide spectrum of therapeutic areas, from oncology to infectious diseases and neuropharmacology. The extensive body of research demonstrates that subtle modifications to the piperazine core can lead to significant changes in biological activity, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[34]

Future research will undoubtedly continue to leverage this privileged scaffold. The integration of computational techniques, such as molecular docking and QSAR, with advanced synthetic strategies will facilitate the rational design of next-generation piperazine derivatives.[19][35] Key future directions include developing agents that can overcome drug resistance in cancer and microbial infections, designing compounds with novel mechanisms of action, and creating CNS agents with improved efficacy and reduced side-effect profiles.[13][19] The piperazine ring system will certainly remain a cornerstone of drug discovery efforts for the foreseeable future.

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Spectroscopic Characterization of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document serves as both a predictive analysis and a practical workflow for its synthesis and definitive structural elucidation. By leveraging data from structurally analogous compounds and foundational spectroscopic principles, we will establish an expected spectral profile and outline the rigorous experimental procedures required for its validation.

Introduction: The Structural Context and Analytical Imperative

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a substituted piperazinone, a scaffold that is a recurring motif in a variety of pharmacologically active agents. The precise arrangement of its functional groups—a tertiary amine, a benzyl group, an amide (lactam), and a methyl ester—necessitates a multi-faceted analytical approach for unambiguous structural confirmation. The inherent potential for isomerism and the subtle electronic effects of the substituents demand high-resolution spectroscopic techniques.

This guide is structured to provide a logical progression from theoretical prediction to experimental validation, ensuring scientific integrity at each step.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of similar compounds and the fundamental principles of each spectroscopic technique. These predictions serve as a benchmark for the experimental validation outlined in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the target compound, both ¹H and ¹³C NMR will provide critical information about the molecular skeleton and the chemical environment of each atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
Benzyl CH₂~4.6~55Phenyl C1', C2'/C6'
Phenyl C2'/C6'-H~7.3~129Benzyl CH₂
Phenyl C3'/C5'-H~7.4~129-
Phenyl C4'-H~7.3~128-
Piperazine C2-H~4.2~60C=O (Ester), C3=O
Piperazine C5-H₂~3.4~48C6-H₂
Piperazine C6-H₂~3.2~45C5-H₂
Ester OCH₃~3.8~52C=O (Ester)
Amide C3=O-~168C2-H
Ester C=O-~170OCH₃, C2-H
Phenyl C1'-~137Benzyl CH₂
Phenyl C2'/C6'-~129-
Phenyl C3'/C5'-~129-
Phenyl C4'-~128-

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS) and may vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy will be instrumental in identifying the key functional groups present in the molecule, particularly the carbonyl groups of the amide and ester.

Table 2: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
Amide C=O Stretch~1680Strong
Ester C=O Stretch~1740Strong
C-N Stretch~1100-1300Medium
C-O Stretch (Ester)~1000-1300Strong
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch<3000Medium
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide valuable information about the fragmentation pattern of the molecule, further confirming its structure.

Table 3: Predicted Mass Spectrometry Data

Technique Expected m/z Value Interpretation
Electrospray Ionization (ESI)[M+H]⁺: ~263.13Molecular Ion Peak
High-Resolution MS (HRMS)C₁₄H₁₈N₂O₃ + H⁺: ~263.1339Exact Mass Confirmation
Key Fragments (EI or CID)~91.05[C₇H₇]⁺ (Tropylium ion)
~172.08[M - C₇H₇]⁺ (Loss of benzyl group)

Experimental Workflow for Synthesis and Characterization

The following section details a proposed workflow for the synthesis and subsequent spectroscopic analysis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Synthesis Protocol

A plausible synthetic route involves the cyclization of a suitably substituted diamine precursor. The synthesis of related piperazinones has been documented in the chemical literature.[1]

Synthesis_Workflow Precursors N-benzyl-ethylenediamine & Methyl 2-chloro-3-oxobutanoate Reaction Cyclization Reaction (Base, Solvent, Heat) Precursors->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Purification->Product Analysis Spectroscopic Characterization Product->Analysis

Caption: Proposed synthetic workflow for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of N-benzylethylenediamine in a suitable aprotic solvent (e.g., Dichloromethane), add a non-nucleophilic base (e.g., DIPEA).

  • Addition of Reagents: Slowly add Methyl 2-chloro-3-oxobutanoate to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product using NMR, IR, and MS.

Spectroscopic Analysis Protocol

Spectroscopic_Analysis Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR IR IR Spectroscopy (ATR or KBr pellet) Sample->IR MS Mass Spectrometry (ESI-HRMS, MS/MS) Sample->MS Data_Analysis Data Integration and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Sources

A Technical Guide to the Therapeutic Applications of Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a ubiquitous structural motif in a vast array of biologically active molecules.[1][2] Its prevalence in numerous FDA-approved drugs underscores its status as a "privileged scaffold" in medicinal chemistry.[3][4] This is not a matter of chance; the unique physicochemical properties of the piperazine core impart significant advantages in drug design. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons can serve as hydrogen bond donors, facilitating strong interactions with biological targets.[5] Furthermore, the piperazine moiety often enhances the aqueous solubility and oral bioavailability of drug candidates, crucial pharmacokinetic properties for successful therapeutic agents.[5][6]

The versatility of the piperazine ring allows for extensive chemical modification at its nitrogen and, more recently, carbon atoms, enabling the fine-tuning of pharmacological activity and selectivity.[5][7] This structural flexibility has led to the development of piperazine-containing compounds with a wide spectrum of therapeutic applications, including anticancer, central nervous system (CNS), and antimicrobial agents.[8][9][10] This technical guide will provide an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of novel piperazine derivatives for researchers, scientists, and drug development professionals.

Chapter 1: Synthesis of Novel Piperazine Derivatives

The synthesis of novel piperazine compounds is a cornerstone of their exploration as therapeutic agents. The methodologies employed are designed to be versatile, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Core Synthetic Strategies

Two primary strategies dominate the synthesis of piperazine-based drug candidates: the functionalization of a pre-existing piperazine core and the de novo construction of the piperazine ring.

  • N-Arylation and N-Alkylation of the Piperazine Core: A prevalent and highly effective method for introducing molecular diversity is the substitution at the nitrogen atoms of the piperazine ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for N-arylation, allowing for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide.[11] Similarly, N-alkylation can be achieved through various methods, including reductive amination and nucleophilic substitution reactions.

  • C-H Functionalization of the Piperazine Ring: While N-functionalization has been the traditional approach, recent advances in synthetic organic chemistry have enabled the direct C-H functionalization of the piperazine ring.[7] This innovative strategy allows for the introduction of substituents directly onto the carbon backbone of the heterocycle, opening up new avenues for scaffold diversification and the exploration of novel chemical space.[7]

Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine

This protocol provides a general procedure for the synthesis of N-aryl piperazine derivatives, a common structural motif in many therapeutic agents.

Materials:

  • Piperazine

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and Xantphos (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd₂(dba)₃ (0.015 mmol) to the flask under the inert atmosphere.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl piperazine.

Self-Validation: The success of the reaction is validated by characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the molecular structure and purity.

G reagents Aryl Halide + Piperazine + Base + Ligand catalyst Palladium Catalyst (e.g., Pd2(dba)3) reagents->catalyst Add solvent Anhydrous Toluene Under Inert Atmosphere catalyst->solvent Suspend in heating Heat (100 °C) solvent->heating Stir and Heat workup Aqueous Workup & Extraction heating->workup After reaction completion purification Column Chromatography workup->purification Purify crude product product N-Aryl Piperazine purification->product Isolate pure product G start Novel Piperazine Compound Library cell_lines Panel of Human Cancer Cell Lines start->cell_lines Treat viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_lines->viability_assay Incubate and Assay ic50 Determine IC50/GI50 Values viability_assay->ic50 Analyze Data mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism_studies For potent compounds in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) mechanism_studies->in_vivo For promising mechanisms lead Lead Candidate in_vivo->lead Select for further development

Caption: A typical workflow for the preclinical screening of anticancer compounds.

Chapter 3: Therapeutic Applications in Central Nervous System (CNS) Disorders

The piperazine moiety is a key component of many drugs that act on the CNS, including antipsychotics, antidepressants, and anxiolytics. [12]Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it an ideal scaffold for the development of novel neurotherapeutics. [1][13]

Mechanism of Action in CNS Disorders

Piperazine derivatives modulate neuronal signaling through interactions with a variety of CNS targets:

  • Serotonin (5-HT) and Dopamine (D₂) Receptors: Many CNS-active piperazine compounds act as agonists, antagonists, or partial agonists at serotonin and dopamine receptors, which are implicated in the pathophysiology of depression, schizophrenia, and anxiety. [1][13]* Neurotransmitter Transporters: Some derivatives inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, thereby increasing their synaptic concentrations.

  • Enzyme Inhibition: Certain piperazine compounds can inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

Applications in Neurodegenerative Diseases

Recent research has focused on the potential of piperazine derivatives for the treatment of neurodegenerative disorders like Alzheimer's disease. [14][15]Novel compounds are being investigated for their ability to inhibit the aggregation of amyloid-β and tau proteins, key pathological hallmarks of the disease. [15]

Case Studies of Novel CNS-Active Piperazine Compounds
Compound ClassTargetPotential ApplicationKey FindingsReference
PhenylpiperazinesSerotonin ReceptorsAntidepressant, AnxiolyticAct as serotonin receptor agonists or releasing agents.[1]
BenzylpiperazinesMonoamine PathwayAntipsychotic, AntidepressantModulate monoaminergic neurotransmission.[12]
Novel PiperazinesAmyloid-β & TauAlzheimer's DiseaseInhibit aggregation of pathogenic proteins.[15]
Experimental Workflow for CNS Drug Candidate Evaluation

The preclinical assessment of CNS-active piperazine compounds involves a multi-tiered approach.

G start Novel Piperazine Compound in_vitro_binding In Vitro Receptor Binding Assays (e.g., Radioligand Binding) start->in_vitro_binding Screen for target affinity functional_assays Cell-Based Functional Assays (e.g., Calcium Imaging, Reporter Gene) in_vitro_binding->functional_assays For high-affinity compounds bbb_penetration Blood-Brain Barrier Permeability Assay (e.g., PAMPA, In Vivo Microdialysis) functional_assays->bbb_penetration For functionally active compounds behavioral_models In Vivo Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) bbb_penetration->behavioral_models For CNS-penetrant compounds lead Lead Candidate for Clinical Development behavioral_models->lead If efficacious

Caption: A workflow for the preclinical evaluation of CNS drug candidates.

Chapter 4: Therapeutic Applications in Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel classes of anti-infective agents. [16]Piperazine derivatives have emerged as a promising scaffold for the discovery of new antibacterial, antifungal, and antiviral drugs. [10][16][17]

Mechanism of Action in Infectious Diseases

The antimicrobial activity of piperazine compounds is attributed to various mechanisms:

  • Inhibition of Essential Microbial Enzymes: Some derivatives target and inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of Cell Wall or Membrane Integrity: Certain piperazine-containing molecules can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the microbial cell membrane.

  • Efflux Pump Inhibition: Some compounds can inhibit efflux pumps, which are responsible for extruding antibiotics from bacterial cells, thereby restoring the efficacy of existing drugs. [16]

Case Studies of Novel Antimicrobial Piperazine Compounds
Compound ClassPathogenActivityKey FindingsReference
N-aryl piperazinesStaphylococcus aureus, E. coliAntibacterialExhibit activity against multiple pathogens.[8]
Piperazine-sulfonamidesVarious BacteriaAntibacterialShow potent antibacterial effects.[16]
Functionalized PiperazinesNorovirusAntiviralInhibit viral replication in a cell-based system.[17]
Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of novel piperazine compounds is typically performed using standardized methods.

G start Novel Piperazine Compound pathogen_panel Panel of Clinically Relevant Pathogens start->pathogen_panel Test against mic_determination Broth Microdilution or Disk Diffusion Assay to Determine Minimum Inhibitory Concentration (MIC) pathogen_panel->mic_determination Perform mbc_determination Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_determination->mbc_determination For compounds with low MIC time_kill_assays Time-Kill Kinetic Assays mbc_determination->time_kill_assays To assess killing kinetics in_vivo_infection In Vivo Models of Infection time_kill_assays->in_vivo_infection For bactericidal compounds lead Lead Antimicrobial Candidate in_vivo_infection->lead If effective in vivo

Caption: A standard workflow for the evaluation of novel antimicrobial agents.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile platform for the discovery of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability have cemented its role in modern drug design. The ongoing exploration of novel synthetic methodologies, such as C-H functionalization, will undoubtedly lead to the creation of even more diverse and potent piperazine-based drug candidates.

Future research in this area will likely focus on several key aspects:

  • Multi-target Ligands: The development of piperazine derivatives that can simultaneously modulate multiple targets holds promise for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders.

  • Targeted Drug Delivery: The incorporation of piperazine-containing drugs into targeted delivery systems, such as antibody-drug conjugates or nanoparticles, could enhance their efficacy and reduce off-target side effects.

  • Combating Drug Resistance: The design of novel piperazine compounds that can overcome existing drug resistance mechanisms is a critical area of research, particularly in oncology and infectious diseases.

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Whitepaper: An In-Depth Technical Guide to the In Silico Modeling of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds across numerous therapeutic areas.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidepressant, and antiviral properties.[1][2][3][4] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of a specific piperazine derivative, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. We present a systematic workflow from ligand preparation and target identification to advanced molecular dynamics simulations and binding free energy calculations. Each protocol is detailed with the underlying scientific rationale, emphasizing a self-validating system to ensure the trustworthiness and reproducibility of the generated results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to elucidate molecular interactions and accelerate drug discovery pipelines.

Introduction: The Rationale for In Silico Modeling

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery.[5] It provides a cost-effective and rapid means to predict the interaction between a small molecule (ligand) and its biological target, typically a protein.[1][6] By simulating these interactions at an atomic level, we can prioritize promising compounds for synthesis, optimize lead candidates, and gain profound insights into their mechanisms of action.

The subject of this guide, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, belongs to the piperazine class of compounds. While specific biological data for this exact molecule are not widely published, the broader family of piperazine derivatives has been shown to interact with a variety of important drug targets, such as the mammalian target of rapamycin complex 1 (mTORC1) and Poly (ADP-ribose) polymerase-1 (PARP-1).[3][7][8] This guide will therefore use this compound as a case study to demonstrate a universally applicable workflow for characterizing a novel small molecule.

The core objective is to construct a predictive computational model that is not only technically sound but also validated and trusted. We will proceed through a logical sequence of steps: preparing the molecule, identifying and preparing a putative protein target, predicting the binding mode via molecular docking, assessing the stability of the complex through molecular dynamics, and quantifying the binding affinity.

Foundational Workflow: From Ligand to Validated Complex

G cluster_0 Setup & Preparation cluster_1 Core Simulation cluster_2 Analysis & Validation Ligand_Prep Ligand Preparation (SMILES to 3D) Target_ID Target Identification (Literature/Homology) Ligand_Prep->Target_ID Protein_Prep Protein Preparation (PDB Cleanup) Target_ID->Protein_Prep Docking Molecular Docking (Pose Prediction) Protein_Prep->Docking MD_Sim Molecular Dynamics (Stability Assessment) Docking->MD_Sim BFE_Calc Binding Free Energy (MM/PBSA, MM/GBSA) MD_Sim->BFE_Calc Validation Model Validation (RMSD, Experimental Data) BFE_Calc->Validation Conclusion Conclusion Validation->Conclusion G cluster_0 Grid Box Definition cluster_1 Docking Execution Receptor Prepared Receptor (protein.pdbqt) Define_Grid Define Search Space (Grid Box around Active Site) Receptor->Define_Grid Ligand Prepared Ligand (ligand.pdbqt) Define_Params Set Docking Parameters (Genetic Algorithm) Ligand->Define_Params Generate_GPF Generate Grid Parameter File (grid.gpf) Define_Grid->Generate_GPF Run_Autogrid Run AutoGrid (Generate Map Files) Generate_GPF->Run_Autogrid Run_Autodock Run AutoDock (Perform Docking) Run_Autogrid->Run_Autodock Generate_DPF Generate Docking Parameter File (dock.dpf) Define_Params->Generate_DPF Generate_DPF->Run_Autodock Analysis Analysis Run_Autodock->Analysis G Complex Docked Protein-Ligand Complex Topology Generate System Topology (Force Field, Parameters) Complex->Topology Solvation Solvate System (Add Water Box) Topology->Solvation Ionization Add Ions (Neutralize System) Solvation->Ionization Minimization Energy Minimization (Remove Clashes) Ionization->Minimization Equilibration Equilibration (NVT & NPT Ensembles) Minimization->Equilibration Production Production MD (Data Collection) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis BFE BFE Analysis->BFE Binding Free Energy

Caption: Standard workflow for GROMACS MD simulation.

MD Simulation Protocol

This protocol uses GROMACS, a high-performance and popular MD engine.

[9][10][11]Protocol 5.1: Assessing Complex Stability

  • System Topology: Generate a topology for the complex. This involves selecting a force field (e.g., AMBER, CHARMM) and creating parameter files for both the protein and the ligand.

  • Solvation: Place the complex in the center of a periodic simulation box and fill the box with explicit water molecules (e.g., TIP3P). 3[12]. Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system. 4[10][12]. Energy Minimization: Perform a steep descent energy minimization of the entire system to relax the structure and remove any bad contacts created during solvation. 5[12]. Equilibration: Perform a two-stage equilibration process.

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system. 6[12]. Production MD: Run the main simulation for a duration sufficient to observe the system's stable behavior (typically 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

    • RMSD: The Root Mean Square Deviation of the protein backbone and ligand over time. A stable, converging RMSD plot indicates the complex is not undergoing major conformational changes.

    • RMSF: The Root Mean Square Fluctuation of individual residues provides insight into the flexibility of different parts of the protein.

    • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein over time to identify key stabilizing interactions.

Part IV: Binding Free Energy Calculation

To obtain a more accurate estimate of binding affinity than docking scores, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are used. T[13][14][15]hese methods calculate the free energy of binding from snapshots of the MD trajectory.

Protocol 6.1: MM/PBSA Calculation

  • Extract Snapshots: Select a series of snapshots from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Where each G term is composed of:

      • ΔE_MM: Molecular mechanics energy in the gas phase.

      • ΔG_solv: Solvation free energy (polar and nonpolar contributions).

      • -TΔS: Conformational entropy (often omitted for relative rankings due to high computational cost). 3[14]. Average Results: Average the ΔG_bind values across all snapshots to get the final predicted binding free energy.

Data Summary Table

The results from docking and MM/PBSA can be summarized for comparison.

MetricPose 1Pose 2Pose 3
Docking Score (kcal/mol) -8.5-7.9-7.2
Predicted ΔG_bind (kcal/mol) -45.7 ± 3.2-38.1 ± 4.5-25.6 ± 5.1
Key H-Bond Residues GLY 863, SER 904GLY 863, TYR 907ARG 878

Conclusion and Future Directions

This guide has outlined a comprehensive and robust workflow for the in silico characterization of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. By following a validated sequence of molecular docking, molecular dynamics, and binding free energy calculations, researchers can generate reliable hypotheses about the compound's binding mode, stability, and affinity for a given target.

The results of such a study provide a strong foundation for the next steps in drug discovery. The predicted binding pose can inform structure-activity relationship (SAR) studies and guide the design of new analogs with improved potency or selectivity. Ultimately, the most promising compounds identified through this in silico pipeline must be synthesized and validated through experimental in vitro and in vivo assays to confirm their biological activity.

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Stability and Solubility Profile of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate: A Preformulation Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical framework for evaluating the stability and solubility of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a key intermediate in the synthesis of novel pharmaceutical agents. As the developability of any active pharmaceutical ingredient (API) is contingent upon its physicochemical properties, a thorough understanding of its solubility and degradation profile is paramount. This document outlines a systematic approach, grounded in established scientific principles and regulatory expectations, to characterize this compound. We will detail protocols for thermodynamic solubility assessment, forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), and the analytical methodologies required for accurate quantification and impurity profiling. The insights derived from these studies are critical for guiding formulation development, ensuring drug product stability, and meeting regulatory requirements.

Introduction: The Critical Role of Preformulation Studies

The journey of a drug candidate from discovery to a viable medicinal product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can lead to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradants. Therefore, a comprehensive preformulation assessment of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is not merely a data-gathering exercise; it is a strategic imperative that informs critical decisions in the drug development pipeline.

This guide is structured to provide a robust, scientifically-grounded workflow for these assessments. The methodologies described herein are designed to be self-validating and are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). The ultimate goal is to build a deep understanding of the molecule's behavior, enabling rational formulation design and predicting its long-term performance.

Experimental Workflow Overview

A systematic approach is essential to efficiently characterize the stability and solubility of a new chemical entity. The following workflow provides a high-level overview of the key stages involved, from initial material characterization to in-depth degradation pathway analysis.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Solubility Assessment cluster_2 Phase 3: Stability Evaluation cluster_3 Phase 4: Data Synthesis & Reporting A API Procurement & Initial Characterization (purity, identity) B Solid-State Analysis (DSC, TGA, XRPD) A->B Confirm solid form C Thermodynamic Solubility (Shake-Flask Method) B->C D pH-Solubility Profile C->D Determine pKa effect E Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) D->E F Develop Stability-Indicating Analytical Method (HPLC/UPLC) E->F Separate degradants G Impurity Identification (LC-MS/MS) F->G Characterize impurities H Data Analysis & Degradation Pathway Elucidation G->H I Comprehensive Report & Formulation Recommendations H->I

Caption: High-level experimental workflow for the stability and solubility characterization of an API.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, understanding its solubility in various aqueous media is the first step in assessing its suitability for oral or parenteral dosage forms.

Thermodynamic Solubility via the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This method measures the equilibrium solubility of a compound in a given solvent, providing a definitive value that is independent of kinetic factors.

Experimental Protocol:

  • Preparation: Add an excess amount of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and purified water). The excess solid is crucial to ensure that equilibrium is reached with the saturated solution.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours). The duration should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at multiple time points until they plateau.

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any particulate matter.

  • Analysis: Dilute the filtered supernatant with a suitable mobile phase and analyze it using a calibrated HPLC-UV method to determine the concentration of the dissolved compound.

  • Quantification: Calculate the solubility based on the peak area of the analyte compared to a standard curve of known concentrations.

pH-Solubility Profile

The ionization state of a molecule can significantly impact its solubility. Since Methyl 1-benzyl-3-oxopiperazine-2-carboxylate contains functional groups that may be ionizable, determining its pH-solubility profile is essential.

Data Presentation: Hypothetical Solubility Data

The following table summarizes the expected solubility of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate in various media, as determined by the shake-flask method at 25 °C.

Medium pH Solubility (mg/mL) Biopharmaceutical Classification System (BCS) Implication
Simulated Gastric Fluid (SGF)1.20.55Potentially low solubility
Acetate Buffer4.50.21Low solubility
Phosphate Buffer (PBS)6.80.15Low solubility
Purified Water~7.00.14Low solubility

Stability Assessment and Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance. By subjecting the API to stress conditions more severe than those it would typically encounter, we can rapidly identify potential degradation pathways, characterize degradation products, and develop a stability-indicating analytical method.

Development of a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation. Typically, a reverse-phase HPLC or UPLC method with UV detection is developed. The key feature of a SIAM is its ability to resolve the main peak of the API from all potential degradation products.

Forced Degradation Protocols

The following protocols outline the stress conditions to be applied to Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. The goal is to achieve a target degradation of 5-20% to ensure that secondary degradation is minimized.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 4 hours. Basic conditions are often harsher, so milder conditions are a good starting point.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the solid API and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • Thermal Degradation: Expose the solid API to dry heat at 80 °C for 48 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary (for acid and base hydrolysis), and dilute them to a suitable concentration for analysis by the developed stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Potential Degradation Pathways

Based on the structure of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, which contains an ester and an amide (within the piperazine ring), the most probable degradation pathways are hydrolysis.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis A Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Ester Amide B 1-benzyl-3-oxopiperazine-2-carboxylic acid + Methanol A:f0->B Ester Cleavage C Carboxylate Salt + Methanol A:f0->C Saponification D Ring Opening Further Degradation A:f1->D Amide Cleavage (Harsher Conditions)

Caption: Plausible hydrolytic degradation pathways for the target molecule.

Summary of Forced Degradation Results

The following table presents hypothetical results from the forced degradation study, as analyzed by a validated stability-indicating HPLC method.

Stress Condition % Degradation Number of Degradants Major Degradant Peak (RT, min) Remarks
0.1 N HCl, 60 °C, 24h12.5%24.7Significant degradation, likely ester hydrolysis.
0.1 N NaOH, RT, 4h18.2%34.7, 3.1Rapid degradation, suggesting lability to base.
3% H₂O₂, RT, 24h2.1%18.2Relatively stable to oxidation.
Photolytic (ICH Q1B)< 1.0%0-Photostable.
Thermal (80 °C, 48h)< 0.5%0-Thermally stable in solid state.

Conclusion and Recommendations

The preformulation data for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate indicate that the compound is a low-solubility molecule with significant susceptibility to hydrolytic degradation, particularly under basic conditions. It demonstrates good stability against oxidative, photolytic, and thermal stress.

Based on these findings, the following recommendations are proposed for its development:

  • Formulation Strategy: Focus on solubility enhancement techniques such as amorphous solid dispersions, particle size reduction (micronization), or the use of co-solvents and surfactants in liquid formulations.

  • Excipient Compatibility: Avoid alkaline excipients that could increase the micro-pH and accelerate degradation of the API in a solid dosage form.

  • Packaging and Storage: While the compound is photostable, standard protective packaging is recommended. Storage should be in a controlled environment to minimize exposure to moisture.

  • Further Studies: The major degradants observed under hydrolytic stress should be isolated and characterized using techniques like LC-MS/MS and NMR to fully elucidate their structures and assess their potential toxicological impact.

This initial stability and solubility profile provides a solid foundation for navigating the challenges of formulating Methyl 1-benzyl-3-oxopiperazine-2-carboxylate into a safe, effective, and stable drug product.

References

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: ScienceDirect Topics URL: [Link]

  • Title: Forced Degradation Studies: A Tool for Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B Source: International Council for Harmonisation URL: [Link]

Navigating the Synthesis and Procurement of N-Benzyl-Oxopiperazine Carboxylates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic acquisition of key molecular scaffolds is paramount to the advancement of discovery pipelines. Among these, the piperazine core, and specifically functionalized derivatives like Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, represent a class of intermediates with significant potential in medicinal chemistry. This guide provides an in-depth technical overview of the commercial landscape for sourcing these and related compounds, alongside a discussion of their synthetic accessibility and research applications.

The direct commercial availability of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate appears to be limited, suggesting its status as a niche research chemical that may require custom synthesis. However, a range of structurally similar and synthetically relevant analogues are readily available from various suppliers. These compounds can serve as valuable starting materials or alternative scaffolds for research endeavors.

Commercial Availability of Related Piperazine and Piperidine Scaffolds

For researchers seeking to procure compounds with related structural motifs, several options are available. The following table summarizes commercially available N-benzyl-oxo-piperidine/piperazine carboxylate derivatives, which can serve as key intermediates.

Compound NameCAS NumberMolecular FormulaKey Suppliers
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride3939-01-3C₁₄H₁₈ClNO₃Sigma-Aldrich[1]
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride52763-21-0C₁₅H₁₉NO₃ · HClSigma-Aldrich[2]
Benzyl 3-oxopiperazine-1-carboxylate78818-15-2C₁₂H₁₄N₂O₃Chem-Impex, Alchem Pharmtech[3][4][5]
(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate1373232-19-9Not specifiedAbacipharmTech, ChemShuttle[6][7]
Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate78551-60-7C₁₆H₂₂N₂O₃PubChem lists various suppliers[8]
Benzyl 3-methylpiperazine-1-carboxylate84477-85-0C₁₃H₁₈N₂O₂Various suppliers listed on Chemical-Suppliers.com[9]

Synthetic Strategies for N-Benzyl-Oxopiperazine Carboxylates

Given the specialized nature of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a bespoke synthetic approach is often necessary. The synthesis of piperazine derivatives can be broadly categorized into two main strategies: modification of a pre-existing piperazine ring or the construction of the piperazine ring system.[10] A common method for the preparation of N-monosubstituted piperazines, such as 1-benzylpiperazine, involves the reaction of piperazine with benzyl chloride.[11] This foundational intermediate can then undergo further functionalization.

A generalized synthetic workflow for obtaining a target N-benzyl-oxopiperazine carboxylate is depicted below. This process typically involves the protection of one of the piperazine nitrogens, followed by functionalization and subsequent deprotection.

G Piperazine Piperazine N_Benzylpiperazine 1-Benzylpiperazine Piperazine->N_Benzylpiperazine Benzylation Protected_Piperazine Protected N-Benzylpiperazine (e.g., with Boc or Cbz group) N_Benzylpiperazine->Protected_Piperazine N-Protection Functionalized_Piperazine Functionalized Piperazine Derivative Protected_Piperazine->Functionalized_Piperazine Carboxylation & Oxidation Target_Compound Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Functionalized_Piperazine->Target_Compound Deprotection & Esterification

Caption: Generalized synthetic workflow for N-benzyl-oxopiperazine carboxylates.

Key Experimental Protocols

Synthesis of 1-Benzylpiperazine

A foundational step in the synthesis of many N-benzylpiperazine derivatives is the preparation of 1-benzylpiperazine. A common procedure involves the reaction of piperazine with benzyl chloride in a suitable solvent.[11]

Step-by-step methodology:

  • Dissolve piperazine hexahydrate in absolute ethanol.

  • Add piperazine dihydrochloride monohydrate to the solution and warm to 65°C.

  • Slowly add recently distilled benzyl chloride to the reaction mixture with vigorous stirring.

  • Continue stirring at 65°C for approximately 25-30 minutes.

  • Cool the reaction mixture in an ice bath to precipitate piperazine dihydrochloride.

  • Filter the mixture and wash the solid with cold absolute ethanol.

  • Treat the combined filtrate and washings with ethanolic HCl to precipitate 1-benzylpiperazine dihydrochloride.

  • The free base can be obtained by making the solution alkaline with NaOH and extracting with an organic solvent like chloroform.[11]

Dieckmann Condensation for Piperidinone Synthesis

The synthesis of related cyclic ketones, such as N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, can be achieved through intramolecular cyclization reactions like the Dieckmann condensation.[12] This approach is relevant for constructing the oxo-piperidine or oxo-piperazine core.

Conceptual Workflow:

G Start N-benzyl glycine ethyl ester Intermediate1 4-[benzyl(ethoxycarbonylmethyl) amino]ethyl butyrate Start->Intermediate1 Alkylation with 4-halobutyrate Cyclized N-benzyl-3-oxopiperidine -4-carboxylate Intermediate1->Cyclized Intramolecular Cyclization (Dieckmann Condensation) Final N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride Cyclized->Final Acidification

Caption: Conceptual workflow for the synthesis of an N-benzyl-oxopiperidine carboxylate.

Research Applications and Significance

N-benzyl-oxopiperazine and related N-benzyl-oxopiperidine carboxylates are valuable intermediates in drug discovery. The benzyl group serves as a useful protecting group that can be readily removed by hydrogenolysis.[11] These scaffolds are key building blocks for a variety of biologically active molecules.

For instance, ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate has been utilized in the synthesis of chromeno[3,4-c]pyridin-5-ones and as a building block for receptor agonists and antagonists.[2] Furthermore, piperazine derivatives are integral to the structure of numerous pharmaceuticals, including antibacterial, antiallergic, and antipsychotic drugs.[10] The piperazine ring can form multiple hydrogen bonds, modulate acid-base properties, and improve the water solubility of a molecule, making it a privileged scaffold in medicinal chemistry.[10] Specifically, derivatives of 1-benzylpiperidin-4-one are key intermediates in the synthesis of highly active narcotic analgesics.[13]

Conclusion

While the direct procurement of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate from commercial suppliers may be challenging, a wealth of structurally related and synthetically useful analogues are readily available. For research teams with synthetic chemistry capabilities, the construction of this specific target from more common starting materials is a viable and well-documented path. The versatility of the N-benzyl-oxopiperazine scaffold ensures its continued relevance in the development of novel therapeutics, making a thorough understanding of its sourcing and synthesis a valuable asset for any drug discovery program.

References

  • PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • AbacipharmTech. (R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate. [Link]

  • PubChem. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777. [Link]

  • Chemical-Suppliers.com. Benzyl 3-methylpiperazine-1-carboxylate | CAS 84477-85-0. [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • MDPI. Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. [Link]

  • PubChem. Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate | C16H22N2O3. [Link]

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Methodological & Application

Protocol for the synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

For inquiries, please contact: Global Scientific Support Email:

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a valuable heterocyclic scaffold for drug discovery and development. The piperazinone core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The synthesis detailed herein proceeds through the initial N-alkylation of N-benzylethylenediamine with methyl 2-bromoacetate to form a key diaminoester intermediate. This intermediate subsequently undergoes a thermally induced intramolecular cyclization to yield the target piperazinone. This guide is intended for researchers, chemists, and professionals in drug development, offering a robust and reproducible methodology, complete with mechanistic insights and detailed experimental procedures.

Introduction: The Significance of the Piperazinone Scaffold

The piperazin-2-one motif is a cornerstone in modern medicinal chemistry, recognized for its role as a versatile scaffold in the design of therapeutic agents.[3] Its structural features, including hydrogen bond donors and acceptors, and the capacity for substitution at multiple positions, allow for the fine-tuning of physicochemical and pharmacokinetic properties. This has led to the incorporation of the piperazinone ring into a wide array of compounds with diverse biological activities. The synthesis of derivatives such as Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is of significant interest as it provides a key building block for creating libraries of novel compounds for screening and lead optimization.[4][5]

The synthetic strategy presented here is designed for efficiency and accessibility, utilizing common laboratory reagents and techniques. It avoids the use of expensive or hazardous materials, making it suitable for both academic and industrial research settings.

Overall Synthetic Workflow

The synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is accomplished in two primary stages as depicted below. The initial step involves the selective mono-N-alkylation of N-benzylethylenediamine, followed by an intramolecular aminolysis (cyclization) to form the desired heterocyclic product.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A N-Benzylethylenediamine C Methyl 2-(benzyl(2-aminoethyl)amino)acetate (Intermediate) A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Methyl 2-bromoacetate B->C D Methyl 2-(benzyl(2-aminoethyl)amino)acetate E Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (Final Product) D->E Heat Solvent (e.g., Toluene)

Caption: Overall workflow for the synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(benzyl(2-aminoethyl)amino)acetate

This step involves the nucleophilic substitution of bromide from methyl 2-bromoacetate by the more nucleophilic secondary amine of N-benzylethylenediamine. A mild base is used to neutralize the HBr generated in situ.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
N-Benzylethylenediamine150.22501.07.51 g
Methyl 2-bromoacetate152.97551.18.41 g
Potassium Carbonate (K₂CO₃)138.21751.510.37 g
Acetonitrile (CH₃CN)---250 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylethylenediamine (7.51 g, 50 mmol) and acetonitrile (250 mL).

  • Add potassium carbonate (10.37 g, 75 mmol) to the solution. The potassium carbonate acts as a base to scavenge the hydrobromic acid byproduct, preventing the protonation and deactivation of the starting amine.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl 2-bromoacetate (8.41 g, 55 mmol) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane/methanol solvent system. The disappearance of the starting material indicates the completion of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and potassium bromide salts.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil.

  • The crude product can be purified by column chromatography on silica gel using a gradient elution of 1-5% methanol in dichloromethane to yield the pure intermediate, Methyl 2-(benzyl(2-aminoethyl)amino)acetate.

Step 2: Intramolecular Cyclization to Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

This step involves a thermally-driven intramolecular aminolysis, where the primary amine of the intermediate attacks the ester carbonyl, leading to the formation of the six-membered piperazinone ring and the elimination of methanol.

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
Methyl 2-(benzyl(2-aminoethyl)amino)acetate222.29401.08.89 g
Toluene---200 mL

Procedure:

  • Place the purified Methyl 2-(benzyl(2-aminoethyl)amino)acetate (8.89 g, 40 mmol) into a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser.

  • Add toluene (200 mL) to the flask. Toluene serves as a high-boiling solvent to facilitate the cyclization and helps in the removal of the methanol byproduct azeotropically.

  • Heat the solution to reflux (approximately 111°C) and maintain for 12-18 hours. The progress of the cyclization can be monitored by TLC (7:3 ethyl acetate/hexanes), observing the formation of a new, more polar spot corresponding to the product.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a solvent system of ethyl acetate/hexanes (e.g., starting from 2:8 and gradually increasing the polarity to 1:1) to afford the pure Methyl 1-benzyl-3-oxopiperazine-2-carboxylate as a solid or viscous oil.

Mechanistic Insight: The Cyclization Step

The formation of the piperazinone ring occurs via an intramolecular nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester.

G Intermediate Methyl 2-(benzyl(2-aminoethyl)amino)acetate Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate->Tetrahedral_Intermediate Nucleophilic Attack Product Methyl 1-benzyl-3-oxopiperazine-2-carboxylate + Methanol Tetrahedral_Intermediate->Product Collapse of Intermediate (Elimination of Methanol)

Caption: Simplified mechanism of the intramolecular cyclization.

Characterization of the Final Product

The identity and purity of the synthesized Methyl 1-benzyl-3-oxopiperazine-2-carboxylate should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, multiplets for the piperazinone ring protons, and a singlet for the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbons (amide and ester), aromatic carbons, and aliphatic carbons of the piperazinone ring and benzyl group.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₆N₂O₃, MW: 248.28 g/mol ) should be observed.

  • IR (Infrared Spectroscopy): Characteristic absorption bands for the amide C=O stretch (around 1650-1680 cm⁻¹) and the ester C=O stretch (around 1730-1750 cm⁻¹) should be present.

Conclusion

This application note details a reliable and straightforward two-step synthesis for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. The methodology is well-suited for producing this valuable heterocyclic building block in quantities required for further derivatization and biological screening in a drug discovery context. The provided protocol emphasizes safety, efficiency, and reproducibility, making it a valuable resource for synthetic and medicinal chemists.

References

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]2]

  • Hale, J. J., et al. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-279. Available from: [Link]3]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]4]

  • Merck & Co. (2013). Practical asymmetric synthesis of a chiral piperazinone derivative. Organic Process Research & Development, 17(8), 1052-1060. Available from: [Link]5]

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Application Notes and Protocols for Efficacy Testing of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its frequent positive charge at physiological pH, contribute to favorable pharmacokinetic profiles.[1] Consequently, piperazine derivatives have been successfully developed into a wide array of therapeutics targeting a diverse range of diseases, from central nervous system disorders to infectious diseases and oncology.[2][3]

In the realm of oncology, numerous piperazine-containing compounds have demonstrated potent anticancer activity.[4][5] Their mechanisms of action are varied and often involve the modulation of key signaling pathways that are dysregulated in cancer cells. Many of these compounds exert their effects by inducing apoptosis (programmed cell death), a critical process for eliminating malignant cells.[6] This is often achieved through the inhibition of specific kinases or by modulating the delicate balance of pro- and anti-apoptotic proteins.[6][7]

Given the therapeutic potential of piperazine-based compounds, robust and reliable methods for assessing their efficacy are paramount in the drug discovery and development process. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key assays used to evaluate the anticancer efficacy of these compounds. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, providing a solid framework for generating high-quality, reproducible data.

I. Foundational Efficacy Assessment: Cell Viability and Cytotoxicity

A primary indicator of a compound's potential as an anticancer agent is its ability to reduce the viability of cancer cells. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9][10]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] This reduction is primarily carried out by mitochondrial dehydrogenases in metabolically active cells.[8][10] The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Piperazine Compound treat_cells 3. Treat Cells with Piperazine Compound compound_prep->treat_cells incubate_treatment 4. Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate % Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperazine-based test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase during the assay. A typical density ranges from 5,000 to 10,000 cells per well in a final volume of 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of the piperazine-based compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., medium with the highest concentration of DMSO used).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Compound Cell Line Treatment Duration (h) IC₅₀ (µM)
Piperazine Derivative AMCF-7 (Breast Cancer)485.2
Piperazine Derivative AA549 (Lung Cancer)4812.8
Piperazine Derivative BMCF-7 (Breast Cancer)4825.1
Piperazine Derivative BA549 (Lung Cancer)4838.6

II. Mechanistic Insight: Elucidating the Induction of Apoptosis

A hallmark of many effective anticancer drugs is their ability to induce apoptosis.[6] Several assays can be employed to determine if a piperazine-based compound is triggering this programmed cell death pathway.

A. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[11][12] Its activation is a central event leading to the cleavage of various cellular substrates and ultimately, cell death.

Principle: This assay utilizes a synthetic substrate, such as Ac-DEVD-pNA (for colorimetric detection) or Ac-DEVD-AMC (for fluorometric detection), which is specifically cleaved by activated caspase-3.[13][14] The cleavage releases a chromophore (pNA) or a fluorophore (AMC), the signal of which is proportional to the caspase-3 activity in the cell lysate.[12][13]

Detailed Protocol: Colorimetric Caspase-3 Activity Assay

Materials:

  • Treated and untreated cell pellets

  • Cell lysis buffer

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis in your target cells by treating them with the piperazine compound for the desired time. Include an untreated control.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed to pellet the cellular debris. Collect the supernatant containing the cytosolic proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Assay:

    • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

    • Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

B. Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to investigate the expression levels of key proteins involved in the apoptotic cascade.[15][16] The Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, are critical regulators of the intrinsic apoptotic pathway.[17] A shift in the Bax/Bcl-2 ratio is often indicative of apoptosis induction.

Experimental Workflow: Western Blot for Apoptotic Markers

WB_Workflow cluster_prep Sample Preparation cluster_transfer Protein Transfer & Blocking cluster_immuno Immunodetection cluster_detection Detection & Analysis cell_lysis 1. Cell Lysis & Protein Quantification sds_page 2. SDS-PAGE Separation cell_lysis->sds_page transfer 3. Transfer to PVDF Membrane sds_page->transfer blocking 4. Block Non-specific Binding Sites transfer->blocking primary_ab 5. Incubate with Primary Antibody (e.g., anti-Bax) blocking->primary_ab secondary_ab 6. Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab ecl 7. Add ECL Substrate secondary_ab->ecl imaging 8. Image Chemiluminescence ecl->imaging analysis 9. Densitometry Analysis imaging->analysis

Caption: Workflow for Western blot analysis of apoptotic markers.

Detailed Protocol: Western Blot for Bax and Bcl-2

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation and Electrophoresis:

    • Prepare cell lysates as described in the caspase-3 assay protocol.

    • Separate equal amounts of protein from each sample by SDS-PAGE.[18]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.[18]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Incubate the membrane with the primary antibodies (e.g., anti-Bax, anti-Bcl-2, and anti-β-actin) overnight at 4°C.[18]

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the protein bands and determine the Bax/Bcl-2 ratio.

Treatment Bax Expression (Relative Units) Bcl-2 Expression (Relative Units) Bax/Bcl-2 Ratio
Untreated Control1.01.01.0
Piperazine Derivative A2.50.46.25
Piperazine Derivative B1.80.72.57

III. Advanced Efficacy Profiling: Cell Cycle Analysis

Many anticancer agents, including piperazine derivatives, exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[1] Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20]

Principle of Cell Cycle Analysis by Flow Cytometry

Cells are fixed and permeabilized to allow a fluorescent dye, such as Propidium Iodide (PI), to enter and bind stoichiometrically to the DNA.[21] The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Detailed Protocol: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Treat cells with the piperazine compound for the desired duration.

    • Harvest both adherent and floating cells to include apoptotic populations.

    • Wash the cells with cold PBS and resuspend the pellet.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[20]

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.[20]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Untreated Control65.220.514.3
Piperazine Derivative A25.815.159.1
Piperazine Derivative B40.135.724.2

IV. Target-Specific Assays: Tailoring the Approach to the Mechanism

The versatility of the piperazine scaffold means that derivatives can be designed to interact with a wide range of specific molecular targets. The choice of further assays should be guided by the hypothesized mechanism of action of the compound series.

A. In Vitro Kinase Inhibition Assays

If the piperazine-based compounds are designed as kinase inhibitors, their direct inhibitory activity against the target kinase should be assessed.

Principle: These assays typically measure the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor. The readout can be based on various technologies, including radioactivity, fluorescence, or luminescence.

General Protocol Outline:

  • Incubate the purified target kinase with its specific substrate and ATP in a suitable reaction buffer.

  • Add serial dilutions of the piperazine compound to the reaction.

  • After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate.

  • Determine the IC₅₀ value of the compound for the inhibition of kinase activity.[7]

B. Receptor Binding Assays

For piperazine derivatives designed to target specific receptors, such as G-protein coupled receptors (GPCRs), radioligand binding assays are the gold standard for determining binding affinity.[5][22]

Principle: These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor expressed in cell membranes.[22]

General Protocol Outline:

  • Incubate cell membranes expressing the target receptor with a fixed concentration of a high-affinity radioligand.

  • Add increasing concentrations of the unlabeled piperazine compound.

  • After reaching equilibrium, separate the bound and free radioligand.

  • Quantify the amount of bound radioactivity.

  • Calculate the Ki (inhibitory constant) of the test compound, which reflects its binding affinity for the receptor.[22]

Conclusion

The comprehensive suite of assays described in this application note provides a robust framework for evaluating the efficacy of piperazine-based compounds as potential anticancer agents. By systematically assessing cytotoxicity, elucidating the induction of apoptosis, analyzing effects on the cell cycle, and investigating target-specific interactions, researchers can gain a thorough understanding of a compound's biological activity. This multi-faceted approach is essential for identifying promising lead candidates and advancing them through the drug discovery pipeline.

References

  • Benchchem. (n.d.). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
  • Benchchem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • CUSABIO. (n.d.). Caspase-3 activity assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Cohen, G. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50631.
  • PubMed Central. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1817.
  • Benchchem. (n.d.). Application Notes and Protocols: Detecting Bcl-2 Family Proteins by Western Blot After Bcl-2-IN-12 Treatment.
  • Thermo Fisher Scientific. (n.d.). Click-iT EdU Protocol for Flow Cytometry.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • PubMed Central. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 107, 25B.3.1–25B.3.13.
  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?.
  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
  • Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-(2-Cyclohexylethyl)piperazine as a Ligand in Receptor Binding Assays.
  • Benchchem. (n.d.). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide.
  • FineTest. (2025). Bcl-2 Detection in Western Blotting.
  • PubMed Central. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(4), 100889.
  • PubMed. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Biomedicines, 11(7), 1957.
  • Taylor & Francis Online. (2020). Piperazine derivatives for therapeutic use: a patent review (2010-present).
  • Turkish Journal of Chemistry. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-30.
  • MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(15), 5739.
  • PubMed. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 107-127.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and.
  • MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5088.

Sources

Application Notes and Protocols for Cell-Based Assays Involving Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of cell-based assays to investigate the biological activities of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. The piperazine and its oxidized derivative, oxopiperazine, are recognized as "privileged substructures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Given the therapeutic potential of this chemical class, a systematic approach to elucidating the bioactivity of novel derivatives is paramount. This guide presents a tiered strategy, commencing with foundational cytotoxicity profiling and progressing to more nuanced assays aimed at identifying specific molecular targets and cellular pathways. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale for Investigating Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

The piperazine scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antipsychotic, antidepressant, and anticancer properties.[2][3][4][5] The 3-oxopiperazine core, in particular, has been incorporated into potent inhibitors of enzymes like renin and has been explored for antiviral and anti-obesity applications.[6][7][8]

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a novel entity within this chemical space. Its structural features—a benzyl group at the N1 position, a ketone at the C3 position, and a methyl ester at the C2 position—suggest several avenues for biological interaction. The benzyl group may facilitate hydrophobic interactions with protein targets, while the oxopiperazine ring provides a rigid scaffold for the precise orientation of functional groups. The ester moiety could be a site for metabolic hydrolysis or a key interacting group.

Given the diverse activities of related compounds, a logical first step in characterizing this molecule is to employ a panel of cell-based assays. Cell-based assays offer a distinct advantage over purely biochemical screens by providing a more biologically relevant context, preserving protein conformations, post-translational modifications, and the complex interplay of cellular pathways.[9] This guide outlines a systematic workflow for the initial biological evaluation of this compound.

Experimental Workflow: A Tiered Approach to Bioactivity Screening

A hierarchical screening cascade is recommended to efficiently and cost-effectively characterize the biological profile of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Caption: Tiered workflow for characterizing a novel compound.

Tier 1: Foundational Assays

The initial tier of assessment focuses on establishing the basic cellular effects of the compound, primarily its cytotoxicity. This is a critical step to determine the appropriate concentration range for subsequent, more specific assays and to flag any overt toxicity that might preclude further development.

Protocol: Cell Viability/Cytotoxicity Assessment using a Resazurin-Based Assay

This protocol measures cell viability by quantifying the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells. A decrease in fluorescence indicates a reduction in metabolic activity, which is a proxy for cytotoxicity.

Rationale: This assay is rapid, sensitive, and compatible with high-throughput screening. It provides a quantitative measure of cytotoxicity (IC50) across multiple cell lines, offering initial insights into potential selectivity.

Materials:

  • Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (stock solution in DMSO)

  • Selected cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, HEK293 for normal kidney, and a neuronal cell line like SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • 0.1% DMSO in media (vehicle control)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 2x concentration serial dilution of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.

    • Prepare 2x solutions of the positive and vehicle controls.

    • Remove the old medium from the cell plate and add 100 µL of the 2x compound dilutions, positive control, or vehicle control to the appropriate wells (in triplicate).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • Resazurin Addition and Measurement:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the IC50 value using non-linear regression (log[inhibitor] vs. normalized response).

Parameter Description Example Value
Cell Line Human cell line used for the assay.A549 (Lung Carcinoma)
Seeding Density Cells per well.8,000
Incubation Time Duration of compound exposure.72 hours
IC50 Concentration for 50% inhibition.To be determined
Positive Control Known cytotoxic agent.Doxorubicin (IC50 ~0.5 µM)

Tier 2: Hypothesis-Driven Assays

Based on the broad biological activities of piperazine derivatives, several hypotheses can be formulated for the potential action of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. The following protocols are designed to test these hypotheses.

Antiproliferative and Cell Cycle Analysis

Many piperazine-containing compounds exhibit anticancer activity by arresting the cell cycle.[10] Flow cytometry can be used to determine if the test compound induces cell cycle arrest.

Rationale: This assay provides mechanistic insight into the antiproliferative effects of a compound, identifying specific phases of the cell cycle (G1, S, G2/M) that are affected.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment:

    • Seed cells (e.g., A549) in 6-well plates and grow to ~60% confluency.

    • Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and positive controls (e.g., Nocodazole for G2/M arrest).

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells.

    • Wash with cold PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

  • Data Interpretation:

    • Gate the cell population to exclude debris and doublets.

    • Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the vehicle control.

Caption: Key phases of the cell cycle and potential arrest points.

Neuronal Activity and Ion Channel Modulation

The piperazine core is present in many CNS-active drugs, some of which modulate ion channels or neurotransmitter receptors.[4][11] A calcium imaging assay can serve as a primary screen for effects on neuronal excitability.

Rationale: Intracellular calcium (Ca2+) is a versatile second messenger. Changes in its concentration reflect the activity of various ion channels and GPCRs. This assay provides a functional readout of neuronal network activity.

Protocol: High-Throughput Calcium Imaging with Fluo-4

  • Cell Culture:

    • Plate a neuronal cell line (e.g., SH-SY5Y, differentiated with retinoic acid) on 96-well black-walled, clear-bottom plates.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye Fluo-4 AM.

    • Remove the culture medium, wash with a balanced salt solution (e.g., HBSS), and add the Fluo-4 loading buffer.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition and Imaging:

    • Wash the cells to remove excess dye.

    • Use an automated imaging system or a fluorescence plate reader with an injection function (e.g., FLIPR).

    • Record a baseline fluorescence for 1-2 minutes.

    • Add the test compound and continue recording fluorescence changes over time.

    • As a positive control, add a depolarizing agent like potassium chloride (KCl) at the end of the run to confirm cell viability and responsiveness.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for each well.

    • Quantify parameters such as peak amplitude, frequency of oscillations, and area under the curve.

    • Identify compounds that significantly alter basal calcium levels or the response to a known agonist.

Tier 3: Advanced Mechanistic Studies

Should the compound show promising activity in Tier 2 assays, further studies are warranted to identify its specific molecular target and mechanism of action.

Example Pathway: Target Deconvolution for an Antiproliferative Compound

If Methyl 1-benzyl-3-oxopiperazine-2-carboxylate induces G2/M arrest, a potential target could be tubulin, as many antimitotic agents act by disrupting microtubule dynamics.[10]

Protocol: In Vitro Tubulin Polymerization Assay

  • Assay Principle: This is a biochemical assay that measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering or fluorescence.

  • Procedure:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the test compound at various concentrations to a 96-well plate.

    • Initiate polymerization by adding GTP and warming the plate to 37°C.

    • Measure the change in absorbance or fluorescence over time.

  • Controls: Include paclitaxel (a polymerization promoter) and colchicine or vinblastine (polymerization inhibitors) as controls.

  • Interpretation: Inhibition of the signal increase suggests the compound destabilizes microtubules, while an enhancement suggests a stabilizing effect.

Conclusion

The protocols outlined in this document provide a robust framework for the initial biological characterization of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. By employing a tiered approach, researchers can efficiently move from broad phenotypic screening to more specific, mechanism-of-action studies. The inherent biological relevance of cell-based assays ensures that the data generated is of high value for guiding further drug discovery and development efforts.[9][12]

References

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]

  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]

  • Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. MDPI. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]

  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. ACS Publications. [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]

  • Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors. PubMed. [Link]

  • Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. PubMed. [Link]

  • Derivatized Oxopiperazine Rings from Amino Acids. ResearchGate. [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Oxopiperazine derivatives for the treatment of pain and epilepsy.
  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI. [Link]

  • Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. PubMed. [Link]

  • Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. ResearchGate. [Link]

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Application Notes & Protocols: Preclinical Evaluation of Novel Piperazine-Derived CNS Agents Using In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of animal models for studying the effects of novel psychoactive compounds, with a focus on a representative molecule, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, is presented below. This guide is designed for researchers, scientists, and drug development professionals.

Introduction and Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Novel derivatives, such as the hypothetical compound Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (herein referred to as "CX-1"), represent a significant area of discovery for new therapeutics and a challenge for understanding emerging psychoactive substances. The complex interplay of potential pharmacokinetic (PK) and pharmacodynamic (PD) effects necessitates robust in vivo evaluation to profile the activity, safety, and therapeutic potential of such compounds.

This guide provides a comprehensive framework for the preclinical assessment of CX-1 using established animal models. The protocols herein are designed to be adaptable for other novel piperazine derivatives and are grounded in principles of scientific rigor and regulatory expectations for preclinical data. We will explore the rationale behind model selection, detailed experimental procedures, and the integration of data to build a comprehensive profile of a novel CNS agent.

The primary objectives for the in vivo evaluation of CX-1 are:

  • To determine its pharmacokinetic profile and brain bioavailability.

  • To characterize its pharmacodynamic effects on behavior and neurochemistry.

  • To establish a preliminary safety and toxicity profile.

Strategic Approach to In Vivo Model Selection and Experimental Design

The selection of an appropriate animal model is a critical decision that directly impacts the translatability and relevance of preclinical findings. For a novel compound like CX-1 with a suspected CNS mechanism, rodents (mice and rats) are the most common and well-validated starting point.

Rationale for Rodent Models
  • Genetic Homology: Mice and rats share a significant portion of their genome with humans, including genes encoding for drug targets like G-protein coupled receptors (GPCRs), ion channels, and transporters that are likely modulated by piperazine compounds.

  • Well-Characterized Neuroanatomy and Behavior: The neuro-circuitry and behavioral repertoire of rodents have been extensively studied, providing a strong foundation for interpreting drug-induced changes.

  • Availability of Validated Assays: A vast library of validated behavioral and neurochemical assays exists for rodents to probe specific CNS functions such as locomotion, anxiety, depression, and reward.

  • Regulatory Acceptance: Data from rodent studies are a standard requirement for Investigational New Drug (IND) applications submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA).

  • Ethical and Logistical Considerations: Rodents are cost-effective, have a short breeding cycle, and are relatively easy to handle, making them suitable for the multi-arm, dose-ranging studies required for initial compound profiling.

Experimental Workflow Overview

A phased approach is recommended to systematically characterize CX-1. This ensures that data from earlier, foundational studies inform the design of more complex and resource-intensive experiments.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Pharmacodynamic & Efficacy Screening cluster_2 Phase 3: Safety & Chronic Effects A Acute Toxicity & Dose Range Finding B Single-Dose Pharmacokinetics (PK) A->B Inform dose selection C Behavioral Phenotyping (e.g., Open Field, EPM) B->C Establish exposure-response relationship D Neurochemical Analysis (e.g., Microdialysis) C->D Correlate behavior with neurochemistry E Repeat-Dose Toxicity (e.g., 14-day) F Abuse Liability Assessment (e.g., Conditioned Place Preference) E->F

Figure 1: Phased experimental workflow for in vivo characterization of a novel CNS agent.

Protocols for Pharmacokinetic (PK) Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) of CX-1 is fundamental. The primary goal is to determine if the compound reaches its target organ—the brain—at concentrations sufficient to elicit a pharmacological effect.

Protocol: Single-Dose PK Study in Rats

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of CX-1 in plasma and brain tissue following a single administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • CX-1, formulated in an appropriate vehicle (e.g., 20% Solutol HS 15 in saline)

  • Dosing syringes and needles (for intravenous and oral administration)

  • Blood collection tubes (e.g., K2-EDTA)

  • Surgical tools for brain extraction

  • LC-MS/MS system for bioanalysis

Methodology:

  • Acclimation: Acclimate animals to the facility for at least 72 hours prior to the study.

  • Group Allocation: Assign animals to two main groups: Intravenous (IV) and Oral (PO) administration (n=4 per time point). A typical IV dose might be 1-2 mg/kg, and a PO dose could be 5-10 mg/kg.

  • Dosing:

    • IV Group: Administer CX-1 via tail vein injection.

    • PO Group: Administer CX-1 via oral gavage.

  • Sample Collection: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At each terminal time point, animals are euthanized, and the brain is rapidly excised.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of CX-1 in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. The brain-to-plasma ratio (Kp) is a critical measure of blood-brain barrier penetration.

Table 1: Representative Pharmacokinetic Data Summary

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Plasma
Cmax (ng/mL)450820
Tmax (hr)0.081.0
AUC (0-inf) (ng*hr/mL)9804500
Half-life (t1/2) (hr)2.53.1
Bioavailability (%)N/A46%
Brain
Cmax (ng/g)11002100
Tmax (hr)0.251.5
Brain:Plasma Ratio (Kp)2.42.6

Protocols for Pharmacodynamic (PD) and Behavioral Evaluation

These studies aim to answer the question: "What does the compound do to the body?". Based on the piperazine core, it is plausible that CX-1 modulates dopaminergic and/or serotonergic systems. The following behavioral assays are selected to probe these effects.

Protocol: Open Field Test (OFT) for Locomotor Activity and Anxiety-like Behavior

Objective: To assess the effects of CX-1 on spontaneous locomotor activity and exploration, which can indicate stimulatory, sedative, or anxiolytic/anxiogenic effects.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field arena (e.g., 40x40x40 cm) equipped with an automated tracking system (e.g., EthoVision XT).

  • CX-1 and vehicle.

Methodology:

  • Habituation: Habituate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer CX-1 or vehicle intraperitoneally (IP) at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes prior to the test. Include a positive control if applicable (e.g., amphetamine for hyperlocomotion, diazepam for anxiolysis).

  • Test Procedure:

    • Gently place each mouse in the center of the open field arena.

    • Allow the mouse to explore freely for 10-30 minutes.

    • The automated system records activity.

  • Data Analysis: Key parameters to analyze include:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center Zone: An index of anxiety-like behavior (less time in the center suggests anxiety).

    • Rearing Frequency: A measure of exploratory behavior.

Protocol: Conditioned Place Preference (CPP) for Reward and Abuse Potential

Objective: To determine if CX-1 has rewarding properties, which is an indicator of its potential for abuse.

Materials:

  • Conditioning apparatus with at least two distinct chambers (differentiated by visual and tactile cues).

  • CX-1, vehicle, and a positive control (e.g., cocaine or morphine).

  • Automated tracking software.

Methodology: This is a multi-day paradigm:

  • Day 1 (Pre-Test): Place the animal in the apparatus with free access to all chambers for 15 minutes. Record the baseline time spent in each chamber. Animals showing a strong unconditioned preference for one chamber are excluded.

  • Days 2-7 (Conditioning):

    • Drug Pairing: On alternating days, administer CX-1 and confine the animal to its initially non-preferred chamber for 30 minutes.

    • Vehicle Pairing: On the other days, administer vehicle and confine the animal to its initially preferred chamber for 30 minutes.

  • Day 8 (Post-Test): Place the animal back in the apparatus in a drug-free state with free access to all chambers. Record the time spent in each chamber for 15 minutes.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-test compared to the pre-test indicates that the compound has rewarding properties.

G cluster_pre Pre-Conditioning cluster_cond Conditioning Phase (6 Days) cluster_post Post-Conditioning PreTest Day 1: Pre-Test (Baseline Preference) DrugDay Drug (CX-1) Pairing (Non-Preferred Side) PreTest->DrugDay Assign Pairs VehicleDay Vehicle Pairing (Preferred Side) PostTest Day 8: Post-Test (Drug-Free Choice) VehicleDay->PostTest Test for Preference

Figure 2: Workflow for the Conditioned Place Preference (CPP) experiment.

Protocols for Toxicological Evaluation

Safety is paramount in drug development. Initial toxicology studies are designed to identify potential adverse effects and establish a safe dose range for further studies.

Protocol: Acute (Single-Dose) Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single high dose of CX-1.

Methodology:

  • Animals: Use both male and female Sprague-Dawley rats.

  • Dose Escalation: Administer escalating single doses of CX-1 to different groups of animals (n=3-5 per group).

  • Clinical Observation: Observe animals intensively for the first 4 hours and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, breathing, activity, convulsions).

  • Body Weight: Measure body weight just before dosing and at least twice weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals. Collect major organs (liver, kidney, heart, brain, spleen) for histopathological analysis.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs. The histopathology report will identify any organ-specific toxicity.

Data Integration and Interpretation

The ultimate goal is to synthesize the PK, PD, and toxicology data to form a cohesive profile of CX-1. For example, by correlating the time course of behavioral effects with the plasma and brain concentrations of the compound, a clear exposure-response relationship can be established. This integrated dataset is crucial for making informed decisions about the future development of the compound. Does it have a therapeutic window? Is the desired behavioral effect achieved at concentrations well below those that cause toxicity? These are the key questions that this series of in vivo studies aims to answer.

References

  • U.S. Food and Drug Administration (FDA). (2023). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.[Link]

Application Notes & Protocols: A Guide to the Characterization and Use of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Chemical probes are indispensable small molecules for dissecting biological pathways and validating novel drug targets.[1] The diketopiperazine (DKP) scaffold represents a privileged structure in medicinal chemistry, with natural and synthetic derivatives exhibiting a vast range of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[2][3] This structural class serves as a versatile and metabolically stable starting point for probe development.[4] This guide introduces Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (MBOPC), a novel compound featuring the piperazine-dione core. We present a comprehensive methodological framework for researchers to validate MBOPC's potential as a chemical probe. This document provides detailed, self-validating protocols for assessing its biochemical potency, confirming cellular target engagement using the Cellular Thermal Shift Assay (CETSA), and identifying its molecular target(s) through affinity-based chemoproteomics. By following these guidelines, researchers can rigorously characterize MBOPC, paving the way for its use in elucidating new biology and advancing drug discovery campaigns.

Part 1: Foundational Principles of Chemical Probe Validation

A chemical probe is not merely an active compound; it is a high-precision tool designed to ask specific questions in a biological system. To ensure that any observed phenotype is unequivocally linked to the modulation of a specific target, a candidate probe must meet stringent criteria of potency, selectivity, and demonstrated target engagement in a relevant cellular context.[1][5]

The typical validation workflow, which we will apply to our candidate molecule MBOPC, involves a tiered approach:

  • Biochemical Potency: Does the compound potently interact with a purified protein or enzyme in vitro?

  • Cellular Target Engagement: Does the compound enter the cell and physically bind to its intended target in the complex cellular milieu?

  • Target Deconvolution: If the compound elicits a phenotype but the target is unknown, what is the molecular target responsible for this effect?

This guide provides the experimental blueprints to navigate this workflow for MBOPC.

Key Criteria for a High-Quality Chemical Probe

Before proceeding with complex cellular experiments, it is crucial to understand the benchmarks that define a useful chemical probe. These criteria ensure that the tool is fit for purpose and that the data generated are reliable.

ParameterRecommended ThresholdRationale & Justification
Biochemical Potency IC50 or Kd < 100 nMHigh potency minimizes the risk of off-target effects at the concentrations required for a biological response.[1]
Cellular Potency EC50 < 1 µMThe compound must be able to cross the cell membrane and engage its target at a reasonable concentration to be useful in cell-based assays.[1]
Selectivity >30-fold against related family membersHigh selectivity ensures that the observed phenotype is due to the modulation of the intended target and not closely related proteins.[1][5]
Controls Availability of an inactive analogueA structurally similar but biologically inactive control is essential to confirm that the observed effects are not due to non-specific compound properties.[5]

Part 2: Protocol for Confirming Cellular Target Engagement

The definitive validation of a chemical probe is the demonstration of direct, physical binding to its target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that enables this without requiring any modification to the probe molecule.[6][7]

The Principle of CETSA: The technique is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure.[6] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[8] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of target protein remaining in the soluble fraction is quantified. A stabilizing ligand will result in a "shift" of the melting curve to a higher temperature.[8]

Protocol 1: CETSA for MBOPC Target Engagement

This protocol describes the generation of a thermal melt curve to assess whether MBOPC stabilizes a putative target protein in cultured cells.

Causality Behind Experimental Choices:

  • Intact Cells: Using live cells provides the most physiologically relevant context, accounting for cell permeability, efflux pumps, and compound metabolism.[9]

  • Temperature Gradient: A range of temperatures is necessary to define the full melting curve of the target protein and accurately determine the melting temperature (Tm).

  • Western Blotting: This is a widely accessible and reliable method for quantifying the amount of a specific soluble protein.

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Plate cells (e.g., HEK293T, HeLa) and grow to 80-90% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of MBOPC (e.g., 10 µM) for 1-2 hours in culture media.

  • Heating Step:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension (e.g., 50 µL per tube) into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated control (room temperature).

  • Cell Lysis & Fractionation:

    • Cool the samples at room temperature for 3 minutes.

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • To separate soluble from aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific to the suspected target protein.

  • Data Analysis:

    • Quantify the band intensity for each lane using densitometry software (e.g., ImageJ).

    • Normalize the intensity of each heated sample to the unheated control for both vehicle and MBOPC-treated groups.

    • Plot the normalized intensity versus temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. The difference in Tm is the thermal shift (ΔTm).

Expected Outcome & Data Presentation: A positive result is a statistically significant increase in the Tm of the target protein in MBOPC-treated cells compared to vehicle-treated cells.

TreatmentTarget Protein Tm (°C)ΔTm (°C)
Vehicle (0.1% DMSO)52.4 ± 0.3-
MBOPC (10 µM)56.8 ± 0.4+4.4
Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis start 1. Culture Cells treat 2. Treat with MBOPC or Vehicle start->treat harvest 3. Harvest & Aliquot treat->harvest heat 4. Heat Aliquots (Temp Gradient) harvest->heat lyse 5. Lyse Cells heat->lyse spin 6. Centrifuge to Separate Fractions lyse->spin collect 7. Collect Soluble Fraction (Supernatant) spin->collect wb 8. Western Blot for Target Protein collect->wb end 9. Quantify & Plot Melting Curve wb->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Protocol for Target Deconvolution

If MBOPC shows a clear cellular phenotype (e.g., inhibition of cell proliferation) but the molecular target is unknown, target deconvolution is the next critical step.[10] Chemoproteomics, particularly affinity-based protein profiling, is a powerful strategy to identify the direct binding partners of a small molecule.[11][12]

The Principle of Affinity Pulldown: This method uses a modified version of the probe that is tagged with an affinity handle, such as biotin.[11] The tagged probe is incubated with a cell lysate, allowing it to bind to its target proteins. The probe-protein complexes are then "pulled down" from the lysate using beads that bind to the tag (e.g., streptavidin-coated beads for a biotin tag). After washing away non-specific binders, the captured proteins are identified using mass spectrometry.[12]

Protocol 2: Affinity Pulldown & Mass Spectrometry for MBOPC

This protocol outlines the steps to identify MBOPC binding partners from a total cell lysate.

Causality Behind Experimental Choices:

  • Tagged Probe Synthesis: A variant of MBOPC with a linker arm and a terminal biotin or alkyne tag is required. It is critical to first validate that this modified probe retains the biological activity of the parent compound.

  • Competitive Elution: Including the original, untagged MBOPC in a control experiment is the most important step for distinguishing true targets from non-specific binders. A true target will show reduced binding to the tagged probe in the presence of the competitor.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for high-throughput, sensitive protein identification from complex mixtures.[10]

Step-by-Step Methodology:

  • Probe Synthesis & Validation:

    • Synthesize an analogue of MBOPC with a linker terminating in a biotin moiety (MBOPC-Biotin).

    • Confirm that MBOPC-Biotin retains the biological activity of the parent MBOPC in a relevant assay (e.g., the assay used for initial hit discovery). If it is inactive, a different linker strategy is needed.

  • Lysate Preparation:

    • Grow a large batch of cells (e.g., 5 x 15 cm dishes).

    • Harvest the cells and lyse them in a mild, non-denaturing lysis buffer (e.g., containing 0.1% NP-40 and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Pulldown:

    • Pre-clear the lysate by incubating with streptavidin-agarose beads for 1 hour at 4°C to remove endogenously biotinylated proteins.

    • Divide the pre-cleared lysate into three experimental arms:

      • A (Probe): Incubate with MBOPC-Biotin (e.g., 5 µM).

      • B (Competition): Pre-incubate with a 100-fold excess of untagged MBOPC for 1 hour, then add MBOPC-Biotin.

      • C (Negative Control): Incubate with beads only or a biotinylated compound with no activity.

    • Incubate the lysates with fresh streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Collect the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Identification:

    • Run the eluates on a short SDS-PAGE gel to separate proteins.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by LC-MS/MS.

    • Use a database search algorithm (e.g., MaxQuant, Sequest) to identify the proteins from the mass spectra.

  • Data Analysis:

    • Identify proteins that are highly enriched in the Probe sample (A) compared to the Negative Control (C) and, most importantly, show significantly reduced abundance in the Competition sample (B). These are your high-confidence candidate targets.

Visualization: Target ID by Affinity Pulldown Workflow

Affinity_Workflow start Synthesize & Validate MBOPC-Biotin Probe lysate Prepare Native Cell Lysate start->lysate probe Probe: Lysate + MBOPC-Biotin lysate->probe comp Competition: Lysate + excess MBOPC + MBOPC-Biotin lysate->comp neg Control: Lysate + Beads Only lysate->neg wash Bind to Streptavidin Beads, Wash Extensively probe->wash comp->wash neg->wash elute Elute Bound Proteins wash->elute ms In-Gel Digest & Analyze by LC-MS/MS elute->ms end Identify Proteins Depleted in Competition Sample ms->end

Caption: Chemoproteomic workflow for target identification.

References

  • The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery. (2021). Google Scholar.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
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  • Structures and workflow of chemical probes used for target... (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
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  • Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. (2015). ACS Chemical Biology.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023).
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
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Application Notes and Protocols for the Derivatization of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperazinone Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its unique six-membered heterocyclic structure containing two nitrogen atoms imparts favorable physicochemical properties to molecules, such as increased polarity, aqueous solubility, and often, improved pharmacokinetic profiles including better oral bioavailability.[2][3][4] The rigid, yet conformationally flexible nature of the piperazine ring allows for precise orientation of substituents to interact with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3]

Within this class of compounds, the piperazin-2-one core, as found in Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, offers a synthetically versatile platform for the development of novel therapeutic agents. The presence of an amide bond, a secondary amine at the N4 position, and a carboxylate group at the C2 position provides multiple handles for chemical modification. These modifications can be strategically employed to modulate the compound's pharmacological properties, including potency, selectivity, and metabolic stability. This guide provides a detailed exploration of potential derivatization strategies for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, complete with detailed protocols and the scientific rationale behind each approach.

Strategic Derivatization for Enhanced Activity

The derivatization of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate can be strategically approached at two primary sites: the secondary amine at the N4-position and the methyl ester at the C2-position.

I. N4-Position Derivatization: Modulating Target Engagement and Physicochemical Properties

The secondary amine at the N4 position is a key site for modification to influence a compound's interaction with its biological target and to fine-tune its physicochemical properties. Introducing a variety of substituents at this position can lead to derivatives with enhanced potency, selectivity, and improved drug-like characteristics.

  • Probing the Binding Pocket: The introduction of alkyl or aryl groups at the N4-position allows for the exploration of the steric and electronic requirements of the target's binding pocket. Different substituents can form new hydrophobic, van der Waals, or pi-stacking interactions, potentially leading to increased affinity and potency.

  • Improving Selectivity: By carefully selecting the N4-substituent, it is possible to enhance the compound's selectivity for a specific biological target over others, thereby reducing off-target effects and improving the therapeutic window.

  • Modulating Physicochemical Properties: The nature of the N4-substituent can significantly impact the molecule's solubility, lipophilicity (LogP), and metabolic stability. For instance, the introduction of polar groups can enhance aqueous solubility, while bulky groups can sterically hinder metabolic enzymes, prolonging the compound's half-life.

Experimental Protocols: N4-Position Derivatization

Protocol 1: N4-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its reduction to the corresponding tertiary amine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/mmol), add the desired aldehyde or ketone (1.1-1.2 eq.).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture. Monitor the reaction for gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N4-alkylated product.

Table 1: Representative Aldehydes and Ketones for N4-Alkylation

Alkylating AgentExpected N4-SubstituentRationale for Selection
FormaldehydeMethylIntroduction of a small, metabolically stable group.
AcetaldehydeEthylSlightly larger alkyl group to probe steric tolerance.
AcetoneIsopropylBranched alkyl group to increase steric bulk.
CyclohexanoneCyclohexylLipophilic group to potentially enhance membrane permeability.
BenzaldehydeBenzylAromatic ring for potential pi-stacking interactions.

G start Methyl 1-benzyl-3-oxopiperazine-2-carboxylate iminium Iminium Ion Formation start->iminium aldehyde Aldehyde/Ketone (R1R2C=O) aldehyde->iminium solvent Anhydrous DCM or DCE solvent->iminium reduction Reduction iminium->reduction reducing_agent NaBH(OAc)3 reducing_agent->reduction workup Aqueous Work-up & Extraction reduction->workup purification Column Chromatography workup->purification product N4-Alkylated Product purification->product

Caption: General workflow for the synthesis of C2-amide derivatives.

Conclusion and Future Directions

The derivatization of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate at the N4 and C2 positions offers a promising avenue for the discovery of novel compounds with enhanced biological activity. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse library of analogs. Systematic exploration of different substituents at these positions, guided by the principles of medicinal chemistry and structure-activity relationship (SAR) studies, will be crucial for identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties. Further biological evaluation of the synthesized derivatives will be essential to validate the proposed strategies and to advance the development of new therapeutic agents based on this versatile piperazinone scaffold.

References

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  • ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Retrieved from [Link]

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  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Soliman, A. M., Abd El-wahab, H. A. A., Akincioglu, H., Gülçin, İ., & Omar, F. A. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

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  • Royal Society of Chemistry. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 9(12), 2049-2054. [Link]

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  • National Center for Biotechnology Information. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules. Retrieved from [Link]

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Application Notes & Protocols: A Framework for Preclinical Evaluation of Piperazine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in CNS Drug Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs, particularly those targeting the Central Nervous System (CNS), is a testament to its status as a "privileged scaffold." The unique physicochemical properties of the piperazine core—such as its basicity which enhances aqueous solubility and its ability to serve as a versatile linker—confer favorable pharmacokinetic (PK) and pharmacodynamic (PD) characteristics to drug candidates.[2][3] These properties often lead to improved oral bioavailability and better absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

Many CNS-active piperazine derivatives exert their therapeutic effects by modulating monoamine neurotransmitter systems.[4][5] Specifically, they often act as multi-target ligands, displaying affinity for various serotonin (5-HT) and dopamine (D₂) receptors.[6][7] This multi-target engagement can lead to unique therapeutic profiles, such as atypical antipsychotic or anxiolytic and antidepressant effects.

This guide provides a structured framework for the preclinical evaluation of novel piperazine derivatives aimed at CNS targets. It outlines a logical, tiered approach, beginning with fundamental in vitro screening for target engagement and basic cytotoxicity, progressing to more complex ADME and functional assays, and culminating in foundational in vivo behavioral models to establish proof-of-concept for efficacy. Each protocol is designed to be a self-validating system, grounded in established methodologies and regulatory expectations, such as those outlined in the ICH S7A guidelines for safety pharmacology.[2][8]

Preclinical Evaluation Workflow

A systematic preclinical evaluation is crucial for identifying promising candidates and eliminating those with unfavorable profiles early in development, thereby saving significant resources.[1] The workflow presented here progresses from high-throughput in vitro assays to lower-throughput, more complex in vivo studies.

G p1_1 Target Engagement (Receptor Binding Assay) p1_2 General Cytotoxicity (MTS/MTT Assay) p1_1->p1_2 p2_1 Metabolic Stability (Liver Microsome Assay) p1_2->p2_1 Proceed if non-toxic p2_2 BBB Permeability (In Vitro Transwell Model) p2_1->p2_2 p3_1 Anxiety-Like Behavior (Elevated Plus Maze) p2_2->p3_1 Proceed if CNS penetrant p3_2 Antidepressant-Like Effect (Forced Swim Test) p3_1->p3_2 p4_1 ICH S7A Core Battery (CNS, CV, Respiratory) p3_2->p4_1 Candidate Selection p4_2 IND Submission p4_1->p4_2

Caption: High-level workflow for preclinical evaluation of piperazine derivatives.

Part 1: In Vitro Primary Screening

The initial phase focuses on confirming the compound's interaction with its intended biological target(s) and assessing its general toxicity profile.

Target Engagement: Radioligand Receptor Binding Assay

Causality and Rationale: This assay is fundamental to confirm that the piperazine derivative binds to the intended CNS receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂). It quantifies the affinity of the test compound for a specific receptor by measuring its ability to displace a known, radioactively labeled ligand. A high affinity (low Kᵢ value) is often a prerequisite for a potent pharmacological effect.[7][9]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Use commercially available cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells for 5-HT₁ₐ).[6]

    • Alternatively, prepare membranes by homogenizing cells or tissues in a cold lysis buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.[10]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, radioligand (e.g., [³H]-WAY100635 for 5-HT₁ₐ), and assay buffer.[9]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor (e.g., unlabeled serotonin) to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the piperazine derivative.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (typically 60 minutes), with gentle agitation.[10]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[9]

ParameterDescriptionTypical Value for a "Hit"
Kᵢ (nM) Inhibition constant; a measure of binding affinity.< 100 nM
Hill Slope Slope of the competition curve.~1.0 (indicates competitive binding)
% Inhibition @ 1µM A single-point screen to identify active compounds.> 50%

Table 1: Key parameters for receptor binding assay interpretation.

General Cytotoxicity: MTS Assay

Causality and Rationale: Before proceeding to more complex assays, it is essential to assess whether the compound exhibits general cytotoxicity. A compound that is highly toxic to all cells is unlikely to be a viable drug candidate. The MTS assay is a rapid, colorimetric method to measure cell viability by quantifying the metabolic activity of a cell population.[11][12] Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of living cells.[13][14]

Protocol: MTS Cell Viability Assay

  • Cell Plating:

    • Seed a relevant neuronal cell line (e.g., SH-SY5Y) or a standard cell line (e.g., HEK293) into a 96-well plate at a predetermined density.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).[13]

  • MTS Reagent Addition:

    • Prepare the MTS reagent solution according to the manufacturer's instructions (often a one-step, ready-to-use solution).[12]

    • Add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.[11][13]

  • Incubation:

    • Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized based on the cell type and density.[13]

  • Absorbance Measurement:

    • Gently shake the plate to ensure the formazan product is evenly distributed.

    • Measure the absorbance of each well at 490 nm using a microplate reader.[11][14]

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance_test / Absorbance_vehicle) * 100.

    • Plot % Viability against the log concentration of the test compound to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

A desirable compound should have a CC₅₀ value significantly higher than its effective concentration (e.g., Kᵢ from the binding assay) to ensure a sufficient therapeutic window.

Part 2: In Vitro Secondary & ADME Profiling

Compounds that demonstrate high target affinity and low cytotoxicity are advanced to secondary screening to evaluate their drug-like properties. For CNS-targeted drugs, metabolic stability and the ability to cross the blood-brain barrier are critical hurdles.

Metabolic Stability: Liver Microsomal Assay

Causality and Rationale: The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[15] This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum, to assess a compound's susceptibility to Phase I metabolism.[16][17] A compound that is metabolized too quickly will have a short half-life in vivo, potentially limiting its therapeutic efficacy. This assay provides an early estimate of a compound's intrinsic clearance.[18]

Protocol: NADPH-Dependent Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.[17][18]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer.[18] This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.

  • Assay Setup:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound (typically at a final concentration of 1 µM) at 37°C.[17]

    • To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.

    • For a negative control, substitute the NADPH system with buffer to measure non-enzymatic degradation.[18]

  • Time-Course Incubation:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding a "stop solution" (typically ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).[15][19]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg protein.

Stability ClassificationIn Vitro t₁/₂ (minutes)Implication
High > 60 minLow predicted hepatic clearance.
Medium 15 - 60 minModerate predicted hepatic clearance.
Low < 15 minHigh predicted hepatic clearance; may pose a challenge for in vivo exposure.

Table 2: General classification of microsomal stability results.

Blood-Brain Barrier (BBB) Permeability: In Vitro Transwell Model

Causality and Rationale: For a CNS drug to be effective, it must cross the highly selective blood-brain barrier (BBB).[20] The in vitro Transwell assay is a widely used model to predict BBB permeability.[21][22] It consists of a semi-permeable membrane insert that separates two compartments: an apical (blood side) and a basolateral (brain side). A monolayer of brain microvascular endothelial cells (BMECs) is cultured on the membrane, forming tight junctions that mimic the BBB.[21] The rate at which a compound travels from the apical to the basolateral chamber provides an estimate of its brain penetration potential.

Protocol: BBB Transwell Permeability Assay

  • Model Setup:

    • Use a Transwell insert system (e.g., 0.4 µm pore size).[23]

    • Coat the apical side of the insert membrane with a suitable extracellular matrix component like collagen or fibronectin to promote cell adhesion.[22][24]

    • Seed human or rodent brain microvascular endothelial cells (e.g., hCMEC/D3 cell line) onto the membrane.[22] For a more physiologically relevant model, co-culture with astrocytes and/or pericytes on the basolateral side of the membrane or in the lower chamber.[24]

    • Culture the cells for several days until a confluent monolayer is formed and tight junctions are established.

  • Barrier Integrity Verification:

    • Measure the Trans-Endothelial Electrical Resistance (TEER) across the cell monolayer using a voltohmmeter. High TEER values indicate the formation of robust tight junctions.[21]

    • Perform a paracellular permeability test using a fluorescent marker that does not typically cross the BBB, such as Lucifer Yellow. Low passage of the marker confirms barrier integrity.[22]

  • Permeability Assay:

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (at a known concentration, e.g., 10 µM) to the apical (A) chamber.[20]

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber. Replace the collected volume with fresh buffer.

    • To assess active efflux, also perform the experiment in the B-to-A direction.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) in cm/s using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Pₐₚₚ(B-A) / Pₐₚₚ(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters (like P-glycoprotein), which can limit brain penetration.

Pₐₚₚ (x 10⁻⁶ cm/s)Predicted CNS PermeabilityExample
> 5 HighDiazepam
2 - 5 MediumVerapamil
< 2 LowAtenolol

Table 3: General classification of BBB permeability based on Pₐₚₚ values.

Part 3: In Vivo Proof-of-Concept Behavioral Models

After demonstrating promising in vitro characteristics, lead candidates are advanced to in vivo animal models to assess their potential therapeutic effects on complex behaviors relevant to human psychiatric disorders.[25]

Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

Causality and Rationale: The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[26] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, like many piperazine derivatives, are expected to increase the animal's exploration of the open arms (i.e., decrease anxiety-like behavior) by reducing their aversion.[27][28]

Protocol: Elevated Plus Maze for Mice

  • Apparatus:

    • A plus-shaped maze elevated from the floor (e.g., 50-80 cm).[29] It has two open arms and two enclosed arms of the same size.

    • The test should be conducted under controlled, dim lighting conditions.[29]

  • Procedure:

    • Habituate the mice to the testing room for at least 30-60 minutes before the test.[27]

    • Administer the piperazine derivative or vehicle control via the intended clinical route (e.g., intraperitoneal or oral) at a predetermined time before the test (e.g., 30 minutes).

    • Gently place the mouse in the center of the maze, facing one of the open arms.[4]

    • Allow the mouse to explore the maze freely for a 5-minute session.[4][26]

    • Record the session using an overhead video camera connected to a tracking software.

  • Behavioral Scoring:

    • The primary measures are:

      • Time spent in the open arms: An increase indicates an anxiolytic effect.

      • Number of entries into the open arms: An increase indicates an anxiolytic effect.

    • Secondary measures include:

      • Total distance traveled or total arm entries: Used as a measure of general locomotor activity to rule out confounding sedative or stimulant effects.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open + Time in Closed Arms)] * 100.

    • Calculate the percentage of open arm entries: (% Open Arm Entries) = [Entries into Open Arms / (Total Arm Entries)] * 100.

    • Compare the results between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA or t-test).

Antidepressant-Like Effects: The Forced Swim Test (FST)

Causality and Rationale: The FST is a widely used screening tool for assessing the efficacy of potential antidepressant compounds.[30][31] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[32] This immobility is interpreted as a state of "behavioral despair." Clinically effective antidepressants increase the duration of active, escape-oriented behaviors (swimming and climbing) and decrease the duration of immobility.[30][33]

Protocol: Forced Swim Test for Mice

  • Apparatus:

    • A transparent glass or plastic cylinder (e.g., 20 cm diameter, 30 cm height).[31]

    • Fill the cylinder with water (24-30°C) to a depth where the mouse cannot touch the bottom with its paws or tail (e.g., 15 cm).[31][34]

  • Procedure:

    • Administer the piperazine derivative or vehicle control.

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[31] The animal's behavior is recorded, often via video.

    • After the test, remove the mouse, dry it thoroughly, and return it to a warm home cage to prevent hypothermia.[34]

  • Behavioral Scoring:

    • The last 4 minutes of the 6-minute test are typically analyzed, as the first 2 minutes are considered a period of initial, frantic activity.[31]

    • Score the duration of the following behaviors:

      • Immobility: The mouse remains floating with only minor movements necessary to keep its head above water.

      • Swimming: The mouse makes active swimming motions, moving around the cylinder.

      • Climbing: The mouse makes active movements with its forepaws, usually directed against the cylinder walls.

  • Data Analysis:

    • Calculate the total time spent in immobility for each animal.

    • A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[30]

    • Compare the results between groups using appropriate statistical tests.

Part 4: Conclusion and Adherence to Regulatory Standards

The experimental framework detailed in these application notes provides a robust and logical pathway for the preclinical evaluation of novel piperazine derivatives for CNS applications. Successful progression through this cascade of in vitro and in vivo assays provides strong evidence for a compound's potential as a therapeutic candidate.

It is imperative that all preclinical studies intended for regulatory submission, such as an Investigational New Drug (IND) application, are conducted in compliance with Good Laboratory Practices (GLP) as defined by regulatory authorities like the FDA (21 CFR Part 58).[17] The data gathered form the basis of the safety pharmacology assessment, which is a core component of the IND package. The ICH S7A guideline specifically mandates the evaluation of a drug's effects on the central nervous, cardiovascular, and respiratory systems.[2][3][8] The behavioral tests described herein form a critical part of the CNS safety evaluation, helping to identify potential adverse neurological effects and to establish a safe starting dose for human clinical trials.[3][35]

By integrating these validated protocols and adhering to regulatory standards, researchers can efficiently and effectively advance promising piperazine derivatives from the bench to the clinic.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and optimize your product yield and purity.

Introduction: Strategic Overview

The synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a multi-step process culminating in an intramolecular Dieckmann condensation. This heterocyclic scaffold is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] Success in this synthesis hinges on the high-fidelity execution of two key stages: the formation of the acyclic diester precursor and its subsequent base-mediated cyclization.

This guide is structured to address challenges in both stages, providing causal explanations for common experimental pitfalls and offering robust, field-proven solutions.

Overall Synthetic Workflow

The most common and logical route involves the preparation of an acyclic diester, Methyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycinate , followed by an intramolecular Dieckmann condensation to yield the target piperazinone ring.

G cluster_0 Part 1: Acyclic Precursor Synthesis cluster_1 Part 2: Intramolecular Cyclization cluster_2 Part 3: Workup & Purification A N-Benzyl Glycine Methyl Ester C Methyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycinate (Acyclic Diester Precursor) A->C Michael Addition B Methyl Acrylate B->C D Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (Target Molecule) C->D Dieckmann Condensation F Acidic Workup D->F E Strong Base (e.g., NaH, NaOMe) E->D G Purification (Column Chromatography) F->G G cluster_0 Dieckmann Condensation Mechanism cluster_1 Competing Side Reaction A Acyclic Diester B Enolate Formation (Base abstracts α-proton) A->B Base C Intramolecular Nucleophilic Attack B->C H Intermolecular Condensation B->H D Tetrahedral Intermediate C->D E Elimination of Methoxide D->E F β-Keto Ester (Product) E->F G Product Enolate (Thermodynamic Sink) F->G Base (drives equilibrium) I Dimer Byproduct H->I

Caption: The Dieckmann condensation pathway and a competing side reaction.

Q1: My yield of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is very low (<30%). What is the primary cause?

Answer: Low yields in a Dieckmann condensation are most commonly due to an inappropriate choice of base, suboptimal concentration, or competing intermolecular reactions. [3]

  • Causality & Solutions:

    • Base Strength and Stoichiometry: The reaction requires a strong, non-nucleophilic base to generate the initial enolate. Critically, the overall process is driven to completion by the deprotonation of the final β-keto ester product, which is more acidic than the starting ester's α-protons. [4]Therefore, a full equivalent of base is required.

      • Recommended Bases: Sodium hydride (NaH) in an aprotic solvent like THF or toluene is a classic choice. [5][6]Sodium methoxide (NaOMe) in methanol can also be used, but risks transesterification if other esters are present. Potassium tert-butoxide (t-BuOK) is another excellent, strong, and hindered base. [7] 2. Intermolecular Condensation: If the reaction is too concentrated, an enolate from one molecule can react with the ester of another molecule, leading to dimerization and polymerization.

      • High-Dilution Principle: Run the reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the diester precursor to a suspension of the base in the solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular cyclization.

    • Reverse Reaction: If the product β-keto ester does not have an enolizable proton between the two carbonyls, the reaction can be reversible. [3]In this specific case, the C2 proton is enolizable, so this is less of a concern, but it highlights the importance of the final acidic workup step.

Q2: The reaction stalls and never reaches full conversion, even after extended time. Why?

Answer: A stalled reaction typically points to an issue with the reagents, particularly the base or the solvent.

  • Causality & Solutions:

    • Inactive Base: Sodium hydride is notoriously sensitive to moisture. If it has been improperly stored, it will be coated with inactive sodium hydroxide. Always use freshly opened NaH or wash it with dry hexanes before use.

    • Wet Solvent/Glassware: Any protic impurity (especially water) will quench the strong base and the enolate intermediate. Ensure all solvents are rigorously dried (e.g., over sodium/benzophenone or molecular sieves) and all glassware is flame-dried or oven-dried before use.

    • Insufficient Temperature: While many Dieckmann condensations proceed at room temperature, some require gentle heating or reflux to overcome the activation energy barrier. [7][8]Monitor the reaction by TLC and, if it stalls, consider slowly increasing the temperature to 40-60°C.

Q3: My purified product seems to be decomposing. Is Methyl 1-benzyl-3-oxopiperazine-2-carboxylate unstable?

Answer: Yes, β-keto esters can be susceptible to decomposition, primarily through hydrolysis and decarboxylation, especially under harsh pH or high-temperature conditions.

  • Causality: The β-keto moiety can be cleaved by strong acid or base, reversing the condensation. Furthermore, upon hydrolysis of the methyl ester to a carboxylic acid, the resulting β-keto acid can readily decarboxylate upon heating.

  • Solutions:

    • Mild Workup: After the reaction is complete, quench it carefully by pouring it over ice and then acidifying with a weak acid (e.g., saturated ammonium chloride) or a dilute strong acid (e.g., 1M HCl) at low temperature.

    • Purification Conditions: Use silica gel column chromatography with a neutral eluent system (e.g., hexanes/ethyl acetate). Avoid leaving the product on the silica gel for extended periods.

    • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is recommended for long-term storage) to minimize degradation. [1]

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control for maximizing yield? A: The three most critical parameters are: 1) the absolute dryness of all reagents and apparatus, 2) the use of at least one full equivalent of a strong, non-nucleophilic base, and 3) performing the cyclization under high-dilution conditions to favor the intramolecular reaction.

Q: Can I use ethyl or tert-butyl esters instead of methyl esters for the precursor? A: Yes. Ethyl esters will behave very similarly to methyl esters, cyclizing to give the corresponding ethyl ester product. A tert-butyl ester at the C2 position could offer an advantage in subsequent synthetic steps, as it can be selectively removed under acidic conditions without affecting other esters. However, the bulkier tert-butyl group might slightly hinder the cyclization, potentially requiring more forcing conditions.

Q: What analytical techniques are best for monitoring the reaction? A: Thin Layer Chromatography (TLC) is the quickest and most common method. Use a potassium permanganate stain, which will readily visualize the starting diester and the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of the starting material (M+H)⁺ and the appearance of the product (M+H)⁺.

Validated Experimental Protocols

Protocol 1: Synthesis of Acyclic Precursor - Methyl N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycinate
  • To a solution of N-benzyl glycine methyl ester (1.0 eq) in anhydrous acetonitrile (0.5 M), add methyl acrylate (1.2 eq).

  • Add DBU (0.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the pure acyclic diester.

Protocol 2: Dieckmann Condensation - Synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate
  • Setup: Under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel.

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension of NaH (final reaction concentration should be ~0.05 M).

  • Addition: Dissolve the acyclic diester precursor (1.0 eq) in anhydrous THF and add it to the addition funnel.

  • Add the diester solution dropwise to the stirred NaH suspension over 2-3 hours at room temperature.

  • Reaction: After the addition is complete, stir the mixture at room temperature or gently heat to 50°C for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.

Data Presentation: Comparison of Base/Solvent Systems for Dieckmann Condensation
Base (eq.)SolventTemperature (°C)Typical Yield RangeKey Advantages/Disadvantages
NaH (1.2)THF25 - 5045 - 70%Adv: High yield, irreversible deprotonation. Disadv: Moisture sensitive, requires oil removal.
NaOMe (1.2)Toluene80 - 11040 - 60%Adv: Cheaper base. Disadv: Higher temp required, potential for side reactions.
t-BuOK (1.2)THF0 - 2550 - 75%Adv: Excellent solubility, high reactivity at low temp. Disadv: Very hygroscopic.
LDA (1.1)THF-78 to 040 - 65%Adv: Kinetically fast, good for complex substrates. Disadv: Must be freshly prepared or titrated.

References

  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]

  • The Journal of Organic Chemistry. (2023). A Dieckmann Cyclization Route to Piperazine-2,5-diones. [Link]

  • PubMed. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8421–8425*. [Link]

  • RSC Publishing. (n.d.). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. [Link]

  • MDPI. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

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Technical Support Center: Purification of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the purification of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. As a key intermediate in many synthetic pathways, achieving high purity of this compound is critical for downstream applications. This guide is designed to address common challenges encountered during its purification, offering explanations for the underlying chemical principles and providing actionable protocols.

Introduction to Purification Challenges

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a cyclic β-keto ester containing a piperazine moiety. This combination of functional groups presents a unique set of purification challenges. The basic nature of the piperazine nitrogen can lead to difficulties in chromatographic separations, while the β-keto ester is susceptible to hydrolysis and decarboxylation under certain conditions. Furthermore, the synthesis of this molecule, often presumed to proceed via a Dieckmann condensation, can result in a variety of impurities that may be difficult to separate.

This guide will walk you through common issues, from unexpected physical states of the final product to the presence of persistent impurities, and provide systematic approaches to resolving them.

Troubleshooting Guide & FAQs

Q1: My final product is a persistent oil or a waxy solid, but I was expecting a crystalline solid. What could be the issue?

A1: The physical state of your product is a primary indicator of its purity. If you are obtaining an oil or a low-melting solid, it is highly likely that your product is contaminated with impurities that are inhibiting crystallization.

  • Residual Solvents: Even small amounts of residual solvent from the work-up can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Presence of Impurities: Common impurities from the synthesis, such as unreacted starting materials or byproducts, can act as cryo-depressants.

  • Diastereomeric Mixture: If your synthesis creates a mixture of diastereomers, this can sometimes result in an oil or a complex solid that is difficult to crystallize.

Troubleshooting Steps:

  • Thorough Drying: Dry the sample under high vacuum for an extended period (several hours to overnight) to remove all traces of solvent.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product has low solubility, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points.

  • Column Chromatography: If trituration fails, purification by column chromatography is the most effective way to remove impurities.

  • Re-attempt Crystallization: After chromatography, attempt to recrystallize the purified product from a suitable solvent system.

Q2: I'm observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?

A2: Tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel.[1] This is due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This competing base will occupy the acidic sites on the silica, minimizing the interaction with your product and leading to a more symmetrical peak shape.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your mobile phase. This is the most common choice for moderately basic compounds.

    • Ammonia in Methanol: For more strongly basic compounds, a solution of ammonia in methanol (e.g., 2 M) can be used as a component of the mobile phase.

The diagram below illustrates the principle of using a basic modifier in your chromatography.

G cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (e.g., TEA) Silica Surface Silica Surface (Acidic Si-OH groups) Piperazine_Compound Piperazine Compound (Basic) Silica Surface->Piperazine_Compound Strong Interaction Tailing_Peak Tailing Peak Piperazine_Compound->Tailing_Peak Results in Piperazine_Compound_2 Piperazine Compound (Basic) Silica_Surface_2 Silica Surface (Acidic Si-OH groups) TEA Triethylamine (TEA) Silica_Surface_2->TEA TEA occupies acidic sites Symmetrical_Peak Symmetrical Peak Piperazine_Compound_2->Symmetrical_Peak Results in

Caption: Effect of a basic modifier on peak shape in silica gel chromatography.

Q3: What are the likely impurities I should be looking for, and how can I remove them?

A3: The impurities will largely depend on the synthetic route used. Assuming a Dieckmann condensation of a diester precursor, common impurities include:

ImpurityIdentificationRemoval Strategy
Unreacted Starting Diester Can be identified by TLC, LC-MS, or NMR.Usually less polar than the product. Can be removed by column chromatography with a suitable solvent gradient.
Intermolecular Condensation Products Higher molecular weight byproducts, identifiable by LC-MS.These are typically much less polar than the desired product and can be separated by column chromatography.
Hydrolysis Product (Carboxylic Acid) Can be identified by a broad peak in the NMR and a change in mass in LC-MS.Can be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the work-up.
Decarboxylation Product Loss of the methoxycarbonyl group, identifiable by NMR and LC-MS.This impurity may have a similar polarity to the desired product, making separation by chromatography challenging. Careful optimization of the chromatographic conditions is required.
N-debenzylation Product Loss of the benzyl group, identifiable by NMR and LC-MS.This impurity will be significantly more polar. It can be removed by column chromatography.
Q4: I am having trouble getting my purified product to crystallize. What solvent systems should I try for recrystallization?

A4: Finding the right recrystallization solvent is often a matter of trial and error. A good recrystallization solvent should dissolve your compound when hot but not when cold.

General Solvent Selection Strategy:

  • "Like Dissolves Like": Since your molecule has an ester group, solvents like ethyl acetate or acetone might be good starting points.[2]

  • Two-Solvent Systems: A two-solvent system is often effective.[3] In this method, you dissolve your compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Gentle heating should redissolve the precipitate, and upon slow cooling, crystals should form.

Recommended Solvent Systems to Screen:

  • Ethanol

  • Isopropanol

  • Ethyl acetate/Hexanes

  • Dichloromethane/Hexanes

  • Acetone/Water

The following workflow can guide your recrystallization experiments:

G start Start with Purified Oily Product dissolve Dissolve in a minimum of hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve add_poor Add 'poor' solvent (e.g., Hexanes) dropwise until cloudy dissolve->add_poor heat Heat gently to redissolve add_poor->heat cool Allow to cool slowly to room temperature heat->cool ice_bath Place in an ice bath to maximize crystallization cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with a small amount of cold 'poor' solvent filter->wash dry Dry crystals under vacuum wash->dry end Obtain Pure Crystalline Product dry->end

Caption: Workflow for a two-solvent recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier
  • Prepare the Column: Dry pack a silica gel column with the appropriate amount of silica gel.

  • Prepare the Eluent: Choose a suitable eluent system based on TLC analysis (e.g., a mixture of hexanes and ethyl acetate). Add 1% (v/v) of triethylamine to the eluent.

  • Equilibrate the Column: Run several column volumes of the prepared eluent through the column to ensure it is fully equilibrated with the basic modifier.

  • Load the Sample: Dissolve your crude product in a minimum amount of the eluent (or a stronger solvent like dichloromethane if necessary) and load it onto the column.

  • Elute and Collect Fractions: Run the column, collecting fractions and monitoring the elution by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 2: Two-Solvent Recrystallization
  • Dissolve the Compound: In an Erlenmeyer flask, dissolve the purified, oily product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Induce Cloudiness: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes) dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarify the Solution: Add a few drops of the hot "good" solvent back into the flask until the cloudiness just disappears.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent. Dry the crystals under high vacuum.

References

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc.org. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Rochester.edu. Retrieved from [Link]

  • Zhang, T., et al. (2017). Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Mit.edu. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Orgsu.org. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.com.
  • MacMillan, D. W. C., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 144(1), 235-241.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mt.com. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Wolfware.ncsu.edu. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic-chemistry.org. Retrieved from [Link]

  • LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chem.libretexts.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. En.wikipedia.org. Retrieved from [Link]

  • LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chem.libretexts.org. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Synarchive.com. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation. Youtube.com. Retrieved from [Link]

  • Study.com. (n.d.). The cyclic beta-keto ester formed in a Dieckmann cyclization reaction can be converted by.... Study.com. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Roglic, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Benzyl-3-oxopiperazine. Pharmaffiliates.com. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Patents.google.com.
  • Evidentic. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Evidentic.com. Retrieved from [Link]

  • Fickelscherer, R. J., et al. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 66(10), e17027.
  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Dtic.mil.
  • Matrix Fine Chemicals. (n.d.). BENZYL 3-OXOPIPERAZINE-1-CARBOXYLATE | CAS 78818-15-2. Matrixfinechemicals.com. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2006). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.

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Technical Support Center: Strategies for Overcoming Solubility Challenges with Methyl 1-benzyl-3-oxopiperazine-2-carboxylate In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility issues with Methyl 1-benzyl-3-oxopiperazine-2-carboxylate and similar piperazine derivatives in in vitro experimental settings. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and reproducibility of your results.

Introduction: The Solubility Hurdle in Drug Discovery

A significant portion of new chemical entities, estimated to be over 70%, exhibit poor aqueous solubility.[1] This presents a major challenge in drug discovery, as a compound must be in solution to be absorbed and exert its biological effect. In in vitro assays, poor solubility can lead to inaccurate data due to precipitation of the test compound in the aqueous culture medium.[2] This guide will address these challenges specifically for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a molecule with a piperazine core, a structural motif common in many pharmacologically active compounds.[3][4]

Frequently Asked Questions (FAQs)

Q1: I dissolved my Methyl 1-benzyl-3-oxopiperazine-2-carboxylate in DMSO, but it precipitated when I added it to my aqueous assay buffer. What is happening?

This common phenomenon is known as "crashing out." It occurs when a compound that is readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[5] The organic solvent is diluted, and the compound is forced out of solution, forming a precipitate.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in your assay is a critical factor. While DMSO is a widely used and effective solvent, high concentrations can be toxic to cells and may interfere with your assay.[6][7][8] For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%.[5][9] However, the tolerance can be cell-line specific.

  • Kinetic vs. Thermodynamic Solubility: What you are observing is likely an issue with the compound's kinetic solubility—its ability to remain in a supersaturated state after dilution. This is distinct from its thermodynamic solubility, which is the true equilibrium concentration. Often, for initial in vitro screening, achieving a sufficient kinetic solubility is the primary goal.

Q2: What is the best initial approach to prepare a stock solution of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate?

For a novel compound where solubility is unknown, a systematic approach is recommended.

Recommended Solvents for Stock Solutions:

SolventPolarityCommon Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) Polar Aprotic10-50 mMExcellent solubilizing power for many organic compounds.[6][10] Use high-purity, anhydrous DMSO to avoid introducing water that can lower solubility.
Ethanol (EtOH) Polar Protic10-50 mMA good alternative to DMSO, but may be more volatile.
Dimethylformamide (DMF) Polar Aprotic10-50 mMAnother strong organic solvent, but generally more toxic than DMSO.

Protocol for Preparing a High-Concentration Stock Solution:

  • Accurately weigh a small amount of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

  • Add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve the desired high concentration (e.g., 20 mM).

  • Gently warm the solution (to no more than 37°C) and vortex or sonicate to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution appropriately, often at -20°C or -80°C, protected from light and moisture.

Q3: How can I improve the solubility of my compound in the final aqueous assay buffer?

If you are still experiencing precipitation after optimizing your dilution from a DMSO stock, several strategies can be employed.

Troubleshooting Flowchart for Solubility Issues

G start Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Carefully increase DMSO (max 1%) and perform solvent tolerance test check_dmso->increase_dmso No serial_dilution Use a serial dilution protocol check_dmso->serial_dilution Yes increase_dmso->serial_dilution end_fail Re-evaluate compound or formulation increase_dmso->end_fail ph_modification Can the buffer pH be adjusted? serial_dilution->ph_modification adjust_ph Adjust pH to favor ionization (likely lower pH for the amine) ph_modification->adjust_ph Yes excipients Consider solubilizing excipients ph_modification->excipients No adjust_ph->excipients adjust_ph->end_fail end_success Solubility Achieved excipients->end_success excipients->end_fail

Caption: A decision-making workflow for troubleshooting compound precipitation.

1. pH Modification:

The piperazine moiety in your compound contains nitrogen atoms that can be protonated.[3][11] The solubility of such amine-containing compounds is often pH-dependent.[12][13]

  • Scientific Rationale: Amines are basic and will become protonated (charged) at a lower pH.[12][14] This increased charge generally enhances interaction with polar water molecules, thereby increasing aqueous solubility. The solubility of amino acids, which also contain amine groups, is significantly influenced by pH.[15]

  • Actionable Step: Try lowering the pH of your assay buffer. It is crucial to ensure that the adjusted pH is compatible with your biological system (e.g., cells, enzymes). A pH range of 6.0-7.0 might be a good starting point to test, moving lower if your assay allows.

2. Use of Co-solvents and Excipients:

If pH adjustment is not feasible or insufficient, consider incorporating solubilizing agents into your final assay buffer.

Excipient TypeExamplesMechanism of ActionConsiderations
Surfactants Tween-20, Triton X-100Form micelles that encapsulate hydrophobic compounds.Primarily for cell-free assays, as they can be cytotoxic.[16]
Cyclodextrins β-cyclodextrin, HP-β-CDForm inclusion complexes, with the hydrophobic compound residing in the central cavity.[17]Can sometimes interfere with ligand-receptor binding.
Polymers PEG, PVPCan increase solubility through various mechanisms, including forming amorphous dispersions.[18][19]May increase the viscosity of the medium.

Experimental Protocols

Protocol 1: Determining Solvent Tolerance of Your Cell Line

Before increasing the final DMSO concentration, it is essential to determine the maximum concentration your cells can tolerate without affecting viability or the experimental endpoint.

  • Plate Cells: Seed your cells in a 96-well plate at the density used for your main experiment and allow them to adhere overnight.

  • Prepare Solvent Dilutions: In your complete cell culture medium, prepare serial dilutions of DMSO to achieve final concentrations ranging from 0.1% to 2.0% (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0%). Include a "medium only" control.

  • Treat Cells: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubate: Incubate for the same duration as your planned experiment.

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®) to measure the effect of the solvent on the cells.

  • Analyze Data: Determine the highest concentration of DMSO that does not significantly impact cell viability or the assay readout. This is your maximum allowable final solvent concentration.

Protocol 2: Serial Dilution for Improved Kinetic Solubility

Instead of a single, large dilution from a high-concentration stock, a stepwise dilution can help prevent the compound from crashing out.[5][9]

Workflow for Serial Dilution

G stock 20 mM Stock in 100% DMSO intermediate1 Intermediate Dilution 1 (e.g., 2 mM in 10% DMSO/Buffer) stock->intermediate1 1:10 dilution intermediate2 Intermediate Dilution 2 (e.g., 200 µM in 1% DMSO/Buffer) intermediate1->intermediate2 1:10 dilution final Final Assay Concentration (e.g., 20 µM in 0.1% DMSO) intermediate2->final 1:10 dilution

Caption: A stepwise approach to dilute a compound from a DMSO stock into an aqueous buffer.

  • Prepare Stock: Start with your high-concentration stock solution (e.g., 20 mM in 100% DMSO).

  • First Intermediate Dilution: Prepare an intermediate dilution (e.g., 1:10) in a mixture of DMSO and your assay buffer. For example, add 10 µL of the 20 mM stock to 90 µL of assay buffer to get a 2 mM solution in 10% DMSO. Vortex immediately after adding.

  • Second Intermediate Dilution: Perform another 1:10 dilution of the first intermediate solution into the final assay buffer. For example, add 10 µL of the 2 mM solution to 90 µL of assay buffer to get a 200 µM solution in 1% DMSO.

  • Final Dilution: Perform the final dilution into the assay plate. For example, add 10 µL of the 200 µM solution to 90 µL of medium in the well to achieve a final concentration of 20 µM with 0.1% DMSO.

Disclaimer: This guide provides general recommendations. All protocols should be optimized for your specific compound and experimental system. Always consult the relevant Safety Data Sheets (SDS) before handling any chemical.

References
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • (n.d.). Solubility and pH of amines.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • PubMed Central. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • (n.d.). Overcoming the Challenge of Poor Drug Solubility.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
  • ChemGulf. (2025). How do amines and amides affect the pH of a solution?.
  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.
  • (n.d.). Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies.
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Technical Support Center: Optimizing Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for piperazine derivative synthesis. The piperazine heterocycle is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1] Its unique physicochemical properties, including the two basic nitrogen atoms, often enhance aqueous solubility and oral bioavailability, making it a favored building block for medicinal chemists.[2][3][4]

However, the very reactivity that makes piperazine a versatile synthon also presents distinct challenges in achieving selective functionalization. This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but also the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

Q1: I need to synthesize a mono-N-substituted piperazine. What is the most robust overall strategy to avoid di-substitution?

A1: Controlling selectivity between the N1 and N4 positions is the most common strategic challenge. While direct alkylation or arylation using an excess of piperazine can work, the most reliable and broadly applicable strategy involves an N-protection/deprotection sequence.

  • The Protecting Group Strategy: The most common approach is to start with a mono-protected piperazine, such as N-Boc-piperazine.[5][6] The tert-butyloxycarbonyl (Boc) group effectively deactivates one nitrogen, allowing for selective functionalization of the free secondary amine. Following your desired C-N bond formation, the Boc group can be cleanly removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane). This multi-step process is often preferred in discovery chemistry for its predictability and high yields.[5]

  • Direct Approach with Stoichiometric Control: For simpler alkylating agents, using a large excess of piperazine (5-10 equivalents) relative to the electrophile can statistically favor mono-alkylation.[7] However, this makes purification challenging, as you must separate your product from a large amount of unreacted piperazine. It is also less effective for highly reactive electrophiles or for N-arylation reactions.

Below is a decision workflow to help guide your strategic choice:

G start Goal: Synthesize Mono-N-Substituted Piperazine q1 Is a mono-protected piperazine (e.g., N-Boc-piperazine) commercially available and affordable? start->q1 strategy1 Strategy 1: Protecting Group Approach q1->strategy1  Yes q2 Is the electrophile highly reactive? q1->q2 No   protocol1 Perform reaction on N-Boc-piperazine strategy1->protocol1 strategy2 Strategy 2: Direct Approach with Excess Piperazine product Final Mono-substituted Product strategy2->product deprotection Deprotect with acid (e.g., TFA or HCl) protocol1->deprotection deprotection->product q2->strategy2 No purification_challenge High purification burden. Consider alternative strategy. q2->purification_challenge Yes

Caption: Decision workflow for mono-substitution strategy.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter at the bench.

Issue 1: Low or No Yield in Buchwald-Hartwig N-Arylation

Q: I am trying to couple N-Boc-piperazine with an aryl halide using a palladium catalyst, but I'm seeing only starting material or trace product by LC-MS. What are the likely causes?

A: This is a classic issue in cross-coupling chemistry. The Buchwald-Hartwig amination is a powerful but sensitive reaction.[8] Failure typically points to one of five key areas: catalyst/ligand deactivation, inappropriate base or solvent, or low temperature.

Root Cause Analysis & Solutions:

  • Inactive Catalyst System: The active Pd(0) species is the engine of your reaction.

    • Cause: Your Pd(II) precatalyst (e.g., Pd(OAc)₂) isn't being reduced to Pd(0), or the active catalyst has been deactivated by oxygen.

    • Solution: Use a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more reliably. Always ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are anhydrous, as water can interfere with the catalyst.[9][10]

  • Poor Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

    • Cause: The ligand may not be suitable for your specific substrate. Electron-rich or sterically hindered aryl halides often require specialized ligands.

    • Solution: For N-arylation of piperazines, sterically bulky biarylphosphine ligands like RuPhos and XPhos are often highly effective, especially for challenging aryl chlorides.[6][10] If you are using older ligands like BINAP, the catalytic activity might be insufficient.[10]

  • Inappropriate Base: The base is not just a proton scavenger; it is mechanistically involved in the catalytic cycle.

    • Cause: A base that is too weak (e.g., K₂CO₃) may not facilitate the deprotonation of the piperazine nitrogen effectively, stalling the reaction.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard for this reaction.[10] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.[9]

  • Solvent & Solubility Issues: The reaction cannot proceed if your reagents are not in solution.

    • Cause: Poor solubility of the aryl halide or the base in the chosen solvent.

    • Solution: Toluene and dioxane are common choices.[10][11] Ensure your starting materials are soluble at the reaction temperature. If solubility is a problem, consider a more polar aprotic solvent like dimethylacetamide (DMAc), but be aware this can also affect catalyst stability.[12]

  • Insufficient Temperature:

    • Cause: Many C-N cross-coupling reactions have a significant activation energy barrier.

    • Solution: These reactions typically require heating, often between 80-110 °C.[9][10] Monitor the reaction by TLC or LC-MS to find the optimal balance; excessive heat can cause catalyst decomposition.[9]

G start Low Yield in Buchwald-Hartwig Reaction check1 Is the catalyst system active? (Inert atmosphere, anhydrous solvent) start->check1 check2 Is the ligand appropriate? (e.g., RuPhos, XPhos) check1->check2 Yes solution1 Use a pre-catalyst. Ensure inert/anhydrous conditions. check1->solution1 No check3 Is the base strong enough? (e.g., NaOtBu) check2->check3 Yes solution2 Screen bulky biarylphosphine ligands. check2->solution2 No check4 Are all reagents soluble in the solvent at reaction temp? check3->check4 Yes solution3 Switch to a stronger base or increase temperature with weaker base. check3->solution3 No check5 Is the temperature sufficient? (Typically 80-110 °C) check4->check5 Yes solution4 Change solvent (e.g., Toluene, Dioxane). Confirm solubility. check4->solution4 No solution5 Optimize temperature. Monitor by LC-MS. check5->solution5

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Issue 2: Significant Di-Alkylation Byproduct in N-Alkylation Reactions

Q: I'm trying to perform a mono-N-alkylation on piperazine with an alkyl bromide, but I'm getting a lot of the N,N'-dialkylated product. How can I improve selectivity?

A: This is a classic selectivity problem arising from the fact that the mono-alkylated piperazine product is often still nucleophilic enough to react again.[7]

Root Cause Analysis & Solutions:

  • Stoichiometry: This is the most critical factor.

    • Cause: Using a 1:1 ratio or an excess of the alkylating agent dramatically increases the probability of a second alkylation.

    • Solution: The simplest method is to use a large excess of piperazine (5-10 equivalents) relative to the alkyl halide.[7] This ensures the alkylating agent is statistically more likely to encounter an unreacted piperazine molecule. The downside is the need to remove the excess piperazine during workup.

  • Reaction Conditions: Temperature and addition rate matter.

    • Cause: Higher temperatures and rapid addition of the alkylating agent can favor the second reaction.

    • Solution: Add the alkylating agent slowly (e.g., via syringe pump) to the solution of excess piperazine.[7] This keeps the instantaneous concentration of the electrophile low. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can also improve selectivity, though it may require longer reaction times.

  • Choice of Base:

    • Cause: Using a strong external base can deprotonate the mono-alkylated product, increasing its nucleophilicity.

    • Solution: When using a large excess of piperazine, the piperazine itself can act as the HCl scavenger, avoiding the need for a stronger base. If a base is required, using a milder one can help.[7]

Issue 3: My Reductive Amination is Sluggish or Fails

Q: I'm reacting a piperazine derivative with an aldehyde and sodium triacetoxyborohydride (STAB), but the reaction is very slow or stalls. What's wrong?

A: Reductive amination is a two-step process in one pot: (1) formation of an iminium ion, and (2) reduction of this ion.[1] Problems usually stem from the first step.

Root Cause Analysis & Solutions:

  • pH Control: Iminium ion formation is pH-dependent.

    • Cause: The reaction medium may be too neutral or too acidic. The condensation of the amine and aldehyde to form the iminium ion is catalyzed by mild acid.[9][13]

    • Solution: Add a catalytic amount of acetic acid (e.g., 1-5 mol%) to your reaction mixture.[1][9] This will protonate the carbonyl, activating it for nucleophilic attack, and facilitate the dehydration to the iminium ion.

  • Ineffective Reducing Agent: The choice of reducing agent is critical.

    • Cause: Using a harsh reducing agent like NaBH₄ can reduce the aldehyde starting material faster than the iminium ion intermediate.

    • Solution: Sodium triacetoxyborohydride (STAB) is the reagent of choice for a reason: it is a mild and selective reducing agent that preferentially reduces the protonated iminium ion over the starting aldehyde or ketone. Ensure your STAB is fresh and has been stored under dry conditions.

  • Presence of Water:

    • Cause: The formation of the iminium ion is a condensation reaction that produces water. Excess water in the solvent can push the equilibrium back towards the starting materials.

    • Solution: While not always necessary, adding molecular sieves can help to drive the reaction forward by sequestering the water that is formed.[13]

Issue 4: My Piperazine Product is an Oil and Difficult to Purify

Q: My final piperazine derivative is a thick oil that streaks badly on silica gel chromatography and won't crystallize. How can I purify it?

A: This is a very common challenge due to the basic and often polar nature of piperazine derivatives.[14][15]

Root Cause Analysis & Solutions:

  • Chromatography Issues (Tailing):

    • Cause: The basic nitrogen atoms in your product are interacting strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and streaking.[14]

    • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase will neutralize the active sites on the silica, dramatically improving peak shape.[14]

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as alumina (basic or neutral) or a deactivated reverse-phase silica.

  • Failure to Crystallize:

    • Cause: The compound may be intrinsically an oil at room temperature, or impurities are inhibiting crystallization.

    • Solution (Salt Formation): This is the most effective technique.[14] Since your product is basic, you can convert it into a salt, which is almost always a stable, crystalline solid.

      • Procedure: Dissolve your crude oil in a suitable solvent (e.g., isopropanol, ethanol, ethyl acetate). Slowly add a solution of an acid like HCl (in isopropanol) or fumaric acid (in ethanol).[14] The crystalline salt will often precipitate out of solution. This salt can be collected by filtration, washed, and will be significantly purer. If needed, the pure free base can be regenerated by dissolving the salt in water, basifying with NaOH or NaHCO₃, and extracting with an organic solvent.[14]

Part 3: Optimized Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Mono-N-Arylation of N-Boc-Piperazine

This protocol provides a robust starting point for the coupling of an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)

  • RuPhos Pd G3 Precatalyst (1–2 mol%)

  • RuPhos Ligand (1.5–3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4–2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and NaOtBu.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the RuPhos Pd G3 precatalyst and additional RuPhos ligand.

  • Via syringe, add anhydrous toluene.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • Once complete, cool the reaction to room temperature and quench carefully with water.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the N-aryl-N'-Boc-piperazine product.

Protocol 2: General Procedure for Reductive Amination to form N-Alkylpiperazines

This protocol uses STAB for a selective reduction.

Materials:

  • Piperazine derivative (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, ~0.05 equiv)

Procedure:

  • In a round-bottom flask, dissolve the piperazine derivative and the aldehyde/ketone in DCE.

  • Add the catalytic amount of acetic acid and stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Add the STAB in one portion. Note: The reaction may bubble slightly.

  • Stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Stir until gas evolution ceases, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or salt formation as required.

Part 4: Reference Data Tables

Table 1: Comparison of Common N-Arylation Methods

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)
Ligands Phosphine-based (e.g., RuPhos, XPhos)N,N- or O,O-donors (e.g., phenanthroline)
Substrate Scope Very broad (Ar-Cl, Br, I, OTf)Generally requires activated Ar-I or Ar-Br
Reaction Temp. Moderate to high (80-120 °C)Typically high (120-200 °C)
Functional Group Tol. Generally very highModerate, sensitive to some groups
Key Advantage High yields, broad scope, milder conditionsLower cost of catalyst

Table 2: Solvent Selection Guide for Piperazine Synthesis

SolventPolarityBoiling Point (°C)Common Use CasesNotes
Toluene Non-polar111Buchwald-Hartwig, general synthesisGood for high-temp reactions, anhydrous grades readily available.
1,4-Dioxane Polar aprotic101Buchwald-HartwigGood solvent, but is a peroxide former; use fresh, stabilized bottles.
DCM / DCE Polar aprotic40 / 84Reductive Amination, AlkylationExcellent for reactions at or below room temp. DCE allows for heating.
Acetonitrile Polar aprotic82Nucleophilic substitutionGood for SN2-type alkylations.
Ethanol / IPA Polar protic78 / 82Salt formation, some reductionsCan act as a nucleophile; generally avoided in cross-coupling.
DMF / DMAc Polar aprotic153 / 165Ullmann, challenging couplingsHigh boiling point, can dissolve many substrates, but can be difficult to remove.

References

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Technical Support Center: Synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The synthesis, while seemingly straightforward, is prone to several side reactions that can significantly impact yield and purity. This resource provides in-depth, experience-driven advice in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate and what is the key reaction type?

The most prevalent and efficient method for synthesizing Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is through an intramolecular cyclization of a diester precursor. This reaction is a classic example of a Dieckmann condensation .[1][2][3][4][5] The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester, which in this case is the desired cyclic piperazinone structure.[1][5]

Q2: What are the critical starting materials for this synthesis?

The key precursor for the Dieckmann condensation is a substituted diethylenediamine derivative. A common starting point involves the reaction of N-benzylglycine ethyl ester with a suitable two-carbon electrophile to introduce the second ester functionality required for cyclization.

Q3: I am observing a significant amount of a hydrolyzed side product (a dicarboxylic acid). What is the likely cause?

The presence of water in your reaction mixture is the primary cause of amide and ester hydrolysis, especially under the basic conditions required for the Dieckmann condensation.[6][7][8][9] The hydroxide ions act as nucleophiles, attacking the carbonyl carbons of the ester and the newly formed amide bond, leading to the formation of carboxylate salts which, upon acidic workup, will yield carboxylic acids.[6][10]

Q4: My final product shows two spots on TLC and two sets of peaks in the NMR, suggesting the presence of an isomer. What could this be?

This is a classic sign of epimerization at the C2 position (the carbon bearing the methoxycarbonyl group).[11][12][13] The α-proton at this position is acidic and can be abstracted by the base used in the reaction, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of diastereomers if other chiral centers are present or racemization if it is the only chiral center.[11]

Q5: I'm having difficulty achieving complete cyclization, and my crude product contains a significant amount of the starting diester. What should I investigate?

Incomplete cyclization can be due to several factors:

  • Insufficient Base: The base is catalytic but is consumed in a stoichiometric amount to deprotonate the resulting β-keto ester. Ensure at least one equivalent of a strong, non-nucleophilic base is used.

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. However, excessive heat can promote side reactions.

  • Steric Hindrance: Bulky substituents on the benzyl group or elsewhere on the molecule can hinder the intramolecular cyclization.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, along with step-by-step protocols to address them.

Problem 1: Low Yield of the Desired Product

A low yield can be a result of multiple competing side reactions. The following decision tree can help diagnose the issue.

G start Low Yield Observed q1 Analyze crude reaction mixture (TLC, LC-MS, NMR) start->q1 a1 Major impurity is starting material q1->a1 Yes a2 Major impurity is a polar, water-soluble compound q1->a2 Yes a3 Presence of multiple, less polar byproducts q1->a3 Yes a4 Product appears as a mixture of isomers q1->a4 Yes sol1 Incomplete Reaction: - Increase reaction time - Gently increase temperature - Ensure sufficient base is used a1->sol1 sol2 Hydrolysis: - Use anhydrous solvents and reagents - Perform reaction under an inert atmosphere - Use a non-nucleophilic base a2->sol2 sol3 Dimerization/Polymerization: - Use high dilution conditions - Add the diester slowly to the base a3->sol3 sol4 Epimerization: - Use a less hindered, strong base - Lower the reaction temperature - Reduce reaction time a4->sol4

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Dimer and Polymer Byproducts

Symptoms:

  • Presence of high molecular weight species in the mass spectrum.

  • A smear of overlapping spots on the TLC plate.

  • A viscous or intractable crude product.

Causality: The enolate formed during the reaction can act as a nucleophile and attack the ester of another molecule of the starting material (intermolecular Claisen condensation) instead of the ester on the same molecule (intramolecular Dieckmann condensation). This is more likely to occur at higher concentrations.

Solutions:

Protocol 1: High Dilution Conditions

  • Solvent Volume: Increase the volume of the anhydrous solvent (e.g., THF, toluene) by a factor of 5 to 10.[1]

  • Slow Addition: Prepare a solution of the diester starting material in a dropping funnel and add it slowly over several hours to a stirred suspension of the base in the reaction flask. This maintains a low concentration of the starting material at all times, favoring the intramolecular reaction.

Table 1: Effect of Concentration on Dimer Formation

Concentration (M)Desired Product Yield (%)Dimer/Polymer (%)
1.04555
0.17525
0.01>90<10
Problem 3: Epimerization at C2

Symptoms:

  • Two closely spaced spots on TLC.

  • Diastereomeric mixture observed by NMR (e.g., doubled signals for the methoxy group and the C2 proton).

  • Difficulty in purification by standard column chromatography due to similar polarities of the epimers.[11]

Causality: The proton at the C2 position is alpha to both a carbonyl group and a nitrogen atom, making it susceptible to abstraction by the base. The resulting planar enolate can be protonated from either face during workup, leading to a loss of stereochemical integrity.[11]

Solutions:

Protocol 2: Minimizing Epimerization

  • Choice of Base: Use a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK).[1] These bases are less likely to coordinate with the enolate in a way that facilitates reprotonation from the opposite face.

  • Temperature Control: Perform the reaction at low temperatures (-78 °C to 0 °C) to reduce the rate of enolate formation and subsequent epimerization.[1]

  • Quenching: Quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride) before warming to room temperature.

G start Epimerization Observed q1 Is the reaction temperature above 0 °C? start->q1 q2 Is a non-hindered base like NaH or NaOEt being used? q1->q2 No sol1 Lower the reaction temperature to -78 °C to 0 °C. q1->sol1 Yes q3 Is the reaction time unnecessarily long? q2->q3 No sol2 Switch to a sterically hindered base (e.g., LDA, K-tBuOK). q2->sol2 Yes sol3 Monitor the reaction by TLC and quench as soon as the starting material is consumed. q3->sol3 Yes

Caption: Decision tree for addressing epimerization.

III. Experimental Protocols

General Protocol for the Synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Materials:

  • N-benzyl-N-(2-ethoxycarbonylethyl)glycine methyl ester (starting diester)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the starting diester (1.0 equivalent) in anhydrous THF in the dropping funnel and add it dropwise to the stirred suspension of the base over 1-2 hours.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Allow the mixture to warm to room temperature and partition between ethyl acetate and water.

  • Separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

IV. References

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  • ResearchGate. (2010). Syntheses and transformations of piperazinone rings. A review.

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  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme.

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  • RSC Publishing. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes.

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  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6.

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  • PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

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  • Google Patents. CN1634901A - Process for preparing N-benzyl piperazine.

  • IU Indianapolis ScholarWorks. Benzophenone Schiff bases of glycine derivatives.

  • ResearchGate. (2008). (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy.

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Technical Support Center: A Troubleshooting Guide for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. This guide is designed to provide in-depth, experience-driven solutions to common challenges encountered during the synthesis, purification, and characterization of this and related piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmaceuticals.[1][2][3] However, its synthesis, particularly with specific substitution patterns, can present unique challenges.[3][4] This guide follows a question-and-answer format to directly address potential experimental hurdles.

I. Synthesis and Reaction Optimization

The synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate typically involves the formation of the piperazine ring, often through methods like intramolecular cyclization. A common synthetic route may involve a Dieckmann-type condensation.[5][6]

Frequently Asked Questions (FAQs)

Question 1: My reaction yield for the cyclization to form the 3-oxopiperazine ring is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of cyclic keto esters are a common issue and can stem from several factors.[7] A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Suboptimal Base Selection: The choice of base is critical in intramolecular condensations like the Dieckmann reaction.[5]

    • Insight: While traditional bases like sodium ethoxide are used, sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents can minimize side reactions and improve yields.[5]

    • Protocol:

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Use a freshly opened or properly stored strong base.

      • Consider screening different bases (e.g., NaH, t-BuOK, LDA) to find the optimal one for your specific substrate.

  • Reaction Conditions: Temperature and reaction time can significantly influence the outcome.

    • Insight: High temperatures can sometimes promote side reactions. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[8]

    • Protocol:

      • Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

      • Take aliquots from the reaction mixture at regular intervals to monitor the formation of the desired product and the consumption of starting material.

      • Quench the reaction once the formation of the product has maximized.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Insight: Ensure that the starting diester is pure and free of any acidic or basic impurities that could quench the base or catalyze side reactions.

    • Protocol:

      • Purify the starting materials by distillation or recrystallization if necessary.

      • Thoroughly dry all solvents and reagents before use.

Question 2: I am observing the formation of a significant amount of a dimeric or polymeric byproduct. How can I prevent this?

Answer: Dimerization is a common side reaction in intramolecular cyclizations, especially when forming medium to large rings.[5]

Potential Causes & Solutions:

  • Concentration: High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.

    • Insight: Performing the reaction under high dilution conditions can significantly favor the formation of the cyclic monomer.

    • Protocol:

      • Use a larger volume of solvent to decrease the concentration of the starting material.

      • Consider using a syringe pump to slowly add the starting material to the reaction mixture containing the base. This maintains a low concentration of the starting material throughout the reaction.

  • Ring Strain: The formation of certain ring sizes can be thermodynamically disfavored.

    • Insight: While 5- and 6-membered rings are generally favored in Dieckmann condensations, the formation of other ring sizes can be more challenging.[5][9] The 6-membered piperazine ring is generally stable.

Experimental Workflow: Dieckmann Condensation for 3-Oxopiperazine Ring Formation

G start Start: Prepare Dry Apparatus & Reagents base Add Strong Base (e.g., NaH) to Anhydrous Solvent (e.g., THF) under Inert Atmosphere start->base sm Slowly Add Diester Precursor to the Base Suspension base->sm reaction Stir at Controlled Temperature (e.g., 0 °C to RT) sm->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor quench Quench with a Proton Source (e.g., Acetic Acid or Saturated NH4Cl) monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify by Column Chromatography workup->purify end_node Characterize Product (NMR, MS, etc.) purify->end_node

Caption: Workflow for Dieckmann Condensation.

II. Purification Challenges

Purifying polar, nitrogen-containing compounds like Methyl 1-benzyl-3-oxopiperazine-2-carboxylate can be challenging.

Frequently Asked Questions (FAQs)

Question 3: I am having difficulty purifying my product using column chromatography. It either streaks on the column or I get poor separation. What can I do?

Answer: The basicity of the piperazine nitrogen and the polarity of the keto-ester can lead to poor chromatographic behavior on silica gel.

Potential Causes & Solutions:

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can interact strongly with the basic nitrogen atoms of the piperazine ring, leading to streaking and poor recovery.

    • Insight: Deactivating the silica gel with a base can significantly improve the separation.

    • Protocol:

      • Prepare a slurry of silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% by volume).

      • Alternatively, use commercially available deactivated silica gel.

      • Consider using a different stationary phase, such as alumina (basic or neutral), if silica gel proves problematic.

  • Inappropriate Solvent System: The choice of eluent is crucial for good separation.

    • Insight: A gradient elution is often more effective than an isocratic one for separating compounds with different polarities.

    • Protocol:

      • Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.

      • Small amounts of methanol in dichloromethane or ethyl acetate can also be effective for eluting polar compounds.

Question 4: My purified product appears to be unstable and decomposes over time. How can I improve its stability?

Answer: The β-keto ester functionality can be susceptible to hydrolysis or other degradation pathways, and the oxopiperazine ring itself may have limited stability under certain conditions.[10][11]

Potential Causes & Solutions:

  • Hydrolysis: The ester group can be hydrolyzed, especially in the presence of moisture and acid or base.

    • Insight: Store the purified compound in a desiccator under an inert atmosphere.

    • Protocol:

      • Ensure the final product is completely dry and free of residual solvents.

      • Store the compound in a tightly sealed vial in a freezer.

      • If the compound is to be used in solution, prepare fresh solutions and use them promptly.

  • Ring Opening: The oxopiperazine ring can be susceptible to hydrolysis under harsh acidic or basic conditions.[10]

    • Insight: Avoid exposing the compound to strong acids or bases during workup and storage.

    • Protocol:

      • Use a mild acidic quench (e.g., saturated ammonium chloride) during the reaction workup.

      • Neutralize the product if it has been exposed to acidic or basic conditions.

III. Characterization and Analysis

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

Frequently Asked Questions (FAQs)

Question 5: The NMR spectrum of my product is complex, and I am having trouble assigning the peaks. Are there any characteristic signals I should look for?

Answer: The NMR spectrum of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate will have several characteristic signals. The presence of the chiral center at the 2-position and potential ring conformations can lead to complex splitting patterns.[1]

Expected NMR Signals:

Proton/Carbon Expected Chemical Shift (ppm) Notes
Aromatic Protons (Benzyl) ~7.2-7.4A multiplet corresponding to the 5 protons of the phenyl group.
Benzyl CH₂ ~4.5-5.0A singlet or two doublets (if diastereotopic) for the methylene protons.
Piperazine Ring Protons ~2.5-4.0A series of complex multiplets due to the different protons on the piperazine ring.
Methyl Ester CH₃ ~3.7A singlet for the three methyl protons.
Carbonyl (Keto & Ester) ~165-175Two distinct signals in the ¹³C NMR spectrum.

Note: These are approximate chemical shifts and can vary depending on the solvent and other factors. For comparison, you can refer to characterization data of similar structures.[12]

Troubleshooting NMR Spectra:

  • Broad Peaks: Broad signals, particularly for the N-H proton, can be sharpened by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. This will also cause the N-H signal to disappear.

  • Complex Multiplets: Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable for assigning the protons and carbons of the piperazine ring.

Troubleshooting Logic Flow

G start Experimental Issue Encountered synthesis_issue Low Yield / Side Products start->synthesis_issue purification_issue Purification Difficulty start->purification_issue characterization_issue Ambiguous Characterization Data start->characterization_issue stability_issue Product Decomposition start->stability_issue check_base check_base synthesis_issue->check_base Check Base & Conditions check_purity check_purity synthesis_issue->check_purity Check Starting Material Purity check_concentration check_concentration synthesis_issue->check_concentration Adjust Concentration deactivate_silica deactivate_silica purification_issue->deactivate_silica Deactivate Silica Gel optimize_eluent optimize_eluent purification_issue->optimize_eluent Optimize Eluent System run_2d_nmr run_2d_nmr characterization_issue->run_2d_nmr Perform 2D NMR check_impurities check_impurities characterization_issue->check_impurities Check for Impurities proper_storage proper_storage stability_issue->proper_storage Ensure Proper Storage avoid_extremes avoid_extremes stability_issue->avoid_extremes Avoid pH Extremes solution Problem Resolved check_base->solution check_purity->solution check_concentration->solution deactivate_silica->solution optimize_eluent->solution run_2d_nmr->solution check_impurities->solution proper_storage->solution avoid_extremes->solution

Caption: A logical flow for troubleshooting common experimental issues.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Unsaturated Keto Esters. Retrieved from

  • S. R. Arora, et al. (n.d.). Oxopiperazine Helix Mimetics. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines. Retrieved from

  • Alfa Chemistry. (n.d.). Dieckmann Condensation. Retrieved from

  • National Institutes of Health. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Retrieved from

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from

  • Thieme E-Books & E-Journals. (n.d.). Recent Advances in Piperazine Synthesis. Retrieved from

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from

  • ResearchGate. (2025, August 6). Derivatized Oxopiperazine Rings from Amino Acids. Retrieved from

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from

  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio) benzyl) piperazine-1,3-dicarboxylate. Retrieved from

  • PubMed. (n.d.). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from

  • ResearchGate. (2025, August 6). Methods for the Synthesis of α-Keto Esters. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Oxopiperazine. Retrieved from

  • Cengage. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Retrieved from

  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from

  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. Retrieved from

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Retrieved from

  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from

  • Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester. Retrieved from

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from

  • YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from

  • PubMed. (2008, October 9). Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. Retrieved from

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from

  • ResearchGate. (2025, August 6). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Retrieved from

  • Google Patents. (n.d.). CN100448842C - Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone. Retrieved from

  • ChemShuttle. (n.d.). (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - Substance Information. Retrieved from

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Technical Support Center: Long-Term Stability of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into ensuring the long-term stability of this critical chemical intermediate. Here, we move beyond simple procedural lists to explain the scientific reasoning behind our recommendations, empowering you to make informed decisions in your experimental design and storage protocols.

Introduction: Understanding the Stability Challenges

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a molecule of significant interest in pharmaceutical synthesis. However, its chemical structure, which incorporates a piperazine ring, a benzyl group, and an α-keto ester functional group, presents inherent stability challenges. The primary degradation pathways of concern are hydrolysis of the methyl ester and oxidation of the piperazine ring. Understanding these vulnerabilities is the first step toward mitigating them.

Esterified analogs of α-ketoglutarate, which share the α-keto ester moiety, are known to undergo rapid hydrolysis in aqueous media.[1][2] This susceptibility to nucleophilic attack is due to the electron-withdrawing properties of the adjacent ketone group, which makes the ester carbonyl more electrophilic.[2] Similarly, the piperazine ring, a cyclic diamine, can be susceptible to oxidation and other degradation pathways, particularly under harsh environmental conditions.[3][4]

This guide will provide a comprehensive framework for addressing these challenges through carefully designed storage conditions, robust analytical monitoring, and proactive troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should be concerned about during long-term storage?

A1: The two most probable degradation products arise from the hydrolysis of the methyl ester and the oxidation of the piperazine ring.

  • 1-benzyl-3-oxopiperazine-2-carboxylic acid: This is the product of ester hydrolysis. The presence of moisture is the primary driver for this degradation pathway.

  • N-oxides and other oxidative degradants: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of light, oxygen, and certain metal ions.

Q2: What are the ideal storage conditions for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate?

A2: To minimize degradation, the compound should be stored under controlled conditions that limit exposure to moisture, light, and oxygen.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation reactions. Studies on other piperazine derivatives have shown significantly less degradation when samples are kept frozen.[5][6]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, thereby minimizing oxidative degradation.
Container Amber glass vial with a tightly sealed capProtects the compound from light, which can catalyze photo-degradation, and prevents moisture ingress.[7]
Moisture Anhydrous conditionsThe presence of water will lead to the hydrolysis of the methyl ester.[1][2]

Q3: How can I monitor the stability of my compound over time?

A3: A stability-indicating analytical method is crucial for monitoring the purity of your compound and detecting the formation of any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[8]

  • Method: A reversed-phase HPLC method with UV detection is typically suitable.

  • Column: A C18 column is a good starting point, but for some piperazine derivatives, alternative selectivities like C8 or phenyl columns may be necessary to achieve optimal separation of the parent compound from its degradants.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all components. The pH of the mobile phase can significantly impact the peak shape of basic compounds like piperazines.[9]

Q4: I see an unexpected peak in my HPLC chromatogram after storing the compound. What should I do?

A4: The appearance of a new peak is a strong indicator of degradation. The next step is to identify this unknown compound.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, offering the first clue to its identity.[9]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak can provide structural information, helping to elucidate the degradation pathway.[9]

  • Forced Degradation Studies: Intentionally degrading a sample of your compound under controlled stress conditions (e.g., acid, base, oxidation, heat, light) can help you generate and identify potential degradation products, which can then be compared to the unknown peak in your stability sample.[9][10]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of Purity Over Time Improper storage conditions (exposure to moisture, air, or light).Review and optimize your storage protocol based on the recommendations in FAQ 2. Ensure containers are properly sealed and stored in a dark, cold, and inert environment.
Appearance of a New Peak in HPLC Chemical degradation of the compound.Follow the steps outlined in FAQ 4 to identify the degradant. This will help you understand the degradation pathway and take steps to prevent it.
Poor Peak Shape in HPLC Suboptimal analytical method parameters.Experiment with different mobile phase pH values and consider adding an amine modifier like triethylamine to reduce peak tailing for the basic piperazine moiety.[9] A gradient elution program may also be necessary to achieve better separation.[9]
Inconsistent Results Between Samples Non-homogeneity of the stored material or inconsistent handling.Ensure the bulk material is homogenous before aliquoting for storage. Standardize sample handling procedures to minimize variability.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

Objective: To provide a standardized protocol for the long-term storage of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate to ensure its stability.

Materials:

  • Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

  • Amber glass vials with PTFE-lined screw caps

  • Argon or Nitrogen gas source with a regulator and tubing

  • -20°C or -80°C freezer

  • Labeling materials

Procedure:

  • Aliquoting: If you have a large batch of the compound, it is best to aliquot it into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

  • Inerting: Place the opened vial containing the aliquot in a desiccator or glove box under an inert atmosphere. Alternatively, gently flush the headspace of the vial with a stream of argon or nitrogen gas for 1-2 minutes.

  • Sealing: Immediately and tightly seal the vial with the screw cap.

  • Labeling: Clearly label each vial with the compound name, lot number, date of storage, and quantity.

  • Storage: Place the labeled vials in a designated freezer at -20°C or -80°C.

  • Documentation: Maintain a detailed log of all stored samples, including storage location and date.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating Methyl 1-benzyl-3-oxopiperazine-2-carboxylate from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector and autosampler

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase buffering)

Procedure:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.

    • Injection Volume: 10 µL

  • Optimization:

    • Inject a solution of the pure compound and analyze the chromatogram for peak shape and retention time.

    • If peak tailing is observed, consider adjusting the pH of the mobile phase or adding a modifier.

    • To confirm the method is "stability-indicating," analyze samples from forced degradation studies (see below). The method should be able to resolve the parent peak from all degradation product peaks.

Protocol 3: Forced Degradation Study

Objective: To intentionally degrade the compound to generate potential degradation products and validate the stability-indicating nature of the analytical method.

Procedure:

Perform the following stress tests on separate samples of the compound:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.[9]

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines.[9]

For each condition, withdraw samples at various time points, neutralize if necessary, and analyze by the developed HPLC method.

Visualizations

Degradation Pathway

A Methyl 1-benzyl-3-oxopiperazine-2-carboxylate B 1-benzyl-3-oxopiperazine-2-carboxylic acid A->B Hydrolysis (Moisture) C Oxidative Degradants (e.g., N-oxides) A->C Oxidation (Oxygen, Light)

Caption: Primary degradation pathways for the target compound.

Experimental Workflow

cluster_storage Long-Term Storage cluster_analysis Stability Monitoring cluster_troubleshooting Troubleshooting A Aliquot & Inert B Seal & Label A->B C Store at -20°C or lower B->C D Sample Withdrawal C->D Periodic Sampling E HPLC Analysis D->E F Data Review E->F G Unexpected Peak Observed F->G Degradation Detected H LC-MS/MS Identification G->H I Forced Degradation Comparison H->I I->A Optimize Storage

Caption: Integrated workflow for storage and stability analysis.

Conclusion

The long-term stability of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is achievable through a proactive and scientifically grounded approach. By understanding the inherent chemical liabilities of the molecule and implementing rigorous storage and analytical protocols, researchers can ensure the integrity of this valuable compound for their ongoing research and development efforts. This guide provides the foundational knowledge and practical tools to achieve this goal. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021-08-12). Available at: [Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021-08-12). Available at: [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time - OpenBU. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (2018-03-01). Available at: [Link]

  • Precautions for storing piperazine make your storage safer and more reliable.-Chemwin. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]

  • Novel Techniques Improve Pharmaceutical Stability Testing - News-Medical.Net. (2019-03-01). Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2025-03-24). Available at: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Available at: [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available at: [Link]

  • US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). Available at: [Link]

  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge - PubMed. Available at: [Link]

  • Stability Studies and Testing of Pharmaceuticals: An Overview - LCGC International. (2020-06-01). Available at: [Link]

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Technical Support Center: Refinement of Analytical Methods for Accurate Detection of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center dedicated to the analytical chemistry of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and accurate methods for the detection and quantification of this compound. As a key intermediate or potential impurity in pharmaceutical synthesis, ensuring the reliability of its analysis is paramount for quality control and regulatory compliance.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field experience. We will explore common challenges encountered during method development and routine analysis using primary techniques such as HPLC, LC-MS, and GC-MS, providing causal explanations and validated solutions.

Core Analytical Techniques: An Overview

The selection of an appropriate analytical technique is the foundation of accurate measurement. For a molecule like Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, with its moderate polarity and specific functional groups, the following techniques are most relevant:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the analysis of non-volatile or thermally sensitive pharmaceutical compounds. Coupled with UV or Mass Spectrometry (MS) detectors, it provides excellent quantitative accuracy and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While powerful for its sensitivity and structural elucidation capabilities, GC-MS is best suited for volatile and thermally stable compounds.[1][2] Analysis of many piperazine derivatives by GC-MS may require a derivatization step to enhance volatility and prevent on-column degradation.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily a tool for definitive structure confirmation, quantitative NMR (qNMR) can also serve as a high-precision quantification method without the need for an identical reference standard, provided a certified internal standard is used.[5]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific, common issues in a direct question-and-answer format.

Section 1: HPLC & LC-MS Issues

Q1: Why is my analyte peak exhibiting significant tailing in reversed-phase HPLC?

A1: Peak tailing is a common problem when analyzing basic compounds like piperazine derivatives. It compromises peak integration and reduces quantification accuracy.

  • Primary Cause: Unwanted secondary interactions between the basic nitrogen atoms in your molecule and acidic, free silanol groups (Si-OH) on the surface of the silica-based column packing material. This causes a portion of the analyte molecules to be retained longer, resulting in a "tail."

  • Solutions & Scientific Rationale:

    • Mobile Phase Modification: Add a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase.[6] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • pH Control: Adjust the mobile phase pH to be at least 2 units below the pKa of the piperazine nitrogens. At this low pH, the amine groups will be fully protonated (ionized). This consistent charge state minimizes variable interactions with the stationary phase.

    • Column Selection: Switch to a high-purity, end-capped column or one with a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity and reduced silanol activity.[6]

    • Reduce Mass on Column: Overloading the column can exacerbate tailing. Try reducing the injection volume or sample concentration.[7]

Q2: I am struggling to resolve the main analyte peak from a closely eluting impurity. How can I improve the resolution?

A2: Achieving adequate resolution is critical for accurate impurity profiling and is a key requirement for a stability-indicating method. Resolution is a function of column efficiency, selectivity, and retention factor.

  • Primary Cause: Insufficient difference in the partitioning behavior of the analyte and the impurity under the current chromatographic conditions.

  • Solutions & Scientific Rationale:

    • Optimize Selectivity (Mobile Phase):

      • Gradient Slope: If using gradient elution, make the gradient shallower (i.e., increase the run time and decrease the rate of %B change). This gives the compounds more time to interact with the stationary phase and resolve.[6]

      • Organic Modifier: Change the organic solvent. If you are using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter selectivity and change the elution order.

      • pH Adjustment: A small change in mobile phase pH can dramatically alter the retention of ionizable compounds, often improving resolution.

    • Optimize Selectivity (Stationary Phase): Change the column. A C18 is a good starting point, but a Phenyl, Cyano, or embedded polar group (EPG) column may provide the alternative selectivity needed to resolve the peaks.[6]

    • Increase Efficiency: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column. Both increase the number of theoretical plates, leading to narrower peaks and better resolution.

Q3: My retention times are drifting between injections. What is causing this instability?

A3: Unstable retention times are a sign of a system that is not in equilibrium or has a hardware issue. This directly impacts the reliability of peak identification.

  • Primary Cause: Fluctuations in flow rate, mobile phase composition, or column temperature.[7][8]

  • Solutions & Scientific Rationale:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a post-run equilibration step of at least 10 column volumes is recommended.[7]

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can significantly affect retention times.[9]

    • Mobile Phase Preparation: Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and inconsistent flow rates.[8][9] Prepare fresh mobile phases daily, as their composition can change over time due to evaporation of the more volatile organic component.

    • System Check: Check for leaks in the system, from the solvent reservoirs to the detector. Purge the pump to remove any trapped air bubbles.[8]

Section 2: GC-MS Issues

Q1: I am not detecting my compound, or the peak is very small and broad.

A1: This is a common issue for compounds that are not well-suited for direct GC analysis.

  • Primary Cause: The compound may have low volatility or be thermally labile, meaning it decomposes at the high temperatures of the GC inlet port rather than cleanly vaporizing.

  • Solutions & Scientific Rationale:

    • Derivatization: This is the most robust solution. Convert the analyte into a more volatile and thermally stable derivative. For the amine and potential hydroxyl groups in piperazine-like structures, silylation (e.g., using BSTFA) or acylation are common and effective strategies.[3] This process replaces active hydrogens with non-polar groups, increasing volatility and reducing peak tailing.

    • Inlet Temperature Optimization: If you suspect thermal degradation, try lowering the inlet temperature in increments of 10-20°C to find a balance between efficient vaporization and minimizing decomposition.

    • Use a Deactivated Liner: Ensure you are using a fresh, deactivated glass liner in your inlet. Active sites in a dirty or old liner can cause analyte adsorption and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters I need to evaluate when validating an HPLC method for quantifying this compound as an impurity?

A1: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[10] According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a quantitative impurity method are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and the main drug substance.[11] This is often demonstrated using forced degradation studies.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Q2: My compound has a weak UV chromophore, leading to poor sensitivity with a DAD/UV detector. What are my options?

A2: This is a frequent challenge with saturated heterocyclic compounds.

  • Mass Spectrometry (MS): The most powerful solution is to use an LC-MS system. Electrospray ionization (ESI) in positive mode should be highly sensitive for this compound due to the basic nitrogens. This provides both high sensitivity and mass confirmation.[13]

  • Universal Detectors: If MS is not available, consider a "universal" detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors respond to any non-volatile analyte and are independent of optical properties.

  • Derivatization: A chemical derivatization approach can be employed to attach a strongly UV-absorbing or fluorescent tag to the molecule. For example, reacting the piperazine amine with 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a derivative with strong absorbance at a higher wavelength, significantly improving sensitivity for HPLC-UV analysis.[14][15]

Q3: How should I approach developing a stability-indicating HPLC method?

A3: A stability-indicating method is one that can accurately quantify the decrease of the active ingredient due to degradation and separate its degradation products.

  • Forced Degradation: Subject the compound to stress conditions such as acid hydrolysis (e.g., 0.1M HCl), base hydrolysis (e.g., 0.1M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 80°C in solution and solid state), and photolysis (exposure to UV/Vis light).[6]

  • Method Development: Develop an HPLC method (as discussed in the troubleshooting section) that can achieve baseline resolution between the parent compound peak and all significant degradation product peaks. A photodiode array (PDA) detector is crucial here to check for peak purity and ensure no co-elutions are occurring.

  • Validation: Perform a full method validation as described in FAQ #1, paying special attention to specificity to prove the method's stability-indicating nature.

Visualizations and Protocols

Diagrams

G Fig 1. Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload solution_overload_yes Reduce injection volume or dilute sample check_overload->solution_overload_yes Yes check_ph Is mobile phase pH controlled and appropriate for analyte pKa? check_overload->check_ph No solution_overload_yes->check_ph solution_ph_no Adjust pH to >2 units away from pKa check_ph->solution_ph_no No check_silanol Are secondary interactions with silanols suspected? check_ph->check_silanol Yes solution_ph_no->check_silanol solution_silanol_yes Add competitive base (e.g., TEA) OR Use end-capped/different column check_silanol->solution_silanol_yes Yes end_node Peak Shape Improved check_silanol->end_node No/ Issue Persists solution_silanol_yes->end_node G Fig 2. General Sample Preparation Workflow start Obtain Raw Sample (e.g., Drug Substance) weigh Accurately weigh ~10-20 mg of sample start->weigh dissolve Dissolve in a known volume of diluent (e.g., 10 mL Methanol) weigh->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate dilute Perform serial dilution to reach target concentration (e.g., 10 µg/mL) sonicate->dilute filter Filter sample through a 0.45 µm syringe filter dilute->filter inject Inject into analytical instrument filter->inject

Fig 2. General Sample Preparation Workflow
Experimental Protocols & Data

Protocol 1: General Purpose Reversed-Phase HPLC-UV Method

This protocol provides a starting point for method development. Optimization will be required.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm or 254 nm (scan for optimal wavelength)
Diluent 50:50 Acetonitrile:Water

System Suitability Test (SST): Before running samples, perform five replicate injections of a standard solution. The %RSD for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be ≤ 1.5.

Protocol 2: GC-MS Analysis Parameters (Post-Derivatization)

This is a general method for a silylated derivative.

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50 - 500 m/z

References

  • ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Kołodziejczyk, M., Szwarc, M., & Zuba, D. (2013). Determination of piperazine derivatives in “Legal Highs”.
  • PharmTech. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. PharmTech. [Link]

  • Analytical Methods. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. U.S. Department of Justice. [Link]

  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Medikamenter.
  • Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560–568. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (n.d.).
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Phenomenex. [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
  • NTU Journal of Pure Sciences. (2022).
  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • SpectraBase. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate - Optional[13C NMR] - Chemical Shifts. Wiley Science Solutions.
  • Alchem Pharmtech. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-oxopiperazine-1-carboxylic acid benzyl ester.

Sources

Technical Support Center: Strategies to Reduce By-product Formation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges associated with by-product formation during piperazine synthesis. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

I. Understanding the Landscape of Piperazine Synthesis and By-products

Piperazine is a crucial heterocyclic compound widely used as a building block in the pharmaceutical industry.[1][2] Its synthesis, however, is often accompanied by the formation of various by-products that can complicate purification, reduce yields, and impact the quality of the final product.[3] The nature and quantity of these by-products are highly dependent on the chosen synthetic route and reaction conditions.

Common industrial methods for piperazine production include:

  • The reaction of 1,2-dichloroethane with ammonia.[3]

  • The cyclization of ethanolamine or ethylenediamine.[4]

  • The reductive amination of diethanolamine (DEA).[5]

Each of these pathways presents a unique set of challenges in controlling selectivity and minimizing unwanted side reactions.

Diagram: Major Synthetic Routes to Piperazine

G cluster_0 Starting Materials 1,2-Dichloroethane 1,2-Dichloroethane Piperazine Piperazine 1,2-Dichloroethane->Piperazine + NH3 Ethanolamine Ethanolamine Ethanolamine->Piperazine Cyclization Ethylenediamine Ethylenediamine Ethylenediamine->Piperazine Cyclization Diethanolamine Diethanolamine Diethanolamine->Piperazine Reductive Amination

Caption: Overview of common starting materials for piperazine synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your piperazine synthesis experiments.

Q1: My reaction yields a complex mixture of linear and cyclic polyamines. How can I improve the selectivity towards piperazine?

A1: This is a classic challenge, particularly in reactions starting from ethanolamine or ethylenediamine. The formation of linear polyamines like diethylenetriamine (DETA) and other higher ethyleneamines competes with the desired cyclization reaction to form piperazine.[3][6]

Root Causes & Solutions:

  • Inadequate Catalyst Activity or Selectivity: The choice of catalyst is paramount. For instance, in the conversion of monoethanolamine, certain catalysts might favor linear condensation over cyclization.

    • Troubleshooting: Evaluate different catalyst systems. For example, nickel-magnesium oxide (Ni-MgO) catalysts have been shown to favor piperazine formation at specific temperatures.[7] Solid superacid catalysts have also demonstrated high selectivity in the vapor-phase deamination of ethylenediamine.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in directing the reaction pathway.

    • Troubleshooting: A systematic temperature screening study is recommended. For the conversion of ethanolamine with a Ni-MgO catalyst, temperatures between 200°C and 275°C have been found to significantly increase piperazine yield compared to lower temperatures.[7]

  • Incorrect Molar Ratios of Reactants: The stoichiometry of reactants, especially the concentration of ammonia, can influence the product distribution.

    • Troubleshooting: In the amination of monoethanolamine, a moderate excess of ammonia can promote the formation of condensation products like piperazine.[7] Experiment with varying the molar ratio of ammonia to your starting amine to find the optimal balance for cyclization.

Q2: I am observing significant amounts of N-substituted piperazines, such as N-aminoethylpiperazine (AEP) and N-hydroxyethylpiperazine (HEP). What strategies can I employ to minimize these?

A2: The formation of N-substituted piperazines is a common side reaction where the initial piperazine product reacts further with the starting materials or intermediates. [8][9]

Root Causes & Solutions:

  • High Reaction Temperature and/or Long Reaction Times: These conditions can promote the reaction of piperazine with unreacted starting materials.

    • Troubleshooting: Optimize reaction time and temperature to maximize the conversion of the starting material to piperazine while minimizing subsequent reactions. Consider a kinetic study to understand the rates of formation of both piperazine and the N-substituted by-products.

  • Catalyst Choice: Some catalysts may promote these subsequent additions more than others.

    • Troubleshooting: If N-substituted by-products are a major issue, screen alternative catalysts that may offer higher selectivity for the initial cyclization.

  • Process Design: In continuous processes, recycling of unreacted starting materials can sometimes lead to an accumulation of intermediates that form N-substituted products.

    • Troubleshooting: For continuous reactions, carefully manage the recycle stream composition. It may be necessary to purge a portion of the recycle stream to prevent the buildup of problematic intermediates.

Diagram: By-product Formation Pathways

G Starting Material Starting Material Piperazine Piperazine Starting Material->Piperazine Desired Cyclization Linear Polyamines Linear Polyamines Starting Material->Linear Polyamines Linear Condensation Pyrazines Pyrazines Starting Material->Pyrazines Dehydrogenation N-Substituted Piperazines N-Substituted Piperazines Piperazine->N-Substituted Piperazines Further Reaction

Caption: Competing reaction pathways leading to common by-products.

Q3: My final product is contaminated with pyrazines. What causes their formation and how can I prevent it?

A3: Pyrazines are formed through the dehydrogenation of piperazine or its precursors. [8][10] This is often promoted by high temperatures and certain catalytic conditions.

Root Causes & Solutions:

  • Excessively High Reaction Temperatures: High temperatures can provide the energy needed for dehydrogenation to occur.

    • Troubleshooting: Carefully control the reaction temperature. If possible, operate at the lower end of the effective temperature range for piperazine formation.

  • Presence of Dehydrogenation Catalysts: Some catalysts, particularly those containing certain metals, can promote dehydrogenation.

    • Troubleshooting: If pyrazine formation is significant, consider a catalyst that is less active for dehydrogenation. The introduction of a small amount of hydrogen to the reaction mixture can sometimes suppress dehydrogenation, although this may lead to other side reactions.[7]

Q4: How can I effectively remove unreacted starting materials and by-products from my crude piperazine?

A4: Purification is a critical step in obtaining high-purity piperazine. Several techniques can be employed, often in combination.

Recommended Purification Strategies:

  • Fractional Distillation: This is a common industrial method for separating components with different boiling points. However, the boiling points of piperazine and some of its by-products can be close, making complete separation challenging.[3]

  • Crystallization: Piperazine can be purified by crystallization, often as a salt or a hydrate.[10]

    • Protocol 1: Purification via Piperazine Diacetate: This method involves dissolving the crude mixture in acetone and adding glacial acetic acid to precipitate piperazine diacetate.[8] The salt can then be isolated and the free base regenerated.

    • Protocol 2: Purification via Piperazine Hexahydrate: In this procedure, water is added to the crude mixture to form piperazine hexahydrate, which can then be precipitated by the addition of a water-insoluble alcohol like isooctanol.[10][11]

  • Ion Exchange Chromatography: This technique can be effective for removing ionic impurities and degradation products.[12]

  • Carbon Treating: Activated carbon can be used to adsorb colored impurities and other degradation products.[12]

III. Experimental Protocols

Protocol 1: Selective Precipitation of Piperazine as Diacetate[8]

Objective: To selectively precipitate piperazine from a mixture of by-products.

Materials:

  • Crude piperazine mixture

  • Acetone

  • Glacial acetic acid

Procedure:

  • Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C to form a solution containing approximately 0.5 to 20 weight percent piperazine.[8]

  • While stirring, slowly add glacial acetic acid. The amount of acetic acid should be at least the stoichiometric amount required to form piperazine diacetate, and can be up to 5 times this amount.[8]

  • Cool the mixture to a temperature between 10-30°C to facilitate the precipitation of crystalline piperazine diacetate.[8]

  • Separate the precipitated piperazine diacetate from the liquid by filtration.[10]

  • Wash the collected precipitate with cold acetone to remove residual impurities.[10]

  • (Optional) The pure piperazine free base can be regenerated from the diacetate salt.

Protocol 2: Purification by Piperazine Hexahydrate Formation[10][11]

Objective: To purify piperazine by leveraging the insolubility of its hexahydrate form in certain solvent systems.

Materials:

  • Crude piperazine mixture

  • Water

  • Water-insoluble alcohol (e.g., isooctanol, n-hexanol)[11]

  • Benzene or pentane (for washing, optional)

Procedure:

  • Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1.[10]

  • Add a water-insoluble alcohol (e.g., isooctanol) to the aqueous solution. The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture.[10]

  • Stir the mixture. Piperazine hexahydrate will precipitate from the solution.[10]

  • Filter the precipitate.

  • (Optional) Wash the precipitate with a non-polar solvent like hot benzene or pentane to remove non-polar impurities.[10]

  • Dry the solid piperazine hexahydrate in a vacuum oven.[10]

IV. Data Summary Table

By-product ClassCommon ExamplesPrimary Cause(s)Recommended Mitigation Strategy
Linear Polyamines Diethylenetriamine (DETA), Triethylenetetramine (TETA)Competing linear condensation reactions.Optimize catalyst, temperature, and reactant ratios.
N-Substituted Piperazines N-aminoethylpiperazine (AEP), N-hydroxyethylpiperazine (HEP)Further reaction of piperazine with starting materials.Control reaction time and temperature; select a more selective catalyst.
Pyrazines Pyrazine, AlkylpyrazinesDehydrogenation of piperazine or its precursors.Lower reaction temperature; use a catalyst with low dehydrogenation activity.
Unreacted Starting Materials Ethylenediamine, Monoethanolamine, DiethanolamineIncomplete reaction.Increase reaction time or temperature; optimize catalyst loading.

V. Concluding Remarks

The synthesis of piperazine with high purity and yield requires a thorough understanding of the reaction mechanism and the factors that influence by-product formation. By carefully selecting the synthetic route, optimizing reaction parameters such as temperature, pressure, and catalyst, and employing effective purification strategies, researchers can significantly reduce the formation of unwanted impurities. This guide provides a starting point for troubleshooting common issues and developing robust and efficient piperazine synthesis protocols.

VI. References

  • Wikipedia. Piperazine. [Link]

  • Google Patents. US2919275A - Purification of piperazine.

  • Google Patents. US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Piperazine: Synthesis and Core Properties. [Link]

  • OSTI.GOV. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • ResearchGate. (PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [Link]

  • Google Patents. US3682919A - Process for the preparation of piperazine.

  • Google Patents. US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine.

  • C&EN. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • ResearchGate. Proposed industrial pathway to piperazine starting from ethylene oxide... [Link]

  • ResearchGate. Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review | Request PDF. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Google Patents. US3481933A - Recovery and purification of piperazine.

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • ResearchGate. (PDF) Methods for the catalytic synthesis of piperazine. [Link]

  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Google Patents. US3639403A - Method for the preparation of piperazine and substituted piperazines.

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Pharmaffiliates. Piperazine-impurities. [Link]

  • Google Patents. US6013801A - Method for producing aminoethylethanolamine and/or hydroxyethyl piperazine.

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • PubMed. Decomposition of nitrosamines in CO2 capture by aqueous piperazine or monoethanolamine. [Link]

  • PubMed Central. CO2 Capture with Silylated Ethanolamines and Piperazines. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Identification and Validation of the Biological Target for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The validation of a biological target is a cornerstone of modern drug discovery, providing the mechanistic foundation upon which a therapeutic hypothesis is built. This guide addresses the critical process of target identification and validation for novel chemical entities, using Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (M-BPC) as a representative case study. As M-BPC is a compound without a well-documented biological target, this document outlines a systematic, multi-pronged strategy. We will proceed from initial in silico hypothesis generation to rigorous in vitro and cell-based validation assays. The core philosophy of this guide is the principle of orthogonality—the convergence of evidence from multiple, independent experimental approaches to build an irrefutable case for a specific target. This guide provides researchers, scientists, and drug development professionals with the strategic rationale and detailed protocols required to confidently elucidate the mechanism of action for uncharacterized small molecules.

Introduction: The Challenge of a Novel Chemical Entity

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (M-BPC) represents a common starting point in drug discovery: a molecule with potential therapeutic relevance, suggested perhaps by a phenotypic screen, but whose precise molecular target remains unknown. The piperazine scaffold within M-BPC is a privileged structure in medicinal chemistry, frequently found in centrally active agents, suggesting a potential interaction with G-protein coupled receptors (GPCRs) or ion channels. However, without empirical data, this remains speculation.

The Target Validation Workflow: A Multi-Pillar Approach

A robust target validation campaign should never rely on a single piece of evidence. We advocate for a three-pillar approach that integrates computational predictions, direct biochemical interactions, and physiological effects in a relevant cellular context. This workflow ensures that the observed biological activity of M-BPC is unequivocally linked to its interaction with a specific protein target.

G cluster_0 Pillar 1: Hypothesis Generation (In Silico) cluster_1 Pillar 2: Biochemical & In Vitro Validation cluster_2 Pillar 3: Cellular & Physiological Validation a Structural Analysis of M-BPC b Similarity Search (e.g., ChEMBL, SciFinder) a->b c Reverse Docking/ Target Prediction b->c d Hypothesized Target Class (e.g., Dopamine Receptors) c->d e Direct Binding Assay (e.g., SPR, ITC) d->e Test Hypothesis f Functional Assay (e.g., Enzyme Inhibition, Radioligand Binding) e->f g Selectivity Profiling f->g h Target Engagement Assay (e.g., CETSA) g->h Confirm in Cells i Downstream Pathway Modulation (Biomarkers) h->i j Genetic Target Invalidation (CRISPR/siRNA) i->j conclusion Validated Target j->conclusion Validated Target

Figure 1: The Orthogonal Target Validation Workflow.

Pillar 1: Hypothesis Generation - Where Do We Begin?

Given the piperazine core of M-BPC, we hypothesize that its target may belong to the dopamine receptor family, a class of GPCRs crucial for neurotransmission. For the purpose of this guide, we will proceed with the hypothesis that Dopamine Receptor D2 (DRD2) is the primary target.

Rationale: The piperazine moiety is a well-known pharmacophore for DRD2 ligands, including drugs like aripiprazole and haloperidol. This structural alert provides a logical and testable starting point. Our initial in silico work would involve reverse docking of M-BPC against a library of CNS targets, with a particular focus on the DRD2 crystal structure to predict binding poses and affinities.

Pillar 2: In Vitro Validation - Does the Compound Bind and Act?

Once a primary target is hypothesized, the next critical step is to confirm a direct, functional interaction using purified components. This phase aims to answer two fundamental questions: "Does M-BPC physically bind to DRD2?" and "Does this binding lead to a functional consequence?"

Experiment 1: Measuring Direct Binding Affinity with Surface Plasmon Resonance (SPR)

Purpose: To quantify the binding kinetics and affinity (KD) of M-BPC to purified DRD2 protein. SPR is a label-free technology that provides real-time data on association (ka) and dissociation (kd) rates.

Methodology:

  • Immobilization: Covalently immobilize purified, full-length DRD2 protein onto a CM5 sensor chip surface via amine coupling. A control flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to allow for reference subtraction.

  • Analyte Preparation: Prepare a dilution series of M-BPC in a suitable running buffer (e.g., HBS-P+ with 0.1% DMSO). Concentrations should span a range from 100x below to 100x above the expected KD (e.g., 1 nM to 10 µM).

  • Binding Measurement: Inject the M-BPC dilutions over the DRD2 and control flow cells, starting with the lowest concentration. Include buffer-only (blank) injections for double referencing.

  • Regeneration: After each M-BPC injection, inject a mild regeneration solution (e.g., a low pH glycine buffer) to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate the equilibrium dissociation constant (KD = kd/ka).

Comparative Data Analysis:

The performance of M-BPC must be benchmarked against known standards.

CompoundRoleKD (nM)ka (1/Ms)kd (1/s)
M-BPC (Hypothetical Data) Test Compound852.5 x 1052.1 x 10-2
HaloperidolPositive Control (Antagonist)55.1 x 1052.6 x 10-3
Methyl 1-benzylpiperazineNegative Control (Inactive Analog)> 10,000No Binding DetectedNo Binding Detected

Interpretation: This hypothetical data suggests M-BPC binds to DRD2 with a respectable affinity, albeit weaker than the high-potency antagonist Haloperidol. Crucially, a structurally related analog lacking the key carboxylate group shows no binding, providing initial evidence for specificity.

Experiment 2: Functional Characterization with a Radioligand Binding Assay

Purpose: To determine if M-BPC can compete with a known ligand for the DRD2 orthosteric binding site in a membrane preparation, confirming its interaction in a more native-like environment.

Methodology:

  • Preparation: Use commercially available cell membranes prepared from HEK293 cells stably overexpressing human DRD2.

  • Assay Setup: In a 96-well plate, combine the DRD2 membranes with a fixed, low concentration of a high-affinity radioligand, such as [3H]-Spiperone.

  • Competition: Add increasing concentrations of M-BPC (or the unlabeled positive control, Haloperidol) to the wells.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Unbound radioligand passes through, while membrane-bound radioligand is trapped.

  • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Analysis:

CompoundRoleIC50 (nM)Ki (nM)
M-BPC (Hypothetical Data) Test Compound15092
HaloperidolPositive Control84.9
Methyl 1-benzylpiperazineNegative Control> 30,000> 18,000

Pillar 3: Cellular Validation - Does It Work in a Living System?

Confirming a biochemical interaction is necessary but not sufficient. We must demonstrate that M-BPC engages DRD2 in a living cell and modulates its downstream signaling pathway.

Experiment 3: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

Purpose: To verify that M-BPC binds to and stabilizes DRD2 in its native cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound state.

Methodology:

  • Cell Treatment: Treat intact cells (e.g., a neuroblastoma cell line endogenously expressing DRD2) with either vehicle (DMSO) or a saturating concentration of M-BPC.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble DRD2 remaining at each temperature point in both vehicle- and M-BPC-treated samples using Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble DRD2 against temperature. A successful target engagement will result in a rightward shift of the melting curve for the M-BPC-treated sample compared to the vehicle control.

Interpretation: A distinct thermal stabilization of DRD2 in the presence of M-BPC provides powerful, direct evidence of target engagement within the complex milieu of a living cell.

Experiment 4: Genetic Invalidation using CRISPR-Cas9 - The Gold Standard

Purpose: To provide the most definitive evidence that the cellular effects of M-BPC are mediated on-target. If DRD2 is the true target, then its genetic removal should render the cells insensitive to the compound.

Rationale: This experiment directly tests the causal link between the target protein and the compound's activity. By comparing the compound's effect in wild-type (WT) cells versus DRD2-knockout (KO) cells, we can distinguish on-target from off-target effects.

G cluster_0 Wild-Type (WT) Cells cluster_1 DRD2 Knockout (KO) Cells wt_mbpc M-BPC wt_drd2 DRD2 Receptor (Present) wt_mbpc->wt_drd2 ko_mbpc M-BPC wt_signal Downstream Signal (e.g., ↓cAMP) wt_drd2->wt_signal wt_response Cellular Response (Inhibited) wt_signal->wt_response ko_drd2 DRD2 Receptor (Absent) ko_mbpc->ko_drd2 ko_signal Downstream Signal (Unaffected) ko_response Cellular Response (No Effect)

Figure 2: Logic of CRISPR-Cas9 Based Target Validation.

Methodology:

  • Generate KO Cell Line: Use CRISPR-Cas9 technology to generate a stable DRD2 knockout cell line from the parental cell line used in previous assays. Validate the knockout by Western blot and genomic sequencing.

  • Functional Assay: DRD2 is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP). Perform a cAMP assay (e.g., using HTRF or LANCE technologies).

  • Treatment: Treat both WT and DRD2-KO cells with a Gi activator (e.g., Quinpirole) to stimulate the pathway. Then, treat with increasing concentrations of M-BPC (as a presumed antagonist) and the positive control, Haloperidol.

  • Measurement: Measure the levels of cAMP in all conditions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. In WT cells, M-BPC should reverse the Quinpirole-induced drop in cAMP in a dose-dependent manner. In DRD2-KO cells, Quinpirole should have no effect, and consequently, M-BPC should be inactive.

Comparative Data Analysis:

Cell LineTreatmentEC50 (cAMP Restoration, nM)
Wild-Type M-BPC (Hypothetical Data) 210
Wild-TypeHaloperidol15
DRD2-KO M-BPC (Hypothetical Data) No Activity
DRD2-KOHaloperidolNo Activity

Interpretation: The loss of M-BPC activity exclusively in the DRD2-KO cells is the most compelling evidence possible that DRD2 is the bona fide biological target responsible for this specific cellular response.

Conclusion and Path Forward

This validated target provides the foundation for all future work. The next steps in a drug discovery program would include:

  • Comprehensive Selectivity Profiling: Screening M-BPC against a broad panel of other GPCRs, ion channels, and enzymes to understand its off-target liabilities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of M-BPC to improve potency and selectivity for DRD2.

  • In Vivo Target Engagement: Utilizing techniques like positron emission tomography (PET) or ex vivo autoradiography in animal models to confirm that M-BPC reaches and binds to DRD2 in the brain.

  • Pharmacology and Efficacy Studies: Assessing the effects of M-BPC in relevant animal models of diseases involving DRD2 dysregulation.

This guide provides a blueprint for navigating the complexities of target validation. By adhering to the principles of scientific rigor, orthogonal testing, and clear, causality-driven experimental design, researchers can confidently and efficiently elucidate the mechanisms of action for novel chemical matter, paving the way for the development of next-generation therapeutics.

References

  • Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

A Comparative Analysis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate with Known Cholinesterase Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel compound, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, against established cholinesterase inhibitors used in the management of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents for neurodegenerative disorders.

Introduction: The Cholinergic Hypothesis and Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and language.[1] One of the primary therapeutic strategies for managing AD symptoms is based on the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive decline observed in patients.[1][2] Cholinesterase inhibitors are a class of drugs that prevent the breakdown of ACh by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing the levels of ACh in the brain.[2][3] Currently, several cholinesterase inhibitors, including Donepezil, Rivastigmine, and Tacrine, are clinically approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][3]

The development of new cholinesterase inhibitors with improved efficacy and reduced side effects remains an active area of research. Piperazine derivatives have emerged as a promising scaffold in the design of novel inhibitors due to their structural versatility and ability to interact with the active sites of cholinesterases.[4][5] This guide will focus on a comparative analysis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a novel piperazine derivative, with the well-established inhibitors Donepezil, Rivastigmine, and Tacrine.

Comparative Analysis of Cholinesterase Inhibitors

While direct experimental data for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is not yet available, we can hypothesize its potential as a cholinesterase inhibitor based on the structure-activity relationships of other piperazine-based compounds. The presence of the piperazine ring, the benzyl group, and the carboxylate moiety suggests potential interactions with the catalytic and peripheral anionic sites of both AChE and BChE.[4]

Below is a comparison of the known inhibitory activities of Donepezil, Rivastigmine, and Tacrine.

InhibitorTarget Enzyme(s)IC50 / Ki ValuesReferences
Donepezil Primarily AChEAChE: IC50 = 5.7 nM (in vitro), Plasma IC50 = 37-53.6 ng/mL (in vivo) BChE: Ki = 12.5 µM[6][7][8]
Rivastigmine AChE and BChEAChE: Potent inhibitor (dose-dependent) BChE: Complete inhibition at 10⁻⁵ M[1][9]
Tacrine AChE and BChEAChE: IC50 = 31 nM BChE: IC50 = 25.6 nM[10][11]
Methyl 1-benzyl-3-oxopiperazine-2-carboxylate AChE and BChE (Hypothesized)To be determined experimentally

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To experimentally validate the inhibitory potential of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate and provide a direct comparison with known inhibitors, the following detailed protocol for the Ellman's assay is provided. This spectrophotometric method is a widely accepted standard for measuring cholinesterase activity.[12][13]

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds: Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, Donepezil, Rivastigmine, Tacrine

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and known inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentrations.

    • Prepare a 15 mM solution of ATCI or BTCI in deionized water.

    • Prepare a 3 mM solution of DTNB in phosphate buffer.

    • Prepare the AChE or BChE solution in phosphate buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.

  • Plate Setup (in triplicate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of buffer (or solvent at the same final concentration as the test wells).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the test compound working solution at various concentrations.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[12]

  • Initiation of Reaction:

    • To each well (except the blank), add 20 µL of the 15 mM substrate solution (ATCI for AChE or BTCI for BChE) and 20 µL of the 3 mM DTNB solution.[12] The final volume in each well will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Correct for background absorbance by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram of the Ellman's Assay

Ellmans_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare stock and working solutions of inhibitors, substrates (ATCI/BTCI), and DTNB. plate_setup Set up blank, control, and test wells in triplicate. prep_reagents->plate_setup prep_enzyme Prepare AChE/BChE enzyme solution. prep_enzyme->plate_setup pre_incubation Pre-incubate plate at 37°C for 15 minutes. plate_setup->pre_incubation reaction_init Add substrate and DTNB to initiate the reaction. pre_incubation->reaction_init kinetic_measurement Measure absorbance at 412 nm kinetically. reaction_init->kinetic_measurement calc_rate Calculate reaction rates (ΔAbs/min). kinetic_measurement->calc_rate calc_inhibition Calculate percentage of inhibition. calc_rate->calc_inhibition calc_ic50 Determine IC50 values. calc_inhibition->calc_ic50

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Signaling Pathway: Cholinergic Neurotransmission

The therapeutic effect of cholinesterase inhibitors is directly related to their ability to modulate cholinergic neurotransmission. The following diagram illustrates this pathway.

Cholinergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor Acetylcholine Receptors ACh_release->ACh_receptor Binds Choline_uptake Choline Reuptake AChE->Choline_uptake Choline Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Inhibitor Cholinesterase Inhibitor (e.g., Methyl 1-benzyl-3-oxopiperazine-2-carboxylate) Inhibitor->AChE Inhibits

Caption: Simplified diagram of cholinergic neurotransmission and the action of cholinesterase inhibitors.

Conclusion

The development of novel cholinesterase inhibitors is a critical area of research for the management of Alzheimer's disease. Based on structural similarities to known piperazine-based inhibitors, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate presents itself as a promising candidate for investigation. The provided experimental protocol for the Ellman's assay offers a robust method for determining its in vitro inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. A direct comparative analysis of its IC50 values with those of established drugs like Donepezil, Rivastigmine, and Tacrine will be essential to ascertain its potential as a future therapeutic agent. Further studies on its selectivity, mechanism of action, and in vivo efficacy will be necessary to fully elucidate its therapeutic promise.

References

  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399. [Link]

  • Mehta, M., Adem, A., & Sabbagh, M. (2012). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). International Journal of Molecular Medicine, 29(6), 977-987. [Link]

  • Shiraishi, T., Kikuchi, T., Fukushi, K., Shinotoh, H., Nagatsuka, S. I., Tanaka, N., Ota, T., Sato, K., Hirano, S., Tanada, S., Iyo, M., & Irie, T. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Neuropsychopharmacology, 30(12), 2154–2161. [Link]

  • Ota, T., Shinotoh, H., Fukushi, K., Kikuchi, T., Sato, K., Tanaka, N., Shimada, H., Hirano, S., Miyoshi, M., Arai, H., Suhara, T., & Irie, T. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 33(2), 74–78. [Link]

  • Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease. The Cochrane database of systematic reviews, (1), CD005593. [Link]

  • WebMD. (2024, July 3). Cholinesterase Inhibitors for Alzheimer's Disease. [Link]

  • ResearchGate. (n.d.). Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... [Link]

  • ResearchGate. (2025, August 7). A review on cholinesterase inhibitors for Alzheimer's disease. [Link]

  • De Sarno, P., Pomponi, M., Giacobini, E., & Martino-Barrows, A. M. (1989). Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease. Journal of neuroscience research, 22(3), 303–309. [Link]

  • Musil, K., Janočková, J., Korábečný, J., Nepovimová, E., & Kuča, K. (2023). Tacrine-Based Hybrids: Past, Present, and Future. International journal of molecular sciences, 24(2), 1599. [Link]

  • ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Link]

  • Sterling, G. H., Doukas, P. H., Sheldon, R. J., & O'Neill, J. J. (1988). Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs. Pharmacology, biochemistry, and behavior, 29(2), 347–353. [Link]

  • Ismaili, L., Refouvelet, B., Benchekroun, M., Brogi, S., Brindisi, M., Gemma, S., Campiani, G., Butini, S., & Djemil, A. (2017). Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. ACS chemical neuroscience, 8(11), 2464–2479. [Link]

  • Soliman, A. M., Abd El-wahab, H. A. A., Akincioglu, H., Gülçin, İ., & Omar, F. A. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic chemistry, 142, 106916. [Link]

  • ResearchGate. (2025, August 6). Estimation of Plasma IC50 of Donepezil for Cerebral Acetylcholinesterase Inhibition in Patients With Alzheimer Disease Using Positron Emission Tomography. [Link]

  • Yurttaş, L., Akıncıoğlu, H., Kaplancıklı, Z. A., & Gülçin, İ. (2023). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of biochemical and molecular toxicology, 37(1), e23259. [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

  • ResearchGate. (n.d.). Cholinesterase (ChE) Test Using Ellman's Photometric Method. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2651–2660. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • Darvesh, S., Reid, G. A., & Martin, E. (2005). Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. Brain research, 1059(2), 144–151. [Link]

  • ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

  • de Paula, C. A., Curi, R., de Oliveira, A. A., & de Almeida, R. N. (2013). Influence of Rivastigmine transdermal on butyrylcholinesterase levels in patients with Alzheimer's disease. Dementia & neuropsychologia, 7(3), 287–292. [Link]

  • ResearchGate. (n.d.). The affinity constants (K m values, µM) for human cholinesterases with different substrates …. [Link]

  • Pervez, S. A., Khan, H., Rauf, A., & Kamal, M. A. (2018). Insights into (S)-rivastigmine inhibition of butyrylcholinesterase (BuChE): Molecular docking and saturation transfer difference NMR (STD-NMR). Bioorganic chemistry, 80, 239–246. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of facts, offering insights into the causal relationships between chemical structure and biological activity. While direct and extensive SAR studies on this specific scaffold are not widely published, this guide synthesizes data from structurally related compounds to provide a predictive framework for designing novel therapeutic agents.

Introduction to the Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Scaffold

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities, including antiviral, anticancer, and central nervous system (CNS) effects.[1][2] The core structure of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate combines several key pharmacophoric features: a chiral center at the 2-position, a lactam functionality, and substitution at the N-1 and N-4 positions, offering multiple points for chemical modification.

The parent compound, Benzyl 3-oxopiperazine-1-carboxylate, is a known chemical entity, though its biological activities are not extensively documented in publicly available literature.[3] This guide will explore the potential therapeutic applications of its methyl ester derivative and the impact of structural modifications on its biological profile.

Probing the Structure-Activity Landscape: A Multi-Target Perspective

Given the versatility of the piperazine scaffold, analogs of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate could be explored for various therapeutic targets. This section will delve into the hypothetical SAR for antiviral, anticancer, and CNS activities, drawing parallels from published studies on related chemical structures.

Antiviral Activity: Targeting Viral Replication

Derivatives of 2-oxo-pyrazine have shown promise as antiviral agents, particularly against influenza viruses.[4] This suggests that the 3-oxopiperazine core of our scaffold could also be a valuable starting point for the development of novel antiviral drugs.

  • Substitutions on the Benzyl Ring (R¹): The electronic and steric properties of substituents on the phenyl ring of the benzyl group are predicted to significantly influence antiviral potency. Electron-withdrawing groups, such as halogens or nitro groups, may enhance activity by modulating the electronics of the molecule and its interaction with the target protein. Conversely, bulky substituents may be detrimental if the binding pocket is sterically constrained.

  • Modifications of the Methyl Ester (R²): The methyl ester at the C-2 position is a potential point for hydrolysis by cellular esterases, which could be beneficial for a prodrug strategy. Conversion of the ester to an amide or other functional groups could alter the compound's solubility, metabolic stability, and hydrogen bonding capacity, thereby affecting its antiviral profile.

  • Substitution at the N-4 Position (R³): The N-4 position of the piperazine ring is a critical site for modification. Introducing small alkyl groups or acyl groups could fine-tune the lipophilicity and basicity of the molecule, which are important for cell permeability and target engagement.

Table 1: Hypothetical Antiviral Activity of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Analogs

Compound IDR¹ (Benzyl Ring Substitution)R² (C-2 Position)R³ (N-4 Position)Hypothetical IC₅₀ (µM) vs. Influenza A
1a (Parent) H-COOCH₃H15.2
1b 4-Cl-COOCH₃H5.8
1c 4-NO₂-COOCH₃H2.1
1d 4-OCH₃-COOCH₃H> 50
1e 4-Cl-CONH₂H8.3
1f 4-Cl-COOCH₃-CH₃12.5
Anticancer Activity: Exploring Cytotoxic Potential

Piperazine and piperidine derivatives have been extensively investigated as anticancer agents.[5][6][7] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

  • Aryl Substitutions on the Benzyl Group (R¹): The presence of specific substituents on the benzyl ring can significantly impact anticancer activity. For instance, chloro and trifluoromethyl groups have been shown to enhance the cytotoxic effects of related compounds.[7]

  • Nature of the C-2 Carboxylate Group (R²): Modification of the ester group to amides or other functionalities can influence the compound's ability to interact with biological targets. Introducing moieties capable of forming additional hydrogen bonds could enhance binding affinity to key proteins involved in cancer cell proliferation.

  • N-4 Substitution (R³): The N-4 position offers a strategic location for introducing pharmacophores known to contribute to anticancer activity. For example, attaching another aromatic or heteroaromatic ring system could lead to compounds with dual-targeting capabilities.

Table 2: Hypothetical Anticancer Activity of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Analogs

Compound IDR¹ (Benzyl Ring Substitution)R² (C-2 Position)R³ (N-4 Position)Hypothetical IC₅₀ (µM) vs. A549 Lung Cancer Cells
2a (Parent) H-COOCH₃H25.6
2b 4-Cl-COOCH₃H10.3
2c 3,4-diCl-COOCH₃H4.1
2d 4-CF₃-COOCH₃H7.9
2e 4-Cl-CONH(CH₂CH₂OH)H12.5
2f 4-Cl-COOCH₃4-fluorobenzoyl2.8
Central Nervous System (CNS) Activity: Modulating Neurological Targets

Arylpiperazine derivatives are well-known for their CNS activity, often targeting serotonin and dopamine receptors.[8][9] The structural features of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate suggest its potential as a scaffold for developing novel CNS-active agents.

  • Substituents on the Benzyl Moiety (R¹): The nature and position of substituents on the benzyl ring are critical determinants of affinity and selectivity for CNS receptors. For example, methoxy or fluoro substituents can significantly alter the binding profile at serotonin (5-HT) and dopamine (D) receptors.[10]

  • Chirality at C-2: The stereochemistry at the C-2 position, bearing the methyl carboxylate, is expected to play a crucial role in receptor recognition and binding. Enantiomerically pure compounds are likely to exhibit different potencies and selectivities.

  • Flexibility and Conformation: The overall shape and conformational flexibility of the molecule, influenced by the substituents, will dictate how it fits into the binding pockets of CNS receptors.

Table 3: Hypothetical CNS Receptor Binding Affinity of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Analogs

Compound IDR¹ (Benzyl Ring Substitution)R² (C-2 Position)Stereochemistry at C-2Hypothetical Kᵢ (nM) at 5-HT₂A Receptor
3a (Parent) H-COOCH₃Racemic150
3b 4-F-COOCH₃Racemic75
3c 2-OCH₃-COOCH₃Racemic45
3d 4-F-COOCH₃(S)30
3e 4-F-COOCH₃(R)250

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of the target analogs, adapted from literature on related compounds.[11][12][13]

General Synthetic Scheme

A plausible synthetic route to Methyl 1-benzyl-3-oxopiperazine-2-carboxylate analogs is outlined below.

Step 1: Synthesis of N-benzylated amino acid ester.

  • To a solution of a commercially available amino acid methyl ester hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (2.2 eq).

  • Add the desired substituted benzyl bromide (1.1 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzylated amino acid ester.

Step 2: Acylation with chloroacetyl chloride.

  • Dissolve the N-benzylated amino acid ester (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add a base such as diisopropylethylamine (1.5 eq).

  • Add chloroacetyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.

  • Dry the organic layer and concentrate to yield the chloroacetamide intermediate.

Step 3: Intramolecular cyclization.

  • Dissolve the chloroacetamide intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (2.0 eq) and heat the mixture to 80-100 °C for 6-12 hours.

  • Cool the reaction, pour it into water, and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 1-benzyl-3-oxopiperazine-2-carboxylate analog.

Biological Evaluation Protocols
  • Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with Influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37 °C.

  • Remove the virus inoculum and overlay the cells with agar containing various concentrations of the test compounds.

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

  • Seed A549 human lung carcinoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the 50% inhibitory concentration (IC₅₀).

  • Prepare cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin) and varying concentrations of the test compounds in a binding buffer.

  • After incubation, rapidly filter the mixture through glass fiber filters and wash with cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the inhibition constant (Kᵢ).

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural components of the Methyl 1-benzyl-3-oxopiperazine-2-carboxylate scaffold and the proposed workflow for its SAR studies.

SAR_Scaffold cluster_scaffold Core Scaffold cluster_modifications Modification Points Scaffold Methyl 1-benzyl-3-oxopiperazine-2-carboxylate R1 R¹: Benzyl Ring Substitution Scaffold->R1 R2 R²: C-2 Carboxylate Scaffold->R2 R3 R³: N-4 Substitution Scaffold->R3 Stereo C-2 Stereochemistry Scaffold->Stereo

Caption: Key modification points on the core scaffold.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization A Design Analogs B Chemical Synthesis A->B C Purification & Structural Confirmation (NMR, MS) B->C D Primary Screening (e.g., Antiviral, Anticancer, CNS) C->D E Hit Identification D->E F Secondary Assays (Dose-Response, Selectivity) E->F G SAR Analysis F->G H ADME/Tox Prediction G->H I Iterative Design H->I I->A Feedback Loop

Caption: Iterative workflow for SAR-driven drug discovery.

Conclusion

The Methyl 1-benzyl-3-oxopiperazine-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in antiviral, anticancer, and CNS disorders. While direct experimental data on this specific series of analogs is limited, this guide provides a comprehensive, albeit predictive, framework for understanding its structure-activity relationships. By systematically modifying the benzyl ring, the C-2 carboxylate, and the N-4 position, researchers can explore a vast chemical space to identify potent and selective modulators of various biological targets. The experimental protocols and workflows outlined herein offer a practical roadmap for initiating such a drug discovery program. Future studies are warranted to validate these hypotheses and unlock the full therapeutic potential of this versatile chemical scaffold.

References

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A Comparative Guide to the Synthesis and Potential Applications of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique structural and physicochemical properties allow for diverse functionalization, leading to compounds with a wide array of biological activities. This guide provides a comprehensive technical overview of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a functionalized piperazine derivative. We will delve into its synthesis, comparing potential routes, and explore its prospective applications, supported by experimental data and established scientific principles.

Introduction to Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is a heterocyclic compound featuring a piperazine core, a benzyl group at the N1 position, a carbonyl group at the C3 position, and a methyl carboxylate at the C2 position. This arrangement of functional groups offers several points for further chemical modification, making it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic value. The benzyl group can serve as a protecting group or as a key pharmacophoric element, while the β-keto ester functionality is a versatile handle for various chemical transformations.

Synthesis and Mechanistic Insights

The synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate can be approached through several synthetic strategies. A primary and logical approach involves the intramolecular Dieckmann cyclization of a suitable acyclic precursor. This reaction is a cornerstone of cyclic β-keto ester synthesis.[1][2][3]

Proposed Primary Synthetic Route: Dieckmann Cyclization

The Dieckmann cyclization involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester.[2][3] For the synthesis of our target compound, the key acyclic precursor would be a diester containing the N-benzylated piperazine backbone.

Conceptual Experimental Workflow:

cluster_0 Precursor Synthesis cluster_1 Cyclization and Final Product Formation Start Methyl 2-(benzylamino)acetate Michael_Addition Michael Addition Start->Michael_Addition Reagent1 Methyl acrylate Reagent1->Michael_Addition Diester_Precursor Dimethyl 2,2'-(benzylazanediyl)dipropanoate Michael_Addition->Diester_Precursor Dieckmann Dieckmann Cyclization Diester_Precursor->Dieckmann Base Sodium methoxide (NaOMe) Base->Dieckmann Workup Acidic Workup & Purification Dieckmann->Workup Target_Compound Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Workup->Target_Compound cluster_main Alternative Synthesis Logic Start_Alt N-Benzylethylenediamine Step1_Alt Acylation with Methyl 2-chloro-2-oxoacetate Start_Alt->Step1_Alt Intermediate_Alt Methyl 2-((2-(benzylamino)ethyl)amino)-2-oxoacetate Step1_Alt->Intermediate_Alt Step2_Alt Intramolecular Cyclization (Base-mediated) Intermediate_Alt->Step2_Alt Target_Alt Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Step2_Alt->Target_Alt cluster_validation Biological Validation Process Compound Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Screening High-Throughput Screening (HTS) against target library Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response and IC50/EC50 Determination Hit_ID->Dose_Response Lead_Opt Lead Optimization (SAR studies) Dose_Response->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Sources

A Comparative Guide to the Efficacy of Piperazine-Based Compounds in Cancer Cell Lines, with a Focus on Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the therapeutic potential of piperazine-based compounds in oncology research. While direct experimental data for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is not extensively available in the public domain, this document synthesizes findings from structurally similar piperazine and benzyl derivatives to project its potential efficacy and guide future research. We will explore the cytotoxic, apoptotic, and cell cycle inhibitory activities of representative piperazine compounds across various cancer cell lines and provide detailed protocols for key validation assays.

Introduction: The Therapeutic Promise of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence in anticancer drug design stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for various pharmacophores.[1] Derivatives of piperazine have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[2][3][4][5]

The compound of interest, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, incorporates both the piperazine core and a benzyl group. Benzyl derivatives have also been investigated as potent anticancer agents, known to inhibit cancer cell proliferation.[6] The combination of these two moieties suggests a strong potential for anticancer activity, warranting a thorough investigation of its efficacy in various cancer contexts.

Comparative Efficacy of Piperazine Derivatives

To contextualize the potential of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, we present a comparative overview of the cytotoxic activity of several known piperazine derivatives against a panel of human cancer cell lines. The data for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is presented as a hypothetical projection based on the activities of related compounds.

Compound/DerivativeTarget Cell Line(s)Observed IC50/GI50 (µM)Key FindingsReference(s)
Methyl 1-benzyl-3-oxopiperazine-2-carboxylate MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) Hypothetical: 5-25 µM Projected to induce apoptosis and G2/M cell cycle arrest. N/A
Benzothiazole-piperazine derivative (1h)HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colon)Not specified, but highly activeInduces apoptosis via cell cycle arrest at the subG1 phase.[2][3][2][3]
Vindoline-piperazine conjugate (23)MDA-MB-468 (Breast)1.00Potent antiproliferative effects.[4][4]
1-(4-chlorobenzhydryl)piperazine derivative (5a)HUH7 (Liver), MCF7 (Breast), HCT-116 (Colon)High cytotoxicity observedSignificant cell growth inhibitory activity.[5][5]
Arylpiperazine derivative (YM-92088)LNCaP (Prostate)0.47Potent androgen receptor antagonist activity.[7][7]
Piperazine-linked bergenin derivative (5a)Tongue cancer cell linesExcellent cytotoxic activitySafer for normal lung epithelial cells.[8][8]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of a compound's potency. Lower values indicate higher potency.

Mechanistic Insights: How Piperazine Derivatives Exert Their Anticancer Effects

The anticancer activity of piperazine derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many piperazine compounds have been shown to trigger this process. The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early hallmark of apoptosis and can be detected using Annexin V staining.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Several piperazine derivatives have been found to arrest the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing.[9]

Experimental Protocols for Efficacy Assessment

To enable researchers to independently validate the efficacy of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate and other novel compounds, we provide detailed, step-by-step protocols for key in vitro assays.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

[3]Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. 4[4]. Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension. 5[12]. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

[4]

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat Cells harvest Harvest Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain Resuspend in Binding Buffer flow Analyze by Flow Cytometry stain->flow 15 min Incubation

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

[2]Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store them at -20°C overnight.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis Workflow

CellCycle_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat Treat & Harvest Cells fix Fix in 70% Ethanol treat->fix rnase RNase A Treatment fix->rnase Wash with PBS pi_stain Stain with Propidium Iodide rnase->pi_stain flow Analyze by Flow Cytometry pi_stain->flow

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Conclusion and Future Directions

The structural motifs present in Methyl 1-benzyl-3-oxopiperazine-2-carboxylate suggest its potential as a novel anticancer agent. The comparative data from related piperazine derivatives indicate that this compound is likely to exhibit cytotoxic and antiproliferative effects against a range of cancer cell lines. The provided experimental protocols offer a robust framework for validating its efficacy and elucidating its mechanism of action.

Future research should focus on synthesizing and testing Methyl 1-benzyl-3-oxopiperazine-2-carboxylate against a broad panel of cancer cell lines to determine its IC50 values. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial in understanding how this compound exerts its effects. Further optimization of the lead compound through medicinal chemistry approaches could lead to the development of more potent and selective anticancer drug candidates.

References

  • Gurdal, E., et al. (2015). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Letters in Drug Design & Discovery, 12(7), 555-563. Available at: [Link]

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  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

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  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Archiv der Pharmazie, 345(7), 559-567. Available at: [Link]

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Sources

Benchmarking Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Against Standard-of-Care Drugs for Triple-Negative Breast Cancer: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Therapeutics in Triple-Negative Breast Cancer

Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] The mainstay of treatment for TNBC has historically been systemic chemotherapy, with agents like anthracyclines and taxanes forming the backbone of treatment regimens.[2][3][4] While effective for a subset of patients, issues of toxicity and the development of resistance underscore the urgent need for novel, more targeted, and safer therapeutic agents.

The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer properties. The structural versatility of the piperazine ring allows for fine-tuning of its pharmacological profile. This guide introduces a novel piperazine derivative, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (hereafter referred to as M-BPOC), and provides a comprehensive framework for its preclinical in vitro evaluation against current standard-of-care drugs for TNBC. Our objective is to present a robust, self-validating series of experiments to ascertain the potential of M-BPOC as a future therapeutic candidate.

Rationale for Experimental Design: A Multi-faceted Approach to In Vitro Benchmarking

To comprehensively evaluate the anticancer potential of M-BPOC, a multi-pronged in vitro approach is essential. We will focus on three core areas: cytotoxicity, the induction of apoptosis, and effects on cell cycle progression. This allows for a holistic understanding of not only if the compound is effective, but also how it exerts its effects at a cellular level.

For our comparative analysis, we have selected two standard-of-care chemotherapeutic agents for TNBC:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[2]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent cell death.[2][4]

The human TNBC cell line, MDA-MB-231 , will be used as our primary cancer model, while a non-cancerous human breast epithelial cell line, MCF-10A , will serve as a control to assess the selectivity of the compounds.

Experimental Protocols

Assessment of Cytotoxicity and Selectivity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed Seed MDA-MB-231 & MCF-10A cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of M-BPOC, Doxorubicin, Paclitaxel incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDA-MB-231 and MCF-10A cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of M-BPOC, Doxorubicin, and Paclitaxel in culture medium. Replace the existing medium with medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound on both cell lines. The selectivity index (SI) is then calculated using the formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) [7][8][9] A higher SI value indicates greater selectivity for cancer cells.[8][9]

Quantifying Apoptosis: Annexin V-FITC and Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells, thus allowing for their differentiation.[10]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analyze Analysis seed Seed MDA-MB-231 cells in 6-well plates treat Treat with IC50 concentrations of compounds for 24h seed->treat harvest Harvest cells (including supernatant) treat->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify cell populations: Live, Apoptotic, Necrotic analyze->quantify

Caption: Workflow for the Annexin V & PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with the respective IC50 concentrations of M-BPOC, Doxorubicin, and Paclitaxel for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[11]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.[10] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[10][11]

Cell Cycle Analysis: Propidium Iodide Staining

Understanding how a compound affects the cell cycle can provide insights into its mechanism of action.[13] Propidium Iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content.[13][14] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Fixation & Staining cluster_analyze Analysis seed Seed MDA-MB-231 cells in 6-well plates treat Treat with IC50 concentrations of compounds for 24h seed->treat harvest Harvest cells treat->harvest fix Fix cells in cold 70% ethanol harvest->fix wash Wash with PBS fix->wash stain Resuspend in PI/RNase staining solution wash->stain incubate Incubate for 30 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify cell populations in G0/G1, S, and G2/M phases analyze->quantify

Caption: Workflow for cell cycle analysis using PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat MDA-MB-231 cells as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them by dropwise addition to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[15][16]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[15][16] The RNase A is crucial to prevent staining of double-stranded RNA.[13][14]

  • Incubation: Incubate for 30 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[15]

Comparative Data Summary (Hypothetical)

The following tables summarize the expected outcomes from the described experiments, providing a clear comparison between M-BPOC and the standard-of-care drugs.

Table 1: Cytotoxicity (IC50) and Selectivity Index (SI)

CompoundMDA-MB-231 IC50 (µM)MCF-10A IC50 (µM)Selectivity Index (SI)
M-BPOC 5.258.411.2
Doxorubicin0.84.15.1
Paclitaxel0.0150.096.0

Table 2: Apoptosis Induction in MDA-MB-231 Cells (% of Total Population)

Treatment (at IC50)Live CellsEarly ApoptoticLate Apoptotic/Necrotic
Control (Untreated)95.1%2.5%2.4%
M-BPOC 45.3%38.2% 16.5%
Doxorubicin48.9%35.8%15.3%
Paclitaxel47.6%36.5%15.9%

Table 3: Cell Cycle Distribution in MDA-MB-231 Cells (% of Total Population)

Treatment (at IC50)G0/G1 PhaseS PhaseG2/M Phase
Control (Untreated)55.2%28.3%16.5%
M-BPOC 25.1%15.4%59.5%
Doxorubicin40.1%20.5%39.4%
Paclitaxel18.7%10.2%71.1%

Interpretation and Conclusion

Based on our hypothetical data, M-BPOC demonstrates potent cytotoxic activity against the TNBC cell line MDA-MB-231. Crucially, it exhibits a superior selectivity index (SI = 11.2) compared to both Doxorubicin and Paclitaxel, suggesting a wider therapeutic window and potentially lower toxicity to normal cells.

The apoptosis assay indicates that M-BPOC effectively induces programmed cell death, with a significant increase in the early apoptotic population. The cell cycle analysis reveals a pronounced arrest of cells in the G2/M phase, similar to the mechanism of Paclitaxel, suggesting a potential interaction with the mitotic machinery.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Benchchem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Thermo Fisher Scientific - US. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Retrieved from Thermo Fisher Scientific - US website.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from University of Virginia School of Medicine website.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Fisher Scientific. (n.d.). Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from University of Virginia School of Medicine website.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Benchchem. (n.d.). Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry.
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  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
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A Guide to the Reproducible Synthesis and Biological Evaluation of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the reproducible chemical synthesis, purification, characterization, and preliminary biological screening of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their versatile biological activities and favorable pharmacokinetic properties.[1][2][3] The specific structure of the title compound, featuring a reactive keto-ester functionality, presents it as a valuable intermediate for library synthesis and a candidate for various biological assays.

Our focus extends beyond a mere recitation of steps; we delve into the rationale behind methodological choices, potential pitfalls affecting reproducibility, and the establishment of self-validating protocols. This document is intended for researchers in chemical synthesis and drug discovery who require robust and reliable methods for novel compound generation and evaluation.

Part 1: Reproducible Synthesis and Characterization

The synthesis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is not widely documented, necessitating a robust, first-principles approach. We propose a convergent synthesis strategy designed for reliability and scalability. The cornerstone of this synthesis is an intramolecular Dieckmann condensation, a classic and well-understood method for forming cyclic β-keto esters.

Proposed Synthetic Pathway

The logical pathway involves the initial synthesis of a linear precursor, an N,N'-disubstituted ethylenediamine derivative, followed by a base-mediated intramolecular cyclization to form the target piperazinone ring.

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization (Dieckmann Condensation) cluster_2 Step 3: Purification & Characterization A N-Benzylethylenediamine C Intermediate A (Methyl 2-((2-(benzylamino)ethyl)amino)-2-oxoacetate) A->C Triethylamine, Methanol, 0°C to RT B Dimethyl oxalate B->C D Intermediate A F Crude Product D->F Anhydrous Toluene, Reflux E Sodium Methoxide (Base) E->F G Crude Product I Pure Methyl 1-benzyl-3-oxopiperazine-2-carboxylate G->I Silica Gel, Ethyl Acetate/Hexane Gradient H Column Chromatography H->I J Characterization (NMR, MS, HPLC) I->J

Caption: Proposed synthetic workflow for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 2-((2-(benzylamino)ethyl)amino)-2-oxoacetate (Intermediate A)

  • To a stirred solution of N-benzylethylenediamine (1.50 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in anhydrous methanol (50 mL) at 0°C, add a solution of dimethyl oxalate (1.18 g, 10 mmol) in methanol (20 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Remove the solvent under reduced pressure. The resulting residue is the crude intermediate A, which can be used in the next step without further purification.

  • Expert Rationale: The use of triethylamine is to neutralize the oxalic acid monomethyl ester byproduct that can form, preventing protonation of the starting amine. Running the reaction at 0°C initially controls the exotherm of the acylation.

Step 2: Intramolecular Cyclization to form Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

  • Suspend sodium methoxide (0.65 g, 12 mmol) in anhydrous toluene (60 mL) under a nitrogen atmosphere.

  • Add the crude intermediate A from the previous step, dissolved in anhydrous toluene (20 mL), to the suspension.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. A precipitate may form as the sodium salt of the product.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Expert Rationale: The Dieckmann condensation requires a strong, non-nucleophilic base (relative to the ester) to deprotonate the α-carbon of the N-acetyl group, initiating the cyclization. Sodium methoxide is ideal as it prevents transesterification. Anhydrous conditions are critical to prevent hydrolysis of the esters and quenching of the base.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).

  • Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 1-benzyl-3-oxopiperazine-2-carboxylate as a solid or viscous oil.

  • Characterization:

    • ¹H NMR & ¹³C NMR: Confirm the structure by analyzing chemical shifts and coupling constants. Key expected signals include the benzyl group protons, the piperazine ring protons, and the methyl ester singlet.

    • Mass Spectrometry (MS): Determine the molecular weight to confirm the elemental composition.[4]

    • HPLC: Assess the purity of the final compound. A purity of >95% is recommended for biological testing.

Troubleshooting Synthesis Reproducibility
Problem Potential Cause Recommended Solution
Low Yield in Step 1 Incomplete reaction; formation of di-acylated byproduct.Ensure slow, dropwise addition of dimethyl oxalate. Use a 1:1 stoichiometry to minimize di-acylation.
Low Yield in Step 2 Wet reagents or solvents; insufficient base.Use freshly distilled, anhydrous solvents. Ensure sodium methoxide is dry and handled under inert atmosphere. Use a slight excess (1.2 eq) of base.
Product Decomposition Vigorous quenching or acidic workup.Quench the reaction slowly at a low temperature. Avoid strong acids during workup which can promote decarboxylation of the β-keto ester.
Difficult Purification Co-eluting impurities.Optimize the solvent system for column chromatography. A shallow gradient often improves separation.

Part 2: Reproducible Biological Testing Protocol

Given the prevalence of antimicrobial activity among nitrogen-containing heterocycles, a primary screening to determine the Minimum Inhibitory Concentration (MIC) is a logical and robust starting point.[3][5][6] This assay is standardized, highly reproducible, and provides a quantitative measure of antibacterial potency.

Workflow for MIC Determination

MIC Assay Workflow A Prepare Compound Stock Solution (e.g., 10 mg/mL in DMSO) C Perform 2-fold Serial Dilutions of Compound in 96-well plate (in Mueller-Hinton Broth) A->C B Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland Standard D Add Standardized Bacterial Suspension to each well B->D C->D F Incubate Plate (37°C for 18-24 hours) D->F E Set Up Controls - Positive (Bacteria + Broth) - Negative (Broth only) - Vehicle (Bacteria + Broth + DMSO) E->F G Read Results (Visually or Spectrophotometrically) F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocol: MIC Assay

This protocol is adapted from standard clinical laboratory methods.[5]

Materials:

  • Methyl 1-benzyl-3-oxopiperazine-2-carboxylate (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)[5]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Standard antibiotic (e.g., Ciprofloxacin, as positive control)

  • Sterile 96-well microtiter plates[5]

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Prepare a similar stock solution for the positive control antibiotic.

  • Bacterial Inoculum Preparation: From a fresh culture plate (18-24 hours old), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum density.

  • Serial Dilution:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working compound solution (e.g., 256 µg/mL in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (no compound). Well 12 serves as the negative control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Performance Comparison and Reproducibility

A key aspect of this guide is to provide a benchmark for performance. While data for the exact title compound is not available, we can compare our target parameters to those of structurally similar compounds from the literature.

Synthesis Performance Comparison (Target vs. Alternatives)
Parameter Target: Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Alternative: 1-Benzylpiperazine[7] Alternative: Benzylpiperazine Derivatives[8]
Synthetic Strategy N-Acylation followed by Dieckmann CondensationReaction of piperazine with benzyl chlorideAmide coupling followed by N-benzylation
Typical Yield Target: 50-60% (over 2 steps)93-95% (as dihydrochloride salt)75-90%
Purity Assessment HPLC, NMRMelting Point, DistillationFlash Chromatography, NMR
Key Reproducibility Factor Strict anhydrous conditions for cyclization.Control of stoichiometry to avoid di-benzylation.Purity of starting materials for coupling reaction.
Biological Activity Comparison (Hypothetical Data)

The following table presents a template for how experimental data should be structured and compared against a standard control.

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Experimental ValueExperimental Value
Ciprofloxacin (Positive Control) 0.25 - 1.00.015 - 0.12
DMSO (Vehicle Control) > 256> 256
Troubleshooting Biological Assay Reproducibility
  • Inconsistent MIC Values: This often stems from variability in the bacterial inoculum. Always prepare the inoculum from a fresh culture and carefully standardize to the 0.5 McFarland standard.

  • Growth in Negative Control Wells: Indicates contamination of the broth or plate. Use aseptic techniques and pre-screen media for sterility.

  • Inhibition by Vehicle: High concentrations of DMSO can be toxic to bacteria. Ensure the final DMSO concentration in all wells is consistent and below a known inhibitory level (typically ≤1%). Run a vehicle control to confirm.

  • "Skipped" Wells: Growth observed at a higher concentration but not at a lower one can indicate compound precipitation or experimental error during dilution. Ensure the compound is fully dissolved in the broth and be meticulous during serial dilutions.

References

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • MDPI. (n.d.). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinocceptive and Anti-Allodynic Effects. Retrieved from [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

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Bridging the Gap: A Comparative Guide to the In Vivo Validation of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising in vitro hit to a clinically viable candidate is fraught with challenges. One of the most critical hurdles is the successful in vivo validation of in vitro findings. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo validation of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. Drawing upon established methodologies for analogous piperazine derivatives, we will explore potential therapeutic applications, propose a robust in vivo validation workflow, and objectively compare its potential performance against relevant alternatives.

Understanding the Compound: In Vitro Potential and the Rationale for In Vivo Studies

Methyl 1-benzyl-3-oxopiperazine-2-carboxylate belongs to the piperazine class of compounds, a scaffold known for its diverse pharmacological activities. While direct in vitro data for this specific molecule is not extensively published, the broader family of benzylpiperazine and related derivatives has shown significant promise in several therapeutic areas.

Derivatives of piperazine have been extensively investigated for their potential as anticonvulsant, antipsychotic, antinociceptive (pain-relieving), and cholinesterase-inhibiting agents.[1][2][3] For instance, certain benzylpiperazine derivatives have demonstrated high affinity for σ1 receptors, which are implicated in pain signaling, making them potential therapeutics for chronic pain.[2] Other studies have highlighted the role of piperazine-containing compounds as potent cholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.[4]

Given this context, it is plausible to hypothesize that Methyl 1-benzyl-3-oxopiperazine-2-carboxylate may exhibit activity in one or more of these domains. The primary objective of in vivo validation is to ascertain which, if any, of these potential in vitro activities translate into a meaningful physiological effect in a living organism, and to assess the compound's overall safety and pharmacokinetic profile.

The In Vivo Validation Workflow: A Proposed Strategy

The following experimental workflow is a proposed strategy for the comprehensive in vivo validation of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate. The choice of specific models will be contingent on the initial in vitro screening results.

Validation_Workflow cluster_preclinical Preclinical In Vivo Validation A Acute Toxicity & Dose-Ranging Studies B Pharmacokinetic (PK) Profiling (ADME) A->B Establish Tolerated Dose Range C Efficacy Studies in Disease Models B->C Inform Dosing Regimen D Preliminary Safety Pharmacology C->D Assess Therapeutic Window E Data Analysis & Candidate Selection D->E Comprehensive Profile

Caption: Proposed workflow for the in vivo validation of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Step 1: Acute Toxicity and Dose-Ranging Studies

Rationale: The initial step is to determine the maximum tolerated dose (MTD) and to identify a safe dose range for subsequent efficacy studies. This is crucial for ensuring animal welfare and for the interpretability of the efficacy data.

Protocol:

  • Administer single escalating doses of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate to healthy rodents (e.g., mice or rats).

  • Monitor animals for clinical signs of toxicity, changes in body weight, and mortality over a period of 7-14 days.

  • Perform gross necropsy and histopathological examination of major organs to identify any target organ toxicity.

Step 2: Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing an effective dosing regimen for efficacy studies.

Protocol:

  • Administer a single, non-toxic dose of the compound to rodents via the intended route of administration (e.g., oral, intravenous).

  • Collect blood samples at multiple time points.

  • Analyze plasma concentrations of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Step 3: Efficacy Studies in Relevant Disease Models

Rationale: Based on the hypothesized in vitro activity, select appropriate and validated animal models to assess the compound's efficacy.

Potential Models:

  • Anticonvulsant Activity:

    • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.[1]

    • Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for absence seizures.[1]

  • Antinociceptive Activity:

    • Formalin Paw Test: A model of inflammatory pain.[2]

    • Chronic Constriction Injury (CCI) Model: A model of neuropathic pain.[2]

  • Cognitive Enhancement (Cholinesterase Inhibition):

    • Morris Water Maze: A test of spatial learning and memory in a scopolamine-induced amnesia model.[4]

Protocol (Example: MES Test):

  • Administer the test compound or vehicle to groups of rodents.

  • After a predetermined time (based on PK data), induce seizures via corneal electrodes.

  • Observe and score the seizure severity (e.g., presence or absence of tonic hindlimb extension).

  • Compare the effects of the test compound to a positive control (e.g., phenytoin).

Comparative Analysis: Benchmarking Against Alternatives

A critical component of this guide is the objective comparison of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate's potential performance against established alternatives. The choice of comparators will depend on the observed in vivo activity.

Potential Therapeutic Area Alternative Compounds Key Comparative Parameters Supporting Evidence
Anticonvulsant Valproic Acid, EthosuximideEfficacy (ED50), Therapeutic Index, Side Effect Profile (e.g., motor impairment)Studies on pyrrolidine-2,5-dione derivatives have shown the importance of comparing ED50 values in MES and 6 Hz tests against standard drugs.[1]
Neuropathic Pain Gabapentin, PregabalinAnti-allodynic effects, duration of action, potential for sedationResearch on benzylpiperazine derivatives as σ1 receptor antagonists highlights the importance of assessing locomotor effects (e.g., rotarod assay) alongside pain models.[2]
Alzheimer's Disease Donepezil, TacrineImprovement in cognitive deficits, cholinesterase inhibition (in vivo), hepatotoxicityStudies on 1,3-dimethylbenzimidazolinone derivatives emphasize the need to evaluate memory amelioration in models like the Morris water maze and to assess hepatotoxicity.[4]

Signaling Pathways and Mechanistic Insights

While in vivo studies provide a macroscopic view of a compound's effects, understanding the underlying molecular mechanisms is crucial for further development. Should Methyl 1-benzyl-3-oxopiperazine-2-carboxylate show promise in a particular therapeutic area, further studies to elucidate its mechanism of action will be necessary.

Signaling_Pathway cluster_cholinesterase Hypothesized Cholinesterase Inhibition Pathway Compound Methyl 1-benzyl-3-oxopiperazine-2-carboxylate AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Breaks Down Synapse Synaptic Cleft ACh->Synapse Increased Levels Neuron Postsynaptic Neuron Synapse->Neuron Enhanced Signaling Cognition Improved Cognition Neuron->Cognition Leads to

Caption: Hypothesized mechanism of action for cognitive enhancement via acetylcholinesterase inhibition.

Conclusion: A Roadmap for Advancing a Promising Scaffold

The journey of a novel compound from the bench to the clinic is a testament to rigorous scientific validation. While direct in vivo data for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is yet to be established, the wealth of information available for the broader piperazine class provides a clear roadmap for its evaluation. By systematically conducting toxicity, pharmacokinetic, and efficacy studies, and by benchmarking its performance against established alternatives, researchers can effectively determine the therapeutic potential of this promising molecule. The methodologies and comparative frameworks presented in this guide offer a robust starting point for these critical investigations, ultimately bridging the gap between in vitro discovery and in vivo validation.

References

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2008). Zeitschrift für Naturforschung B. [Link]

  • Design, Synthesis and Biological Activity of New Amides Derived from 3‐Benzhydryl and 3‐sec‐Butyl‐2,5‐dioxo‐pyrrolidin‐1‐yl‐acetic Acid. (2021). ChemMedChem. [Link]

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  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

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A Head-to-Head Comparison of Synthetic Routes for Piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents.[1][2] The versatility of the piperazine ring, with its two nitrogen atoms offering sites for diverse functionalization, has driven the development of a multitude of synthetic strategies. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic routes for preparing piperazine derivatives, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific drug discovery and development needs.

N-Arylation of the Piperazine Core: The Power of Cross-Coupling

The introduction of an aryl group onto one of the nitrogen atoms of the piperazine ring is a common and crucial transformation in the synthesis of many pharmaceuticals.[3] The Buchwald-Hartwig amination has emerged as the gold standard for this purpose, offering a robust and versatile method for C-N bond formation.[3][4][5]

The Buchwald-Hartwig Amination: A Modern Workhorse

Mechanistic Principle: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with a piperazine derivative in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with sterically hindered biaryl phosphine ligands like RuPhos and XPhos often providing excellent results, particularly with less reactive aryl chlorides.[6]

Causality in Experimental Choices: The selection of the base (e.g., NaOt-Bu, Cs₂CO₃) and solvent (e.g., toluene, dioxane) is crucial for achieving high yields and preventing side reactions.[3] For instance, strong, non-nucleophilic bases are often preferred to deprotonate the piperazine nitrogen without competing in the catalytic cycle. The inert atmosphere is essential to protect the active Pd(0) catalyst from oxidation.[6]

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide Aryl Halide ReactionMix Combine Reagents under Inert Atmosphere ArylHalide->ReactionMix Piperazine Piperazine Derivative Piperazine->ReactionMix Base Base Base->ReactionMix Catalyst Pd Catalyst + Ligand Catalyst->ReactionMix Solvent Anhydrous Solvent Solvent->ReactionMix Heating Heat to 80-110 °C ReactionMix->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Aryl Piperazine Purification->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination of piperazines.

Experimental Protocol: Synthesis of N-(4-methylphenyl)piperazine

  • Materials: 4-Bromotoluene, Piperazine, Sodium tert-butoxide (NaOt-Bu), Pd₂(dba)₃, RuPhos, Anhydrous Toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 equiv), piperazine (1.2 equiv), and NaOt-Bu (1.4 equiv).

    • In a separate vial, dissolve Pd₂(dba)₃ (0.01 equiv) and RuPhos (0.02 equiv) in a small amount of anhydrous toluene.

    • Seal the Schlenk tube, and evacuate and backfill with argon three times.

    • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)piperazine.[7]

N-Alkylation via Reductive Amination

For the introduction of alkyl substituents onto the piperazine nitrogen, reductive amination is a highly effective and versatile strategy.[8][9] This method is particularly valuable in the construction of libraries of analogs for structure-activity relationship (SAR) studies.[8]

Mechanistic Principle: Reductive amination is a one-pot, two-step process. First, the piperazine nitrogen attacks the carbonyl carbon of an aldehyde or ketone to form an imine or iminium ion intermediate. This is followed by the in-situ reduction of the C=N double bond by a selective reducing agent to yield the N-alkylated piperazine.[8]

Causality in Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, selectivity for the iminium ion over the starting carbonyl compound, and broad functional group tolerance.[8][9] The reaction is typically carried out in chlorinated solvents like dichloroethane (DCE) or tetrahydrofuran (THF).

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Piperazine Piperazine Derivative ReactionMix Combine Reagents Piperazine->ReactionMix Carbonyl Aldehyde or Ketone Carbonyl->ReactionMix ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->ReactionMix Solvent Solvent (e.g., DCE) Solvent->ReactionMix Stirring Stir at Room Temperature ReactionMix->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench with Base Monitoring->Quench Extraction Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Alkyl Piperazine Purification->Product

Caption: A generalized workflow for the reductive amination of piperazines.

Experimental Protocol: Synthesis of 1-Benzylpiperazine

  • Materials: Piperazine, Benzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE).

  • Procedure:

    • To a solution of piperazine (2.0 equiv) in DCE, add benzaldehyde (1.0 equiv).

    • Stir the mixture at room temperature for 30 minutes.

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield 1-benzylpiperazine.

De Novo Synthesis of the Piperazine Ring: Cyclization Strategies

When the desired piperazine derivative is not readily accessible through functionalization of the parent ring, de novo synthesis via cyclization is necessary. Several effective methods exist, each with its own advantages and substrate scope.

Reductive Cyclization of Dioximes

A novel and powerful approach involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines.[10][11][12] This method allows for the construction of substituted piperazine rings from primary amines and nitrosoalkenes.[10][11][12]

Mechanistic Principle: The key steps involve the catalytic hydrogenolysis of the N-O bonds in the dioxime intermediate to form a diimine, which then undergoes intramolecular cyclization and subsequent reduction to the piperazine ring.[11] This method often proceeds with high stereoselectivity, predominantly forming the cis-isomer.[11]

Gold-Catalyzed Cyclization of Alkynylamines

Gold catalysts have proven to be highly effective in promoting the cyclization of alkynylamines to form a variety of nitrogen-containing heterocycles, including piperazines.[13]

Mechanistic Principle: The reaction proceeds via a 6-exo-dig cyclization of the alkynylamine, catalyzed by a gold(I) species. This is followed by isomerization to afford the stable piperazine derivative. This method is often efficient, requiring low catalyst loadings.[13]

Synthesis from Amino Acids

Chiral piperazine derivatives, which are of great interest in medicinal chemistry, can be synthesized from readily available amino acids.[14][15] This approach allows for the introduction of stereocenters with high enantiomeric purity.[14]

Methodology: A common strategy involves the conversion of an amino acid to a key 1,2-diamine intermediate, which then undergoes annulation to form the desired 3-substituted piperazine-2-acetic acid ester.[14]

Greener Approaches to Piperazine Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes to piperazine derivatives.[16][17] These methods aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.

Key Green Strategies:

  • Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields.[16][17]

  • Photoredox catalysis: Visible-light photoredox catalysis offers a mild and sustainable alternative to traditional methods, often utilizing organic dyes or iridium-based photocatalysts.[1][18]

  • Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a key aspect of green chemistry.[16][17]

  • Solvent-free reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product isolation.[4]

Head-to-Head Comparison of Synthetic Routes

Synthetic Route Key Advantages Limitations Typical Yields Substrate Scope Scalability
Buchwald-Hartwig Amination High functional group tolerance, broad substrate scope, excellent for N-arylation.[3][4][5]Requires expensive palladium catalysts and ligands, sensitive to air and moisture.[6]70-95%Wide range of aryl halides and piperazines.Good, with catalyst optimization.
Reductive Amination Mild reaction conditions, readily available starting materials, excellent for N-alkylation.[8][9]Limited to the introduction of alkyl groups, can be challenging with sterically hindered ketones.60-90%Wide range of aldehydes and ketones.Excellent.
Reductive Cyclization of Dioximes Stereoselective, allows for the synthesis of substituted piperazines.[11]Multi-step synthesis, availability of nitrosoalkenes can be a limitation.50-80%Primary amines and nitrosoalkenes.Moderate.
Gold-Catalyzed Cyclization Mild conditions, low catalyst loading.[13]Substrate synthesis can be lengthy.60-85%Alkynylamines.Moderate.
Synthesis from Amino Acids Access to chiral piperazines with high enantiopurity.[14]Multi-step synthesis, potential for racemization in some cases.[14]40-70% (overall)Amino acid starting materials.Moderate.
Green Chemistry Approaches Environmentally friendly, often faster and more efficient.[16][17]May require specialized equipment (e.g., microwave reactor), catalyst stability can be an issue.Variable, often comparable to or better than conventional methods.Dependent on the specific method.Variable, can be challenging for some methods.

Conclusion

The synthesis of piperazine derivatives is a dynamic field with a diverse array of methodologies available to the modern medicinal chemist. The choice of synthetic route is a critical decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of cost and environmental impact.

The Buchwald-Hartwig amination remains the premier choice for N-arylation, while reductive amination offers a simple and efficient route to N-alkylated analogs. For the construction of more complex, substituted piperazine cores, de novo cyclization strategies, including the innovative reductive cyclization of dioximes and synthesis from amino acids, provide powerful tools. Furthermore, the increasing adoption of green chemistry principles is paving the way for more sustainable and efficient synthetic processes.

This guide has provided a comparative overview of these key synthetic routes, equipping researchers with the knowledge to make informed decisions in their quest to develop the next generation of piperazine-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
  • ResearchGate. (2023). Green chemistry approach towards Piperazine: anticancer agents Journal of Molecular Structure.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Green chemistry approach towards Piperazine: anticancer agents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Retrieved from [Link]

  • National Institutes of Health. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • National Institutes of Health. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]

  • PubMed. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperazinones from amino acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Retrieved from [Link]

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  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • BenchChem. (2025). optimizing reaction conditions for N-arylation of piperazine.
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  • PubMed. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc.
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  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

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A Technical Guide to the Synthesis and Analysis of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate: A Comparative Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, such as enhanced solubility and bioavailability. This guide provides a detailed examination of a specific derivative, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, a compound with potential applications in drug discovery. Due to the limited publicly available data on this specific molecule, this guide will present a plausible synthetic route, propose robust analytical methodologies for its characterization, and draw comparisons with structurally related, well-documented compounds.

Proposed Synthesis: A Strategic Approach via Dieckmann Condensation

The structure of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, featuring a β-keto ester within a piperazine ring, strongly suggests the Dieckmann condensation as a key synthetic step.[1][2][3][4] This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings.[1][4] The proposed synthetic workflow is a multi-step process beginning with readily available starting materials.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow N-benzylethylenediamine N-benzylethylenediamine Precursor_Diester Acyclic Diester Precursor N-benzylethylenediamine->Precursor_Diester Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Precursor_Diester Target_Compound Methyl 1-benzyl-3-oxopiperazine-2-carboxylate Precursor_Diester->Target_Compound Dieckmann Condensation Acid_Workup Acid Workup Target_Compound->Acid_Workup Neutralization Base NaH or NaOEt Base->Precursor_Diester

Caption: Proposed synthetic workflow for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Step-by-Step Experimental Protocol: Proposed Synthesis

Part 1: Synthesis of the Acyclic Diester Precursor (Dimethyl 2,2'-(benzylazanediyl)dipropanoate)

  • Reaction Setup: To a solution of N-benzylethylenediamine (1 equivalent) in methanol, add methyl acrylate (2.2 equivalents) dropwise at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the acyclic diester precursor.

Part 2: Dieckmann Condensation to Yield Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

  • Reaction Setup: A solution of the acyclic diester precursor (1 equivalent) in anhydrous toluene is added dropwise to a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up and Purification: The reaction is carefully quenched by the addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride, followed by an aqueous workup. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product, Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, is purified from the crude residue by column chromatography.

Comparative Analysis with Structurally Related Piperazine Derivatives

In the absence of direct experimental data for the target compound, a comparative analysis with known piperazine derivatives can provide valuable insights into its potential chemical and biological properties.

CompoundStructureKey Synthetic MethodReported Biological ActivityReference
1,4-Dibenzyl-piperazine-2-carboxylic acid methyl ester A piperazine with two benzyl groups and a methyl ester at the 2-position.Reaction of N,N'-dibenzyl-ethane-1,2-diamine with 2,3-dibromo-propionic acid methyl ester.Not specified, likely an intermediate.[5]
Benzyl 3-oxopiperazine-1-carboxylate A piperazinone with a benzyl carboxylate protecting group on one nitrogen.Not detailed in the provided search results.Not specified, likely a building block.PubChem CID: 736777
(R)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate A chiral piperazinone with a methyl group at the 2-position.Not detailed in the provided search results.Not specified, likely a chiral intermediate.CAS: 1373232-19-9

The proposed synthesis for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate via Dieckmann condensation offers a potentially more efficient route to the 3-oxopiperazine core compared to multi-step sequences that might be required for other derivatives. The presence of the β-keto ester functionality in the target compound makes it a versatile intermediate for further chemical modifications, such as alkylation or acylation at the C2 position, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Analytical Characterization: A Framework for Structural Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Diagram of Analytical Workflow

Analytical_Workflow Synthesis Crude Product from Synthesis Purification Column Chromatography Synthesis->Purification Purity_Assessment Purity Assessment (HPLC, LC-MS) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS IR Infrared Spectroscopy Structural_Elucidation->IR Final_Compound Characterized Compound Structural_Elucidation->Final_Compound

Caption: A standard workflow for the analytical characterization of a novel compound.

Detailed Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Column: C18 reverse-phase column.

    • Detection: UV detection at 254 nm.

    • Analysis: The retention time and peak purity will be determined.

  • Mass Spectrometry (MS):

    • Technique: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI).

    • Analysis: The exact mass of the protonated molecule [M+H]⁺ will be determined and compared with the calculated theoretical mass to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be recorded in CDCl₃. Expected signals would include aromatic protons from the benzyl group, diastereotopic methylene protons of the benzyl group, and protons of the piperazine ring and the methyl ester.

    • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbons of the ester and the ketone, aromatic carbons, and aliphatic carbons of the piperazine ring and the methyl group.

Considerations for Statistical Analysis in Biological Screening

Should Methyl 1-benzyl-3-oxopiperazine-2-carboxylate and its analogs be subjected to biological screening, a robust statistical analysis plan is crucial. For instance, in a hypothetical screen for antidepressant activity through serotonin (5-HT) reuptake inhibition, the following statistical methods would be relevant:

  • IC₅₀ Determination: Non-linear regression analysis of dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

  • Quantitative Structure-Activity Relationship (QSAR): Development of 2D or 3D-QSAR models to correlate physicochemical properties (descriptors) of the analogs with their biological activity.[6] Statistically significant models (evaluated by r², q², and predictive r²) can guide the design of more potent compounds.[6]

  • Analysis of Variance (ANOVA): To compare the mean activities of different compound groups or against a control, followed by post-hoc tests like Tukey's or Dunnett's for multiple comparisons.

Conclusion

While direct experimental data on Methyl 1-benzyl-3-oxopiperazine-2-carboxylate is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential evaluation. The proposed synthetic route via Dieckmann condensation is a chemically sound and efficient strategy. The comparative analysis with known analogs, coupled with detailed analytical protocols and considerations for statistical analysis, offers a solid foundation for researchers and drug development professionals to explore the potential of this and related piperazine derivatives in their scientific endeavors.

References

  • Wang, Y., et al. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
  • Wikipedia. Dieckmann condensation. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

  • Hudson, R. H. E., et al. (2008). A Convenient Route to N-[2-(Fmoc)
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  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical procedures for the proper disposal of methyl 1-benzyl-3-oxopiperazine-2-carboxylate. As a member of the substituted piperazine class of compounds, which are widely used as building blocks in pharmaceutical development, this chemical requires careful handling and adherence to established waste management protocols to ensure personnel safety and environmental protection.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for decision-making from the point of waste generation to its final disposal.

Hazard Assessment and Waste Characterization

The first crucial step in any disposal protocol is to understand the potential hazards of the chemical waste. In the absence of specific data for the target compound, we must infer its hazard profile from close structural analogs.

Inferred Hazard Profile: Analysis of related compounds, such as Benzyl 3-oxopiperazine-1-carboxylate and Methyl 1-benzyl-4-oxopiperidine-carboxylate hydrochloride, reveals a consistent pattern of hazards.[4][5] These compounds are generally classified as irritants, with the potential for more severe effects.

Table 1: Hazard Profile Based on Structural Analogs

Hazard Statement Description Common Analogues Exhibiting this Hazard
H315 Causes skin irritation Benzyl 3-oxopiperazine-1-carboxylate, Methyl 1-benzyl-4-oxopiperidine-carboxylate hydrochloride[4][5]
H319 Causes serious eye irritation Benzyl 3-oxopiperazine-1-carboxylate, Methyl 1-benzyl-4-oxopiperidine-carboxylate hydrochloride[4][5]
H335 May cause respiratory irritation Benzyl 3-oxopiperazine-1-carboxylate[5]

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled | Benzyl 3-methyl-4-oxopiperidine-1-carboxylate[6] |

Personal Protective Equipment (PPE) for Handling Waste

Appropriate PPE is non-negotiable when handling any chemical waste, particularly those with irritant properties. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale for Use
Eye/Face Protection Chemical safety goggles or a face shield. Protects against splashes and airborne dust, preventing serious eye irritation. Conforms to OSHA 29 CFR 1910.133 standards.[8]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents direct skin contact, mitigating the risk of skin irritation or absorption.[8]
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.[8]

| Respiratory Protection | Not required for routine handling of small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | Prevents inhalation of airborne particles, addressing the potential for respiratory tract irritation.[8] |

Waste Segregation and Containment Protocol

Proper segregation and containment at the point of generation are critical for preventing accidental reactions and ensuring safe storage.[9]

Step-by-Step Containment Procedure:

  • Select a Compatible Container:

    • Use a clean, dry, and chemically compatible container with a tightly sealing screw cap. High-density polyethylene (HDPE) or the original product container are often suitable choices.[10]

    • Do not use foodstuff containers (e.g., mayonnaise or pickle jars).[9]

    • Ensure the container shows no signs of deterioration.[9]

  • Label the Container Immediately:

    • Before adding any waste, affix a hazardous waste label.

    • The label must, at a minimum, include the words "Hazardous Waste ".[11][12]

    • Clearly write the full chemical name: "Methyl 1-benzyl-3-oxopiperazine-2-carboxylate ". Do not use abbreviations or chemical formulas.[13]

    • List all constituents and their approximate percentages.

  • Segregate the Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[9][13]

    • Crucially, store this waste separately from oxidizing agents , as they are a known incompatibility for similar compounds.[8]

    • Follow general segregation principles: keep acids away from bases, and cyanides or sulfides away from acids.[9]

  • Maintain the Container:

    • Keep the waste container closed at all times except when adding waste. Leaving a funnel in the opening is not permissible.[13]

    • Do not fill the container beyond 90% capacity to allow for expansion.[14]

    • Inspect the container weekly for any signs of leakage.[9]

Spill Management Procedures

In the event of a spill, a prompt and correct response is essential to minimize exposure and environmental contamination.

For Minor Spills (Solid Material):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, gently sweep up the solid material. Avoid generating dust.[6][15]

  • Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • Collect all cleanup materials for disposal as hazardous waste.

For Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health & Safety (EH&S) office or emergency response team.

  • Prevent entry into the affected area.

  • Provide responders with information on the nature of the spilled material.

Disposal Pathway and Logistics

The disposal of hazardous waste is a regulated process that must be tracked from "cradle to grave." The following workflow outlines the standard procedure in a research environment.

Caption: Disposal Workflow for Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Once a waste container in the SAA is full, it must be removed within three days.[9] Your institution's EH&S department will then manage the transfer to a Central Accumulation Area (CAA) and coordinate with a licensed waste management company for final disposal, which may involve incineration or other approved methods.[11]

Regulatory Compliance Overview

The management of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[16][17]

  • EPA: Sets the standards for identifying, storing, and disposing of hazardous waste. Regulations dictate labeling requirements, storage time limits, and the use of licensed transporters.[11][12]

  • OSHA: Ensures workplace safety for individuals handling these chemicals. This includes requirements for hazard communication, employee training, and the availability of PPE.[18][19][20][21]

Adherence to the procedures in this guide will help ensure your laboratory remains in compliance with these federal regulations and any additional state or local rules.

References

  • Vertex AI Search. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Thermo Fisher Scientific. (2025, December 19). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet.
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  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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  • Apollo Scientific. (2023, July 5). Benzyl 3-methyl-4-oxopiperidine-1-carboxylate Safety Data Sheet.
  • Wikipedia. (n.d.). Substituted piperazine.
  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • ResearchGate. (2025, August 6). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
  • PubChem. (2025, September 15). Benzyl 3-oxopiperazine-1-carboxylate.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-benzyl-3-oxopiperazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Hazard Assessment: A Structural Perspective

To select the appropriate Personal Protective Equipment (PPE), we must first infer the potential hazards of Methyl 1-benzyl-3-oxopiperazine-2-carboxylate by dissecting its core chemical motifs. An unfamiliar chemical should always be treated as hazardous until proven otherwise.[2]

  • Piperazine Moiety: The piperazine ring is a known structural alert. Compounds containing this feature are often associated with causing skin irritation, severe eye damage, and potential allergic reactions or skin burns.[1][3] Handling piperazine derivatives requires stringent measures to prevent skin and eye contact.[4][5]

  • Carboxylate Ester Group: While often less aggressive than their parent carboxylic acids, carboxylate esters can still act as irritants to the skin and eyes.[6][7]

  • Benzyl Group: This lipophilic group can facilitate absorption through the skin.

  • Physical Form: As a solid, the primary exposure risks during handling are inhalation of dust particles and direct skin or eye contact with the powder.[8][9]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin irritant, a serious eye irritant, and may be harmful if swallowed or inhaled .[4][9][10]

Core PPE Ensemble: Your First Line of Defense

A baseline level of PPE is mandatory for any manipulation of this compound, regardless of scale. This standard ensemble is designed to prevent inadvertent, low-volume exposure.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant (or equivalent, e.g., EN166) safety glasses with side shields are the absolute minimum. However, given the high risk of serious eye irritation from piperazine-related compounds, chemical safety goggles are strongly recommended , especially when handling the solid powder or preparing solutions.[8][11][12]

    • Causality: Goggles provide a complete seal around the eyes, offering superior protection against airborne dust particles and accidental splashes, which standard safety glasses do not prevent.[13] If there is a significant splash risk, a face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect street clothes and skin from contamination.[1][13]

    • Gloves: Chemical-resistant gloves are mandatory.[10]

      • Recommended Type: Nitrile gloves provide good protection against a wide range of laboratory chemicals and are a suitable first choice.[13]

      • Protocol: Always inspect gloves for tears or holes before use. For prolonged operations or when handling larger quantities, consider double-gloving. Contaminated gloves must be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.[9][10] Always wash hands thoroughly with soap and water after removing gloves.[4][5]

    • Apparel: Long pants and closed-toe shoes are required at all times in the laboratory to protect against spills.[13]

  • Respiratory Protection:

    • When Required: Respiratory protection is necessary when engineering controls (like a fume hood) are insufficient or when there is a risk of generating dust or aerosols, such as during weighing operations outside of a containment hood.[1][8]

    • Recommended Type: A NIOSH-approved N95 respirator is suitable for protection against solid particulates. If working with solutions that could produce vapors, an air-purifying respirator with organic vapor cartridges may be necessary.

    • Causality: The fine particulate nature of chemical powders presents a significant inhalation hazard. A respirator prevents these particles from entering the respiratory tract, where they can cause local irritation or systemic toxicity.[8] Any mandatory respirator use requires enrollment in a respiratory protection program with formal training and fit-testing, as per OSHA regulations.[14]

Operational Plan: Tailoring PPE to the Task

Safe chemical handling requires adapting your PPE to the specific risks of each laboratory procedure.[2][15] The following table outlines recommended PPE levels for common tasks involving Methyl 1-benzyl-3-oxopiperazine-2-carboxylate.

Laboratory Task Engineering Controls Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureSafety GogglesNitrile Gloves (Double-gloving recommended)Lab CoatN/A if in hood; N95 Respirator if on open bench
Preparing Solutions Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatN/A
Reaction Setup & Monitoring Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatN/A
Work-up & Extraction Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab CoatN/A (unless volatile reagents are used)
Purification (Chromatography) Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatN/A
Spill Cleanup Ensure adequate ventilationSafety Goggles & Face ShieldHeavy-duty Nitrile or Rubber GlovesLab CoatN95 Respirator (for solids) or Organic Vapor Cartridge Respirator
Waste Disposal Well-ventilated areaSafety GogglesNitrile GlovesLab CoatN/A

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) PPE Workflow

This process is designed to contain contaminants.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of immediately in a designated hazardous waste container.[9]

  • Lab Coat: Unbutton the coat and remove it by folding it inward, keeping the contaminated exterior from touching your clothes. Hang it in its designated location or place it in a laundry bag if contaminated.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, not the front.

  • Respirator (if used): Remove without touching the front of the mask.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water. [5]

Disposal Plan
  • Solid Chemical Waste: All materials contaminated with Methyl 1-benzyl-3-oxopiperazine-2-carboxylate, including weighing papers, pipette tips, and contaminated absorbents from spills, must be collected in a clearly labeled, sealed hazardous waste container.[1]

  • Contaminated PPE: Used gloves, disposable respirators, and any heavily contaminated disposable lab coats must be disposed of as solid hazardous chemical waste.[9]

  • Decontamination: Non-disposable equipment and glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol) in a fume hood, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.[1]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow start Start: Prepare to handle compound assess_task Assess Task Hazard (e.g., Weighing, Dissolving, Reaction) start->assess_task is_solid Handling Solid Powder? assess_task->is_solid in_hood Working in Fume Hood / VBE? is_solid->in_hood Yes is_splash_risk Significant Splash Risk? (e.g., Large Volume, Work-up) is_solid->is_splash_risk No (Liquid/Solution) ppe_solid_hood Required PPE: - Lab Coat - Goggles - Nitrile Gloves (Double) in_hood->ppe_solid_hood Yes ppe_solid_bench Required PPE: - Lab Coat - Goggles - Nitrile Gloves (Double) - N95 Respirator in_hood->ppe_solid_bench No end Proceed with Task ppe_solid_hood->end ppe_solid_bench->end ppe_liquid_low Required PPE: - Lab Coat - Goggles - Nitrile Gloves is_splash_risk->ppe_liquid_low No ppe_liquid_high Required PPE: - Lab Coat - Goggles + Face Shield - Nitrile Gloves is_splash_risk->ppe_liquid_high Yes ppe_liquid_low->end ppe_liquid_high->end

Caption: PPE selection workflow based on task hazard assessment.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
  • (n.d.). Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet.
  • Angene Chemical. (2024, November 1). Safety Data Sheet: Benzyl 2-methyl-4-oxopiperidine-1-carboxylate.
  • TCI Chemicals. (2025, November 18). Safety Data Sheet: Methyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride.
  • Pharmaceutical Microbiology Resources. (2022, May 13). Tips For Hazardous Chemical Handling In A Lab.
  • (2025, July 31). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
  • Biosynth. (2022, May 5). Safety Data Sheet: 1-Benzylpiperazine.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Sigma-Aldrich. (2024, December 28). Safety Data Sheet.
  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • National Laboratory Sales. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
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  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.